PF-3758309
Description
PF-03758309 has been used in trials studying the treatment of Advanced Solid Tumors.
PAK4 Inhibitor PF-03758309 is an orally bioavailable small-molecule inhibitor of p21-activated kinase 4 (PAK4) with potential antineoplastic activity. PAK4 inhibitor PF-03758309 binds to PAK4, inhibiting PAK4 activity and cancer cell growth. PAK4, a serine/threonine kinase belonging to the p21-activated kinase (PAK) family, is often upregulated in a variety of cancer cell types and plays an important role in cancer cell motility, proliferation, and survival.
PF-03758309 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a PAK4 p21-activated kinase inhibitor; structure in first source
Properties
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCPARAPKDAOEN-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649389 | |
| Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898044-15-0 | |
| Record name | PF-03758309 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898044150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03758309 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 898044-15-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-03758309 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK459EA5I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of PF-3758309 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4] PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, and motility.[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: PAK4 Inhibition
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of PAK4. It binds to the ATP-binding pocket of the PAK4 kinase domain, preventing the transfer of phosphate from ATP to its downstream substrates.[1][3] This inhibition disrupts the normal function of PAK4-mediated signaling pathways that are critical for cancer cell growth and survival.
Crystallographic studies of the this compound/PAK4 complex have elucidated the specific molecular interactions that determine its high potency and selectivity.[1][3] While designed as a PAK4 inhibitor, this compound also exhibits activity against other PAK isoforms, notably PAK1.[7][8]
Quantitative Data: Potency and Efficacy
The potency of this compound has been demonstrated across a range of biochemical and cellular assays, as well as in preclinical tumor models.
| Parameter | Value | Assay/Model | Reference |
| Biochemical Potency | |||
| Kd (PAK4) | 2.7 nM | Biochemical Assay | [1][3] |
| Ki (PAK4) | 18.7 nM | Biochemical Assay | [4][7] |
| Ki (PAK1) | 13.7 ± 1.8 nM | Biochemical Assay | [7] |
| Cellular Potency | |||
| IC50 (pGEF-H1) | 1.3 ± 0.5 nM | Cellular Assay (HCT116) | [1][3] |
| IC50 (Anchorage-Independent Growth) | 4.7 ± 3.0 nM | Panel of 20 Tumor Cell Lines | [1][3] |
| IC50 (Anchorage-Independent Growth) | 0.24 ± 0.09 nM | HCT116 Colon Carcinoma | [1][3] |
| IC50 (Proliferation) | 20 nM | A549 Lung Carcinoma | [1] |
| IC50 (Anchorage-Independent Growth) | 27 nM | A549 Lung Carcinoma | [1] |
| In Vivo Efficacy | |||
| Plasma EC50 | 0.4 nM | Human Tumor Xenograft | [1][2][3] |
| Tumor Growth Inhibition (TGI) | 64% (7.5 mg/kg), 79% (15 mg/kg), 97% (20 mg/kg) | HCT-116 Xenograft | [7] |
| Tumor Growth Inhibition (TGI) | 87% (12 mg/kg daily) | Adult T-cell Leukemia Xenograft | [7] |
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of PAK4 leads to the dysregulation of several key oncogenic signaling pathways.
GEF-H1/Rho Pathway
One of the well-characterized substrates of PAK4 is GEF-H1, a guanine nucleotide exchange factor for Rho GTPases. Phosphorylation of GEF-H1 by PAK4 is a critical step in cytoskeletal remodeling and cell migration. This compound potently inhibits the phosphorylation of GEF-H1, thereby disrupting these processes.[1][3]
Pro-Survival and Proliferative Pathways
Proteomic studies have revealed that this compound treatment affects key pro-survival and proliferative signaling nodes.[3] This includes the Raf/MEK/ERK and the Akt pathways. PAK4 is known to phosphorylate and activate components of these pathways, such as BAD, a pro-apoptotic protein.[3][8] Inhibition of PAK4 by this compound leads to decreased pro-survival signaling and can induce apoptosis.
p53 Pathway and Cell Cycle Control
An unexpected finding from global high-content cellular analysis was the link between this compound and the p53 tumor suppressor pathway.[1][2][3] Treatment with this compound has been shown to induce cell cycle arrest and apoptosis, effects that are often mediated by p53.[1] This suggests that PAK4 may play a role in suppressing p53 function, and its inhibition by this compound can restore this critical tumor suppressor activity.
Cellular Effects of this compound
The inhibition of these signaling pathways by this compound manifests in several key anti-cancer cellular effects:
-
Inhibition of Proliferation: this compound potently inhibits the proliferation of a wide range of cancer cell lines.[1][9] This is evidenced by the dose- and time-dependent inhibition of the proliferation marker Ki67 in tumor models.[1]
-
Induction of Apoptosis: The compound induces apoptosis, or programmed cell death, in cancer cells.[1][9] This is demonstrated by the activation of caspase-3, a key executioner of apoptosis, in both cellular and in vivo studies.[1]
-
Cell Cycle Arrest: this compound causes cell cycle arrest, primarily at the G1 phase, preventing cancer cells from progressing through the division cycle.[1][9]
-
Inhibition of Anchorage-Independent Growth: A hallmark of cancer cells is their ability to grow without being attached to a solid surface. This compound effectively inhibits this anchorage-independent growth.[1][3]
Experimental Protocols
Kinase Assays
-
Objective: To determine the biochemical potency (Kd, Ki) of this compound against PAK4 and other kinases.
-
Methodology: Recombinant kinase domains are incubated with this compound at varying concentrations in the presence of ATP and a suitable substrate. Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like radioisotope incorporation or fluorescence-based assays. Assays are generally run at the Km concentration of ATP for the respective kinase.
Cellular Phospho-GEF-H1 Assay
-
Objective: To measure the cellular potency of this compound in inhibiting PAK4 activity.
-
Methodology: A specific cell line, such as HCT116, is engineered to inducibly express the catalytic domain of PAK4 and a deletion mutant of GEF-H1.[1][3] Cells are treated with a dilution series of this compound. The level of phosphorylated GEF-H1 (on Serine 810) is then quantified using methods like ELISA or Western blotting with a phospho-specific antibody. The IC50 value is calculated from the dose-response curve.
Anchorage-Independent Growth (Soft Agar) Assay
-
Objective: To assess the effect of this compound on the transformed phenotype of cancer cells.
-
Methodology: Cancer cells (e.g., HCT116, A549) are suspended in a semi-solid medium, such as soft agar, containing various concentrations of this compound.[1] The cells are incubated for a period of time (e.g., 2 weeks) to allow for colony formation. The number and size of the colonies are then quantified to determine the IC50 for inhibition of anchorage-independent growth.
High-Content Cellular Analysis
-
Objective: To broadly profile the effects of this compound on multiple cellular pathways.
-
Methodology: A diverse panel of high-content assays, including protein-fragment complementation assays (PCA), is used to measure the level and subcellular localization of various signaling complexes.[3] This allows for the simultaneous assessment of on-target and potential off-target activities of the compound.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human tumor cells (e.g., HCT116) are implanted subcutaneously into immunocompromised mice.[1][7] Once tumors are established, the mice are treated with this compound or a vehicle control, typically via oral administration. Tumor volume is measured regularly to assess tumor growth inhibition (TGI). At the end of the study, tumors can be excised for pharmacodynamic analysis of biomarkers like Ki67 and cleaved caspase-3 by immunohistochemistry.
Conclusion
This compound is a potent inhibitor of PAK4 that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action involves the direct inhibition of PAK4 kinase activity, leading to the disruption of key signaling pathways that control cell proliferation, survival, and cytoskeletal dynamics. The induction of apoptosis and cell cycle arrest are key cellular consequences of this compound treatment. While clinical development was halted due to unfavorable pharmacokinetic properties, the detailed understanding of its mechanism of action provides a valuable foundation for the development of next-generation PAK inhibitors for cancer therapy.[7]
References
- 1. pnas.org [pnas.org]
- 2. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of neuroblastoma proliferation by this compound, a small-molecule inhibitor that targets p21-activated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of neuroblastoma proliferation by this compound, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
PF-3758309: A Technical Guide to its Primary Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-3758309, a potent small-molecule inhibitor. Initially developed as a selective inhibitor for p21-activated kinase 4 (PAK4), subsequent research has characterized it as a pan-isoform PAK inhibitor with a complex kinase selectivity profile. This document details its primary molecular targets, mechanism of action, quantitative inhibition data, and effects on key cellular signaling pathways. Furthermore, it outlines the detailed methodologies for pivotal experiments used in its characterization, offering a valuable resource for researchers in oncology and cell signaling.
Primary Molecular Target: p21-Activated Kinases (PAKs)
This compound is a potent, ATP-competitive, pyrrolopyrazole inhibitor of the p21-activated kinases (PAKs).[1] While initially identified through high-throughput screening and structure-based design as a potent inhibitor of PAK4, it demonstrates significant activity against multiple members of the PAK family.[2][3] The PAK family of serine/threonine kinases is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[2] this compound exhibits inhibitory activity toward all PAK isoforms, making it a pan-isoform inhibitor.[1]
Its primary molecular target is considered to be PAK4 , against which it shows high potency with a dissociation constant (Kd) of 2.7 nM.[4][5] However, it also potently inhibits other PAK isoforms, particularly PAK1, PAK5, and PAK6, with similar enzymatic potency.[6] Its activity is less pronounced against PAK2 and PAK3.[6] This broad activity profile is crucial for interpreting cellular and in vivo data, as the observed biological effects likely result from the inhibition of multiple PAK family members.
Quantitative Inhibition Data
The potency of this compound has been quantified through various biochemical and cellular assays. The data below is summarized from multiple studies to provide a comparative overview.
Table 1: Biochemical Inhibition of PAK Isoforms
| Target | Assay Type | Value (nM) | Reference(s) |
| PAK4 | Kd | 2.7 | [4][5] |
| Ki | 18.7 | [4][6] | |
| PAK1 | Ki | 13.7 | [6] |
| PAK2 | IC50 | 190 | [6][7] |
| PAK3 | IC50 | 99 | [6][7] |
| PAK5 | Ki | 18.1 | [6] |
| PAK6 | Ki | 17.1 | [6] |
Table 2: Cellular Activity and Off-Target Profile
| Assay / Cell Line | Metric | Value (nM) | Reference(s) |
| GEF-H1 Phosphorylation | IC50 | 1.3 | [4][5] |
| Anchorage-Independent Growth (HCT116) | IC50 | 0.24 | [8] |
| Anchorage-Independent Growth (Panel Avg.) | IC50 | 4.7 | [4][5] |
| Cellular Proliferation (A549) | IC50 | 20 | [4] |
| Human Tumor Xenografts (in vivo) | Plasma EC50 | 0.4 | [5] |
| SRC Family Kinases (SRC, FYN, YES) | IC50 | 45 - 60 | [7] |
| Other Off-Target Kinases (AMPK, RSK, CHEK2, etc.) | IC50 | 1 - 60 | [7] |
Note: A screen against 146 kinases revealed that this compound was active (1 nM < IC50 < 60 nM) against 13 kinases, indicating a need for caution regarding selectivity.[7]
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor .[2][9] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase domain of PAKs.[2] X-ray crystallography of the this compound/PAK4 complex confirms that it occupies the ATP binding site, making multiple hydrogen-bond interactions with the hinge region of the kinase.[9] By competing with endogenous ATP, this compound effectively blocks the transfer of a phosphate group from ATP to the kinase's substrate proteins, thereby inhibiting their downstream signaling functions.
Affected Signaling Pathways
As downstream effectors of Rho family GTPases like Cdc42 and Rac, PAKs are central nodes in numerous signaling pathways that regulate critical cellular processes.[10][11] Inhibition of PAKs by this compound consequently disrupts these pathways, leading to its observed anti-proliferative and pro-apoptotic effects.
Key pathways modulated by this compound include:
-
Raf/MEK/ERK (MAPK) Pathway : PAKs can directly phosphorylate and activate components of the MAPK cascade, promoting cell proliferation and survival.[12]
-
PI3K/Akt Pathway : PAKs can influence the PI3K/Akt pathway, which is crucial for cell survival, growth, and proliferation.[13]
-
NF-κB Signaling : A phospho-protein array analysis revealed that this compound down-regulates the NF-κB signaling pathway.[1]
-
Cytoskeletal Dynamics : PAKs are key regulators of the actin cytoskeleton. Their inhibition by this compound leads to cytoskeletal remodeling, affecting cell motility and morphology.[11]
-
Apoptosis and Cell Cycle : The inhibitor has been shown to induce apoptosis and cause cell cycle arrest, with links to the regulation of p53.[5][8]
Key Experimental Protocols
The characterization of this compound involved a suite of in vitro, cellular, and in vivo assays. The methodologies for the most critical of these are detailed below.
In Vitro Kinase Inhibition Assay
-
Objective : To determine the direct inhibitory potency (Ki or IC50) of this compound against purified kinase domains.
-
Methodology :
-
Reagents : Recombinant purified human kinase domains (e.g., PAK4), a specific peptide substrate for the kinase, ATP (often radiolabeled with ³³P), and the inhibitor (this compound) at various concentrations.
-
Procedure : The kinase, peptide substrate, and inhibitor are incubated together in an appropriate reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Termination & Detection : After a set incubation period, the reaction is stopped. The amount of phosphorylated peptide substrate is quantified. If using radiolabeled ATP, this is typically done by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.
-
Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. These values are then plotted to determine the IC50 value. Kinetic parameters like Ki are determined by running the assay at multiple ATP and inhibitor concentrations.[9]
-
Cellular Phospho-Substrate Assay (pGEF-H1)
-
Objective : To measure the potency of this compound in a cellular context by quantifying the phosphorylation of a known PAK4 substrate, GEF-H1.
-
Methodology :
-
Cell System : A specific cell line, such as HCT116 or a specially constructed line with inducible expression of the PAK4 catalytic domain, is used.[8]
-
Treatment : Cells are treated with a range of concentrations of this compound for a defined period.
-
Lysis and Detection : Cells are lysed, and the total protein is extracted. The levels of phosphorylated GEF-H1 (at Serine 810) and total GEF-H1 are measured. This is typically performed using Western blotting with phospho-specific and total protein antibodies or via a quantitative immunoassay like ELISA.[8]
-
Analysis : The ratio of phosphorylated to total GEF-H1 is calculated for each inhibitor concentration. The data is normalized to a vehicle control to determine the IC50 value for cellular target inhibition.[8]
-
Anchorage-Independent Growth (Soft Agar) Assay
-
Objective : To assess the inhibitor's effect on a key hallmark of cancer transformation: the ability of cells to grow without being attached to a solid surface.[14]
-
Methodology :
-
Plate Preparation : A base layer of semi-solid agar medium (e.g., 0.6% agar) is prepared in multi-well plates and allowed to solidify.[15][16]
-
Cell Seeding : Cancer cells (e.g., HCT116) are harvested and suspended in a top layer of cooler, lower-concentration agar (e.g., 0.3-0.4% agar) containing the growth medium.[15][16] This cell suspension is plated on top of the solidified base layer.
-
Treatment : this compound, diluted in a liquid medium, is added on top of the solidified cell layer. Plates are incubated for an extended period (e.g., 6-21 days) to allow for colony formation.[8]
-
Quantification : After incubation, the colonies formed in the agar are visualized and quantified. This can be done by manual counting under a microscope or by using a viability dye (e.g., Alamar blue or a tetrazolium salt) and measuring fluorescence or absorbance, which correlates with the number of viable cells in the colonies.[8][16]
-
Analysis : The number or size of colonies in treated wells is compared to vehicle-treated control wells to determine the IC50 for inhibition of anchorage-independent growth.[8]
-
In Vivo Human Tumor Xenograft Studies
-
Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology :
-
Animal Model : Immunodeficient mice (e.g., nude or SCID mice) are used.[17][18]
-
Tumor Implantation : Human cancer cells (e.g., HCT116, A549) are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable, measurable size (e.g., ~100 mm³).[8][17][18]
-
Treatment : Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives this compound, typically via oral gavage (p.o.), at specified doses and schedules (e.g., 7.5–30 mg/kg, twice daily).[6][8] The control group receives the vehicle solution.
-
Monitoring : Tumor volume (measured with calipers) and mouse body weight are recorded regularly throughout the study.[17]
-
Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[8]
-
Analysis : Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Statistical significance is determined to assess the efficacy of the compound.[8]
-
Conclusion
This compound is a well-characterized, potent, pan-isoform inhibitor of p21-activated kinases, with primary activity against PAK4. Its mechanism as an ATP-competitive inhibitor leads to the disruption of multiple oncogenic signaling pathways, resulting in potent anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines and in vivo models. While its clinical development was halted due to pharmacokinetic challenges and off-target effects, it remains a valuable tool for researchers studying the roles of PAK kinases in cancer and other diseases.[3] The comprehensive data and methodologies presented in this guide serve as a foundational resource for the continued investigation and application of this compound in a research setting.
References
- 1. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. P21 activated kinase signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 14. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 15. protocols.io [protocols.io]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
PF-3758309: A Pan-Inhibitor of p21-Activated Kinases for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole-based small molecule inhibitor targeting the family of p21-activated kinases (PAKs).[1] PAKs are crucial signaling nodes downstream of Rho family GTPases, playing significant roles in cell proliferation, survival, motility, and cytoskeletal dynamics.[2][3] Dysregulation of PAK signaling is implicated in the pathogenesis of numerous cancers, making them attractive targets for therapeutic intervention.[2][4] this compound exhibits broad-spectrum inhibitory activity against multiple PAK isoforms, positioning it as a valuable tool for preclinical investigation of PAK-dependent signaling pathways in oncology and other disease areas.[5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and a summary of its effects on key signaling pathways.
Mechanism of Action and Biochemical Activity
This compound functions as a reversible, ATP-competitive inhibitor of PAKs.[1][7] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[1] The compound was developed through high-throughput screening and structure-based design.[1] While initially designed with a focus on PAK4, this compound demonstrates potent inhibitory activity across multiple PAK isoforms.[1][8]
Table 1: Biochemical Activity of this compound Against PAK Isoforms
| Kinase Target | Parameter | Value (nM) | Reference(s) |
| PAK1 | Ki | 13.7 | [9] |
| PAK2 | IC50 | 190 | [6][9] |
| PAK3 | IC50 | 99 | [6][9] |
| PAK4 | Kd | 2.7 | [1][7] |
| Ki | 18.7 | [1][9] | |
| PAK5 | Ki | 18.1 | [9] |
| PAK6 | Ki | 17.1 | [9] |
Kd (Dissociation Constant) and Ki (Inhibition Constant) values indicate the potency of this compound binding to and inhibiting the respective kinases. IC50 (Half-maximal Inhibitory Concentration) represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Activity
This compound exhibits potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.[1][10] Its cellular efficacy is demonstrated through the inhibition of anchorage-independent growth and the modulation of key signaling pathways involved in cell survival and proliferation.[1][10]
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference(s) |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 | [1] |
| A549 | Lung Carcinoma | Proliferation | 20 | [1] |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 | [1] |
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth (average) | 4.7 | [1] |
IC50 values in cellular assays represent the concentration of this compound required to inhibit the measured cellular process by 50%.
Key Signaling Pathways Modulated by this compound
As a pan-PAK inhibitor, this compound impacts multiple downstream signaling cascades critical for cancer cell pathophysiology.
p21-Activated Kinase (PAK) Signaling Pathway
PAKs are serine/threonine kinases that act as key effectors of the Rho family of small GTPases, primarily Cdc42 and Rac.[11] The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6), which differ in their activation mechanisms and substrate specificities.[11] Upon activation, PAKs phosphorylate a wide array of substrates, influencing cytoskeletal dynamics, cell motility, gene expression, and cell survival.[2][11][12]
Caption: General overview of the p21-activated kinase (PAK) signaling pathway.
Inhibition of Downstream Signaling by this compound
This compound has been shown to modulate several key downstream signaling pathways, including the Raf/MEK/ERK (MAPK) and Akt pathways.[1] Furthermore, studies have demonstrated that this compound can down-regulate the NF-κB signaling pathway.[5][13][14]
Caption: Mechanism of action of this compound leading to anti-cancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (Ki or IC50) of this compound against purified PAK isoforms.
Materials:
-
Purified recombinant PAK kinase domains (e.g., PAK1, PAK2, PAK3, PAK4, PAK5, PAK6)
-
Specific peptide substrates for each PAK isoform
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled [γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase buffer, the specific peptide substrate, and the purified PAK enzyme.
-
Add the diluted this compound to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP (or just cold ATP for non-radioactive assays) to a final concentration at or near the Km for each enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction. For radioactive assays, this can be done by adding 3% phosphoric acid. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.
-
Detect the signal. For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 or Ki value using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Cell proliferation reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8/MTT, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Anchorage-Independent Growth (Soft Agar) Assay
Objective: To evaluate the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Agarose (low melting point)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium and pour it into each well of a 6-well plate. Allow it to solidify.
-
Prepare a top layer of 0.3% agarose in complete medium.
-
Trypsinize and count the cells. Resuspend the cells in the 0.3% agarose solution at a density of approximately 5,000 cells/well.
-
Prepare the top agarose layer containing cells and different concentrations of this compound.
-
Carefully layer the cell-containing agarose on top of the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 weeks.
-
Feed the cells twice a week by adding a small amount of complete medium containing the respective concentrations of this compound on top of the agar.
-
After the incubation period, stain the colonies with a solution of crystal violet.
-
Count the number of colonies in each well and calculate the percentage of inhibition relative to the DMSO control.
Western Blot Analysis of Substrate Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of a specific PAK substrate, such as GEF-H1, in cells.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-GEF-H1 (Ser810), anti-total GEF-H1, anti-β-actin)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Off-Target Activities and Considerations
Conclusion
This compound is a valuable and potent research tool for investigating the roles of p21-activated kinases in health and disease. Its broad-spectrum activity against multiple PAK isoforms makes it suitable for elucidating the complex signaling networks regulated by this kinase family. The data and protocols presented in this technical guide are intended to facilitate the effective use of this compound in preclinical research and drug development programs. Careful consideration of its off-target profile is recommended for the rigorous interpretation of experimental results. Despite its preclinical promise, the clinical development of this compound was discontinued due to unfavorable pharmacokinetic properties.[16] Nevertheless, it remains a widely used chemical probe for studying PAK biology.
References
- 1. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 3. search.library.uvic.ca [search.library.uvic.ca]
- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Signaling, Regulation, and Specificity of the Type II p21-activated Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency [mdpi.com]
- 14. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PF-3758309: A Pan-PAK Inhibitor
Introduction: PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of the p21-activated kinase (PAK) family. Developed by Pfizer, it was the first PAK inhibitor to enter clinical trials for the treatment of advanced solid tumors. This technical guide details the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound, providing an in-depth resource for researchers, scientists, and drug development professionals.
Discovery and Rationale
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, such as Cdc42 and Rac.[1] The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[1][2] Aberrant activation of PAKs, particularly PAK4, is implicated in numerous stages of cancer initiation and progression, including regulation of cytoskeletal dynamics, cell proliferation, survival, and apoptosis.[3][4] Elevated PAK4 activity has been observed in a wide range of human tumor cell lines and primary tumor tissues, making it a compelling therapeutic target.[3]
The discovery of this compound stemmed from a high-throughput screening campaign that assessed over 1.3 million unique compounds, followed by a rational, structure-based design approach.[3] This effort led to the identification of a pyrrolopyrazole scaffold as a promising lead series.[3][5] Subsequent optimization focused on improving kinase selectivity, pharmacokinetic properties, and in vivo target modulation, ultimately yielding this compound as a clinical candidate.[5]
Mechanism of Action and Signaling Pathways
This compound functions as a reversible, ATP-competitive inhibitor of PAKs.[6] Crystallographic studies of the this compound/PAK4 complex have elucidated the binding mode in the kinase active site, defining the determinants of its potency and selectivity.[3][7] While designed as a PAK4 inhibitor, this compound exhibits pan-PAK inhibitory activity, with high potency against both Group I and Group II PAKs.[2][4]
The primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of the PAK4 signaling pathway. PAK4 activation by upstream signals like Cdc42 leads to the phosphorylation of downstream substrates. Key substrates include GEF-H1 (a Rho GTPase activator), LIMK1 (involved in cytoskeletal regulation), and BAD (an apoptotic regulatory protein).[3][4] By inhibiting PAK4, this compound blocks the phosphorylation of these substrates, thereby disrupting oncogenic signaling related to cell motility, proliferation, and survival.[3] Furthermore, studies have shown that this compound can down-regulate the NF-κB signaling pathway.[2][8]
Quantitative Preclinical Data
This compound has demonstrated potent activity in a wide range of in vitro and in vivo preclinical models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Parameter | Value (nM) |
| PAK4 | Kd | 2.7 [6][9] |
| Ki | 18.7 ± 6.6 [3] | |
| PAK1 | Ki | 13.7 ± 1.8[3] |
| PAK5 | Ki | 18.1 ± 5.1[3] |
| PAK6 | Ki | 17.1 ± 5.3[3] |
| PAK2 | IC50 | 190[2][6] |
| PAK3 | IC50 | 99[2][6] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value (nM) |
| Phospho-GEF-H1 Inhibition | Engineered TR-293-KDG | IC50 | 1.3 ± 0.5 [3] |
| Anchorage-Independent Growth | HCT116 (Colon) | IC50 | 0.24 ± 0.09[3][5] |
| A549 (Lung) | IC50 | 27[6][9] | |
| Panel of 20 Tumor Lines (Avg.) | IC50 | 4.7 ± 3.0[3] | |
| Cellular Proliferation | A549 (Lung) | IC50 | 20[6][9] |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Model / Species | Parameter | Value | Dosing |
| Human Xenograft Models | Plasma EC50 (most sensitive model) | 0.4 nM [3][9] | - |
| HCT116 Xenograft | Tumor Growth Inhibition (TGI) | 64% | 7.5 mg/kg PO BID[4] |
| Tumor Growth Inhibition (TGI) | 79% | 15 mg/kg PO BID[4] | |
| Tumor Growth Inhibition (TGI) | 97% | 20 mg/kg PO BID[4] | |
| A549 Xenograft | Tumor Growth Inhibition (TGI) | >70% | 7.5-30 mg/kg PO BID[3] |
| Pharmacokinetics | Oral Bioavailability (Rat) | 20% [5] | - |
| Oral Bioavailability (Dog) | 39-76% [5] | - | |
| Oral Bioavailability (Human) | ~1% [4][5] | - |
Experimental Protocols
Phospho-GEF-H1 Cellular Assay
This assay was designed to measure the specific inhibition of PAK4 in a cellular context.[3][9]
-
Cell Line: TR-293-KDG cells, derived from HEK293 cells, were used. These cells were engineered to stably express a tetracycline-inducible PAK4 kinase domain and constitutively express an HA-tagged GEF-H1 deletion mutant (amino acids 210-921).[3]
-
Treatment: Cells were incubated with various concentrations of this compound for 3 hours.[3]
-
Detection: Following treatment, cells were lysed, and the HA-tagged GEF-H1 was captured on an anti-HA antibody-coated plate.
-
Quantification: Phosphorylation of GEF-H1 at Serine 810 was detected using a specific anti-phospho-S810-GEF-H1 antibody. A horseradish peroxidase-conjugated secondary antibody was used for quantification.[3][9]
Anchorage-Independent Growth (Colony Formation) Assay
This assay assesses the hallmark characteristic of cell transformation.[3]
-
Plate Preparation: 96-well plates were prepared with a lower layer of 1% (wt/wt) agarose in growth media.
-
Cell Seeding: An upper layer containing tumor cells (e.g., HCT116) suspended in 0.7% (wt/wt) agarose and treated with this compound was added.
-
Incubation: Plates were incubated for a period sufficient for colony formation (typically 1-3 weeks).
-
Analysis: Colonies were stained and counted to determine the IC50 value for inhibition of anchorage-independent growth.
In Vivo Human Tumor Xenograft Studies
These studies were conducted to evaluate the anti-tumor efficacy of this compound in a more physiologically relevant system.[3][4]
-
Model: Human tumor cells (e.g., HCT116, A549) were implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reached a specified volume, mice were randomized into vehicle and treatment groups. This compound was administered orally, typically twice daily (BID), at doses ranging from 7.5 to 30 mg/kg for a period of 9 to 18 days.[3]
-
Efficacy Measurement: Tumor volumes were measured regularly to calculate Tumor Growth Inhibition (TGI).
-
Pharmacodynamic Analysis: In some studies, tumors were harvested at various time points to assess target engagement. Immunohistochemistry (IHC) was used to measure the inhibition of proliferation (Ki67 marker) and the induction of apoptosis (activated caspase 3 marker).[3]
Synthesis and Development Workflow
While a detailed, step-by-step synthetic protocol for this compound is not publicly available, the core structure is based on a pyrrolopyrazole scaffold.[3] The discovery and development process followed a logical progression from initial screening to clinical evaluation.
Clinical Development and Conclusion
This compound entered a Phase I clinical trial (NCT00932126) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[10] The study involved dose escalation starting at 1 mg once daily.[10] However, the trial was prematurely terminated.[10] The primary reasons for discontinuation were the compound's undesirable pharmacokinetic (PK) properties in humans, including very low oral bioavailability of approximately 1%, and a lack of an observed dose-response relationship.[4][5][10] No objective tumor responses were observed, and adverse events, including neutropenia and gastrointestinal side effects, were reported.[4][5]
Despite its clinical outcome, the development of this compound was a landmark achievement. It validated PAK4 as a druggable therapeutic target and provided a valuable chemical probe to further elucidate PAK-related signaling pathways in cancer.[3] The comprehensive preclinical characterization of this compound demonstrated the potential of PAK inhibition as an anti-cancer strategy, paving the way for the development of next-generation PAK inhibitors with improved pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Role of PF-3758309 in Oncogenic Signaling: A Technical Guide
Introduction: PF-3758309 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1][2] Developed through high-throughput screening and structure-based design, it was identified as a pyrrolopyrazole compound with high affinity, particularly for PAK4.[3][4] The PAK family of serine/threonine kinases are critical effectors of the Rho-family GTPases, such as Cdc42 and Rac, and are implicated in a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[5][6] Aberrant activation of PAKs is a common feature in many human cancers, making them an attractive target for therapeutic intervention.[4] This document provides an in-depth technical overview of this compound, its mechanism of action, its impact on key oncogenic signaling pathways, and the experimental methodologies used to characterize its activity.
Mechanism of Action and Kinase Selectivity
This compound functions as a reversible, ATP-competitive inhibitor of PAK4, binding directly to the kinase domain with high affinity.[2][3] Crystallographic studies of the this compound/PAK4 complex have elucidated the specific molecular interactions that determine its potency and selectivity.[1][4] While designed for PAK4, this compound exhibits inhibitory activity across the PAK family, making it a pan-PAK inhibitor with varying potency for different isoforms.[7][8]
Biochemical Activity
The inhibitory potential of this compound has been quantified through various biochemical assays, revealing its high affinity for PAK4 and other PAK isoforms.
| Parameter | Target Kinase | Value (nM) | Reference |
| Binding Affinity (Kd) | PAK4 | 2.7 | [2][3][4][9] |
| Dissociation Constant (Kd) | PAK4 | 4.5 ± 0.07 | [3] |
| Inhibition Constant (Ki) | PAK1 | 13.7 ± 1.8 | [2][3][7] |
| PAK4 | 18.7 | [2] | |
| PAK5 | 18.1 ± 5.1 | [2][3] | |
| PAK6 | 17.1 ± 5.3 | [2][3] | |
| IC50 | PAK2 | 190 | [2][3] |
| PAK3 | 99 | [2][3] |
Core Target Pathway: The PAK4-GEF-H1 Axis
A primary and well-characterized mechanism of this compound's cellular activity is the inhibition of the PAK4 substrate, Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[1][3] In cancer cells with a dysregulated PAK4 signaling axis, PAK4 phosphorylates GEF-H1, an event that is potently blocked by this compound.[1][3] This inhibition disrupts downstream signaling related to cytoskeletal organization and cell motility.
Modulation of Key Oncogenic Signaling Pathways
Beyond its direct impact on GEF-H1, the inhibition of PAK4 by this compound leads to the modulation of several major oncogenic signaling networks. Proteomic studies and global high-content cellular analyses have revealed that this compound affects pathways crucial for cell proliferation, survival, and apoptosis.[1][3][4]
-
Raf/MEK/ERK Pathway: Tumor proteomic studies have shown that this compound can modulate the Raf pathway, affecting downstream effectors like MEK and Elk1.[3]
-
PI3K/Akt Pathway: The inhibitor also impacts the Akt signaling node.[3] A notable example is the modulation of BAD, a pro-apoptotic protein, which is phosphorylated by PAK4.[3] Inhibition by this compound can prevent this phosphorylation, thereby promoting apoptosis.
-
p53 Pathway: High-content screening has identified unexpected links between this compound activity and the p53 tumor suppressor pathway, suggesting a broader impact on cell cycle control and apoptosis.[1][3][4]
-
NF-κB Pathway: A phospho-protein array analysis revealed that this compound down-regulates the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[6][10][11]
-
HIF-1α Expression: In pancreatic cancer models, this compound was shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical factor in tumor survival and angiogenesis.[12][13]
In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-cancer activity in a wide range of preclinical models, including cell lines derived from colon, lung, pancreatic, and breast cancers.[3][7]
Cellular Activity
The compound effectively inhibits key cellular functions associated with malignancy, such as anchorage-independent growth, a hallmark of cell transformation.[3][14]
| Parameter | Cell Line / Model | Value (nM) | Reference |
| IC50 (p-GEF-H1 Inhibition) | Engineered HEK293 cells | 1.3 ± 0.5 | [3][9][14] |
| IC50 (Anchorage-Independent Growth) | HCT116 (Colon) | 0.24 ± 0.09 | [3][7][14] |
| Panel of 20 tumor cell lines | 4.7 ± 3.0 (average) | [3][14] | |
| A549 (Lung) | 27 | [3][9][14] | |
| IC50 (Cellular Proliferation) | A549 (Lung) | 20 | [3][9][14] |
| 46% of a 92-cell line panel | < 10 | [3] |
In Vivo Antitumor Activity
In human tumor xenograft models, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[2][7] The compound was shown to be both cytostatic (inhibiting the proliferation marker Ki67) and cytoreductive (inducing the apoptotic marker activated caspase 3).[3]
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 (Colon) | 7.5 mg/kg, p.o., BID | 64% | [5][7] |
| 15 mg/kg, p.o., BID | 79% | [5][7] | |
| 20 mg/kg, p.o., BID | 97% | [5][7] | |
| Multiple Xenografts | Not specified | Plasma EC50 = 0.4 nM | [1][4][9][14] |
| ATL Xenograft | 12 mg/kg, daily | 87% | [5][7] |
Experimental Methodologies
The characterization of this compound involved a range of specialized biochemical and cellular assays.
Phospho-GEF-H1 Cellular Assay
-
Objective: To measure the specific inhibition of PAK4 kinase activity in a cellular context.
-
Protocol:
-
HEK293 cells are engineered to stably express a tetracycline-inducible PAK4 kinase domain (amino acids 291-591).[9]
-
These cells are also engineered to constitutively express a deletion mutant of GEF-H1 (HA-tagged GEF-H1ΔDH).[3][9]
-
Cells are plated and treated with varying concentrations of this compound.
-
Expression of the PAK4 kinase domain is induced with tetracycline, leading to the phosphorylation of GEF-H1 at Serine 810.[14]
-
Following incubation, cells are lysed, and the level of phosphorylated GEF-H1 is quantified using a specific antibody via methods such as ELISA or Western Blot.
-
IC50 values are calculated by plotting the inhibition of GEF-H1 phosphorylation against the concentration of this compound.
-
Anchorage-Independent Growth Assay (Soft Agar)
-
Objective: To assess the inhibitor's effect on the tumorigenic potential of cancer cells.
-
Protocol:
-
A base layer of agar mixed with cell culture medium is allowed to solidify in culture plates.
-
Cancer cells (e.g., HCT116) are suspended in a top layer of lower-concentration agar mixed with medium and varying concentrations of this compound.[14]
-
This cell suspension is plated on top of the base layer.
-
Plates are incubated for several weeks (e.g., 2-3 weeks) to allow for colony formation.
-
Colonies are stained (e.g., with crystal violet or a tetrazolium salt like MTT) and counted using an imaging system.
-
The IC50 for inhibition of anchorage-independent growth is determined by quantifying the reduction in colony number or size relative to vehicle-treated controls.
-
In Vivo Human Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy and pharmacodynamic effects of this compound in a living organism.
-
Protocol:
-
Implantation: Human tumor cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).[13]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization & Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) at specified doses and schedules (e.g., 25 mg/kg, twice daily).[15]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis.
-
Pharmacodynamics: Tumor tissue is analyzed by immunohistochemistry (IHC) for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3) to confirm the biological effect of the drug.[3]
-
Clinical Development and Conclusion
This compound was the first PAK inhibitor to advance to Phase I clinical trials.[7][8] However, its clinical development was ultimately discontinued.[16] Despite promising preclinical activity, the compound exhibited poor pharmacokinetic properties in humans, including very low oral bioavailability (~1%), and was associated with adverse events such as neutropenia and gastrointestinal side effects.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAK inhibition by this compound enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PAK inhibition by this compound enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Frontiers | Tumor P-Glycoprotein Correlates with Efficacy of this compound in in vitro and in vivo Models of Colorectal Cancer [frontiersin.org]
- 16. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
PF-3758309 binding affinity and kinetics for PAK4
An In-depth Technical Guide on the Binding Affinity and Kinetics of PF-3758309 for PAK4
This technical guide provides a comprehensive overview of the binding characteristics of this compound, a potent small-molecule inhibitor, with its target, p21-activated kinase 4 (PAK4). The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.
Introduction
This compound is a potent, orally available, and ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinase 4 (PAK4).[1][2] PAK4 is a serine/threonine kinase that acts as a key effector of the Rho family GTPase, Cdc42, and plays a significant role in various cellular processes, including cytoskeletal organization, cell proliferation, survival, and motility.[3][4] Aberrant PAK4 activity is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][5] this compound was developed through high-throughput screening and structure-based design to inhibit this oncogenic signaling.[1] This guide delves into the precise biophysical and biochemical interactions between this compound and PAK4.
Quantitative Data Summary
The binding of this compound to PAK4 has been characterized using multiple biophysical and biochemical techniques. The following tables summarize the key quantitative data regarding its affinity, kinetics, and thermodynamics.
Table 1: Binding Affinity of this compound for PAK4
| Parameter | Value (nM) | Method | Notes |
| Kd | 2.7 ± 0.3 | Isothermal Titration Calorimetry (ITC) | Direct binding measurement, equilibrium dissociation constant.[1] |
| Kd | 4.5 ± 0.07 | Surface Plasmon Resonance (SPR) | Direct binding measurement, equilibrium dissociation constant.[1][3] |
| Ki | 18.7 ± 6.6 | Biochemical Kinase Assay | ATP-competitive inhibition constant.[1][2] |
| IC50 | 1.3 ± 0.5 | Cellular Assay | Inhibition of PAK4-dependent GEF-H1 phosphorylation in cells.[5][6] |
| IC50 | 4.7 ± 3 | Cellular Assay | Inhibition of anchorage-independent growth in a panel of tumor cell lines.[5][6] |
Table 2: Binding Kinetics of this compound with PAK4
| Parameter | Value | Method | Notes |
| Dissociation Rate (koff) | 0.010 s-1 | Surface Plasmon Resonance (SPR) | Rate at which the inhibitor-enzyme complex dissociates.[1] |
| Residence Time (t1/2) | 68 s | Surface Plasmon Resonance (SPR) | The half-life of the inhibitor-enzyme complex.[1] |
Table 3: Thermodynamic Profile of this compound Binding to PAK4
| Parameter | Value (kcal/mol) | Method | Notes |
| Enthalpy Change (ΔH) | -5.0 ± 0.1 | Isothermal Titration Calorimetry (ITC) | [1] |
| Binding Free Energy (ΔG) | -11.7 | Isothermal Titration Calorimetry (ITC) | [1] |
| Entropy Term (TΔS) | 6.7 | Isothermal Titration Calorimetry (ITC) | Indicates that the binding is driven by both enthalpy and entropy.[1] |
| Binding Stoichiometry (n) | 0.91 ± 0.08 | Isothermal Titration Calorimetry (ITC) | Suggests a 1:1 binding interaction.[1] |
Table 4: Selectivity Profile of this compound Against PAK Isoforms
| Kinase | Parameter | Value (nM) |
| PAK1 | Ki | 13.7 ± 1.8[1][2] |
| PAK2 | IC50 | 190[1][2] |
| PAK3 | IC50 | 99[1][2] |
| PAK5 | Ki | 18.1 ± 5.1[1][2] |
| PAK6 | Ki | 17.1 ± 5.3[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to characterize the binding of this compound to PAK4.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Objective: To determine the Kd, stoichiometry, and thermodynamic profile of this compound binding to the PAK4 kinase domain.
-
Methodology:
-
Sample Preparation: A solution of the purified PAK4 kinase domain is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing PAK4.
-
Data Acquisition: The heat released or absorbed after each injection is measured by the instrument. The initial injections result in a large heat change as most of the ligand binds to the target protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.
-
Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model. This analysis yields the equilibrium dissociation constant (Kd), the binding stoichiometry (n), and the enthalpy change (ΔH).[1] The binding free energy (ΔG) and entropy change (ΔS) are then calculated from these values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Objective: To determine the dissociation constant (Kd) and the kinetic parameters (koff) of the this compound-PAK4 interaction.
-
Methodology:
-
Sensor Chip Preparation: The PAK4 protein is immobilized onto the surface of a sensor chip.
-
Association Phase: A solution containing this compound at a known concentration is flowed over the sensor chip surface. The binding of this compound to the immobilized PAK4 causes a change in the refractive index at the surface, which is detected and recorded as a response signal in real-time.
-
Dissociation Phase: The this compound solution is replaced with a continuous flow of buffer. The dissociation of the inhibitor from the immobilized PAK4 is monitored as a decrease in the response signal over time.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the kon and koff rates. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[1] The half-life (t1/2) of the complex is calculated from the dissociation rate (t1/2 = ln(2)/koff).[1]
-
Biochemical Kinase Assay
This enzymatic assay measures the ability of an inhibitor to compete with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation of a substrate.
-
Objective: To determine the inhibitory potency (Ki) of this compound against the PAK4 kinase domain.
-
Methodology:
-
Assay Components: The reaction mixture typically contains the purified PAK4 kinase domain, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP), and varying concentrations of this compound.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP and incubated for a specific period at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The rate of phosphorylation is measured at each inhibitor concentration. The data is then plotted as percent inhibition versus inhibitor concentration, and the resulting curve is fitted to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.[1]
-
Cellular Phosphorylation Assay
This cell-based assay measures the ability of the inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within a cellular context.
-
Objective: To determine the cellular potency (IC50) of this compound by measuring the inhibition of a known PAK4 substrate, GEF-H1.
-
Methodology:
-
Cell System: A specific cell line, such as HCT116, which is known to have a PAK4-dependent signaling pathway, is used.[6] An engineered system with inducible expression of the PAK4 catalytic domain may also be employed.[6]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Detection of Phosphorylation: The level of phosphorylated GEF-H1 (pGEF-H1) is measured using a specific antibody-based detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA). Total GEF-H1 and a loading control (e.g., actin) are also measured for normalization.
-
Data Analysis: The levels of pGEF-H1 are quantified and normalized. The percent inhibition of phosphorylation is plotted against the concentration of this compound, and the data is fitted to a dose-response curve to calculate the IC50 value.[6]
-
Mandatory Visualizations
Signaling Pathway and Inhibition
The following diagram illustrates the signaling pathway involving Cdc42 and PAK4, leading to downstream effects on the cytoskeleton, and how this compound intervenes.
References
- 1. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Crystallographic Blueprint: Unveiling the PF-3758309 and PAK4 Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystallographic characterization of the p21-activated kinase 4 (PAK4) in complex with the potent inhibitor PF-3758309. The following sections detail the quantitative binding and inhibition data, the experimental methodologies employed for structure determination, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound-PAK4 Interaction
The interaction of this compound with PAK4 and its effect on cellular processes have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Binding Affinity and Kinase Inhibition | |
| Parameter | Value |
| Dissociation Constant (Kd) | 2.7 nM[1][2] |
| Inhibition Constant (Ki) for PAK4 | 18.7 ± 6.6 nM[2] |
| Inhibition of other PAK isoforms (Ki) | |
| PAK1 | 13.7 ± 1.8 nM |
| PAK5 | 18.1 ± 5.1 nM |
| PAK6 | 17.1 ± 5.3 nM |
| Inhibition of other PAK isoforms (IC50) | |
| PAK2 | 190 nM |
| PAK3 | 99 nM |
| Cellular Activity of this compound | |
| Parameter | Value |
| Inhibition of GEF-H1 Phosphorylation (IC50) | 1.3 nM[1][2] |
| Inhibition of Anchorage-Independent Growth (IC50) | 4.7 ± 3.0 nM (average across a panel of 20 tumor cell lines)[1] |
| HCT116 colon carcinoma cells | 0.24 ± 0.09 nM |
| Plasma EC50 in Human Xenograft Tumor Models | 0.4 nM (in the most sensitive model)[1] |
| Crystallographic Data and Refinement Statistics (PDB ID: 2X4Z) | |
| Parameter | Value |
| Resolution | 2.10 Å[3] |
| R-Value Work | 0.200 |
| R-Value Free | 0.262 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (a, b, c) | 60.18 Å, 72.13 Å, 76.54 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |
Experimental Protocols: From Gene to Structure
The determination of the co-crystal structure of this compound and PAK4 involved a multi-step process, from protein expression and purification to crystallization and X-ray diffraction data collection.
Protein Expression and Purification of PAK4 Catalytic Domain
The catalytic domain of human PAK4 was expressed in Escherichia coli. A construct containing the kinase domain was cloned into an expression vector, typically with a purification tag such as a hexa-histidine (His6) tag to facilitate purification.
-
Expression: The expression vector was transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures were grown to a specific optical density, and protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: After induction, the bacterial cells were harvested by centrifugation and lysed using methods such as sonication in a buffer containing protease inhibitors to prevent protein degradation.
-
Affinity Chromatography: The cell lysate was cleared by centrifugation, and the supernatant containing the soluble PAK4 catalytic domain was loaded onto a chromatography column with a resin that specifically binds the purification tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Tag Removal and Further Purification: The purification tag was often removed by enzymatic cleavage (e.g., with TEV protease). Further purification steps, such as ion-exchange and size-exclusion chromatography, were employed to obtain a highly pure and homogeneous protein sample suitable for crystallization.
Crystallization of the this compound-PAK4 Complex
The purified PAK4 catalytic domain was co-crystallized with the inhibitor this compound.
-
Complex Formation: The purified PAK4 protein was incubated with an excess of this compound to ensure the formation of the protein-inhibitor complex.
-
Crystallization Screening: The complex was subjected to extensive crystallization screening using various commercially available or custom-made screens. The hanging drop vapor diffusion method was a commonly used technique. In this method, a small drop of the protein-inhibitor complex mixed with a crystallization solution is equilibrated against a larger reservoir of the same solution, leading to a gradual increase in the concentration of the precipitant and protein, which can induce crystallization.
-
Crystal Optimization: Initial crystal hits were optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain large, well-diffracting single crystals.
X-ray Data Collection and Structure Determination
-
Cryo-protection and Data Collection: The optimized crystals were cryo-protected to prevent damage from ice formation during X-ray exposure and then flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Data Processing and Structure Solution: The diffraction data were processed, and the structure was solved using molecular replacement, using a known kinase structure as a search model.
-
Structure Refinement: The initial model was refined against the experimental data, and the inhibitor molecule was built into the electron density map. The final structure was validated for its geometric quality and agreement with the diffraction data.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with the crystallographic characterization of the this compound-PAK4 complex.
PAK4 Signaling Pathway and Inhibition by this compound
Caption: PAK4 signaling cascade and its inhibition by this compound.
Experimental Workflow for Crystallographic Characterization
Caption: Workflow for the crystallographic characterization of the this compound-PAK4 complex.
Drug Discovery and Development of this compound
Caption: The drug discovery and development process of this compound.
References
- 1. Cytoskeletal changes regulated by the PAK4 serine/threonine kinase are mediated by LIM kinase 1 and cofilin. | BioGRID [thebiogrid.org]
- 2. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoskeletal changes regulated by the PAK4 serine/threonine kinase are mediated by LIM kinase 1 and cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3758309: A Technical Guide to its Effects on Cytoskeletal and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] As a critical node in oncogenic signaling, PAK4's role in cytoskeletal dynamics, cell cycle progression, and apoptosis has made it an attractive target for cancer therapy.[3][4] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its profound effects on cytoskeletal architecture and cell cycle control, and detailed protocols for key experimental evaluations.
Mechanism of Action and Kinase Selectivity
This compound is a pyrrolopyrazole compound that functions as a reversible, ATP-competitive inhibitor of PAK4.[1] Through high-throughput screening and structure-based design, it was developed to target the kinase domain of PAK4, thereby preventing the phosphorylation of its downstream substrates.[5] While it is most potent against PAK4, this compound also exhibits inhibitory activity against other PAK isoforms, making it a pan-PAK inhibitor.[6][7] Its high potency is demonstrated by low nanomolar efficacy in both biochemical and cellular assays.[1][5]
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | Assay Type | Value (nM) | Reference |
| PAK4 | Kd | 2.7 | [1] |
| PAK4 | Ki | 18.7 | [2] |
| PAK1 | Ki | 13.7 ± 1.8 | [1] |
| PAK2 | IC50 | 190 | [1] |
| PAK3 | IC50 | 99 | [1] |
| PAK5 | Ki | 18.1 ± 5.1 | [1] |
| PAK6 | Ki | 17.1 ± 5.3 | [1] |
Effect on Cytoskeletal Regulation
PAK4 is a key regulator of the actin cytoskeleton, influencing cell morphology, motility, and invasion.[4][8] It exerts its effects through downstream targets such as GEF-H1, a guanine nucleotide exchange factor for RhoA, and the LIMK1/cofilin pathway, which regulates actin filament dynamics.[1][9] Inhibition of PAK4 by this compound disrupts these processes, leading to significant cytoskeletal remodeling.[1] Studies have shown that treatment with this compound results in pronounced changes in cell morphology and the actin cytoskeleton.[10] This disruption of cytoskeletal integrity contributes to the compound's anti-migratory and anti-invasive properties.[11]
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of PAK4 in Cytoskeletal and Cell Cycle Regulation [physiol.bjmu.edu.cn]
- 4. PAK4 - Wikipedia [en.wikipedia.org]
- 5. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PAK4, a novel effector for Cdc42Hs, is implicated in the reorganization of the actin cytoskeleton and in the formation of filopodia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
PF-3758309's Impact on NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs), with notable activity against PAK4.[1][2] Emerging evidence indicates that this compound exerts a significant inhibitory effect on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. This technical guide provides an in-depth analysis of the impact of this compound on NF-κB signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and workflows.
Data Presentation
The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified through various experimental approaches. The following tables summarize the key findings.
Table 1: Inhibitory Activity of this compound on NF-κB Signaling
| Parameter | Value | Cell Line/System | Reference |
| IC50 for NF-κB signaling | 24.2 ± 14.8 nM | Cellular Assay | [1] |
Table 2: Effect of this compound on the Phosphorylation of NF-κB Pathway Proteins
| Protein | Phosphorylation Site | Effect of this compound | Method | Reference |
| IKKα/β | S180/S181 | Decreased Phosphorylation | Phospho-protein Array | [3] |
| NF-κB p100/p52 | S865 | Decreased Phosphorylation | Phospho-protein Array | [3] |
| p65 (RelA) | T254 | Decreased Phosphorylation | Phospho-protein Array | [3] |
Table 3: Effect of this compound on the Expression of NF-κB Target Genes
| Gene | Effect of this compound | Fold Change | Cell Line | Method | Reference |
| NFKB1 | Downregulation | >2-fold | SH-SY5Y Neuroblastoma | PCR Array | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized to investigate the effects of this compound on NF-κB signaling. These are generalized protocols that can be adapted for specific research needs.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate at a suitable density.
-
Co-transfect the cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blotting for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or an NF-κB activator for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p-IKKα/β, IκBα, p-p65, p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and/or an NF-κB activator.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against p65 for 1-2 hours at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of neuroblastoma proliferation by this compound, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolopyrazole Scaffold of PF-3758309: A Technical Guide to a Potent PAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pyrrolopyrazole scaffold, the core chemical structure of PF-3758309, a potent, orally available, and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). This compound was identified through high-throughput screening and subsequent structure-based design.[1] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the critical signaling pathways involved.
The Pyrrolopyrazole Core and Mechanism of Action
This compound is a small-molecule inhibitor characterized by its pyrrolopyrazole core.[1] This scaffold serves as a crucial pharmacophore, enabling the molecule to bind to the ATP-binding site of PAK4.[1] Crystallographic studies of the this compound/PAK4 complex reveal that the pyrrolopyrazole core makes multiple hydrogen bond interactions with the hinge region of the kinase domain.[1] This competitive and reversible binding prevents the phosphorylation of downstream substrates, thereby inhibiting the oncogenic signaling pathways driven by aberrant PAK4 activity.[1][2]
The development of this compound originated from screening over 1.3 million compounds, which identified the pyrrolopyrazole scaffold as a promising starting point for optimization.[1][3] Structure-based design was then employed to enhance potency and selectivity, leading to the final compound.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency and efficacy data.
| Biochemical Activity | Value | Assay Type |
| PAK4 Kd | 2.7 nM | Dissociation Constant |
| PAK4 Ki | 18.7 ± 6.6 nM | ATP-Competitive Inhibition |
| PAK1 Ki | 13.7 ± 1.8 nM | ATP-Competitive Inhibition |
| PAK5 Ki | 18.1 nM | ATP-Competitive Inhibition |
| PAK6 Ki | 17.1 nM | ATP-Competitive Inhibition |
| PAK2 IC50 | 190 nM | Half-maximal Inhibitory Concentration |
| PAK3 IC50 | 99 nM | Half-maximal Inhibitory Concentration |
Table 1: Biochemical Potency of this compound Against PAK Isoforms.[1][2][4]
| Cellular Activity | Cell Line | Value (IC50) | Assay Type |
| GEF-H1 Phosphorylation | Engineered Cells | 1.3 ± 0.5 nM | Cellular Substrate Phosphorylation |
| Anchorage-Independent Growth | HCT116 | 0.24 ± 0.09 nM | Soft Agar Assay |
| Anchorage-Independent Growth | A549 | 27 nM | Soft Agar Assay |
| Cellular Proliferation | A549 | 20 nM | Proliferation Assay |
| Anchorage-Independent Growth | Average (15 tumor cell lines) | 4.7 ± 3.0 nM | Soft Agar Assay |
Table 2: Cellular Efficacy of this compound.[1][4][5]
| In Vivo Activity | Tumor Model | Value (EC50) | Metric |
| Tumor Growth Inhibition | Most Sensitive Model | 0.4 nM (plasma) | Plasma Effective Concentration |
Table 3: In Vivo Efficacy of this compound.[1][6]
Signaling Pathways and Inhibition
PAK4 is a key downstream effector of the Rho family of small GTPases, particularly Cdc42. It plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Aberrant PAK4 signaling is implicated in the progression of numerous cancers. This compound, by inhibiting PAK4, modulates several downstream signaling nodes.
Experimental Protocols
Detailed methodologies for key assays are provided below.
In Vitro PAK4 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro inhibitory activity of compounds like this compound.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Substrate peptide (e.g., PAKtide)
-
[γ-³³P]ATP
-
This compound or other test inhibitors dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the substrate peptide, and MgCl₂.
-
Add the test inhibitor (this compound) at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the recombinant PAK4 enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Cellular GEF-H1 Phosphorylation Assay
This assay measures the ability of this compound to inhibit the phosphorylation of the PAK4 substrate GEF-H1 in a cellular context.
Materials:
-
HCT116 or other suitable cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-phospho-GEF-H1 (e.g., anti-pSer810) antibody
-
Anti-total-GEF-H1 antibody
-
Anti-GAPDH or other loading control antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a control) for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
(Optional - for immunoprecipitation) Incubate a portion of the cell lysate with an anti-total-GEF-H1 antibody overnight at 4°C.
-
(Optional) Add protein A/G magnetic beads to capture the antibody-protein complexes. Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins from the whole-cell lysates or immunoprecipitates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-GEF-H1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-GEF-H1 antibody and a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of GEF-H1 phosphorylation.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the hallmark cancer phenotype of anchorage-independent growth.
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium
-
Agarose (low melting point)
-
6-well plates
-
This compound
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 ml of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Trypsinize and count the cells. Prepare a cell suspension of 1 x 10⁴ cells/ml in complete medium. Mix the cell suspension with a 0.7% agarose solution (kept at 40°C) to a final agarose concentration of 0.35%.
-
Plating: Carefully layer 1 ml of the cell-agarose mixture on top of the solidified bottom agar layer.
-
Treatment: After the cell layer solidifies, add 1 ml of complete medium containing various concentrations of this compound (or DMSO control) to each well.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days.
-
Feeding: Replace the top medium with fresh medium containing the inhibitor every 3-4 days.
-
Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies in each well using a microscope.
-
Calculate the percentage of inhibition of colony formation for each concentration of this compound and determine the IC₅₀ value.
References
- 1. Changes in the GEF-H1 Pathways after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polarity-regulating Kinase Partitioning-defective 1b (PAR1b) Phosphorylates Guanine Nucleotide Exchange Factor H1 (GEF-H1) to Regulate RhoA-dependent Actin Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upregulation of the GEF-H1 Pathway after Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: PF-3758309 for In Vitro Cell Proliferation Assays
Introduction
PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole-based small molecule inhibitor of p21-activated kinases (PAKs).[1][2][3] While it is considered a pan-PAK inhibitor, it demonstrates the highest affinity for PAK4, a serine/threonine kinase that is a key effector of the Rho GTPase, Cdc42.[2][4][5][6] The PAK4 signaling pathway is frequently dysregulated in various human cancers, playing a crucial role in promoting cell proliferation, survival, metastasis, and resistance to chemotherapy.[7][8] this compound has been shown to suppress the proliferation of numerous cancer cell lines, including those from colon, lung, pancreatic, and breast cancers, and induce apoptosis.[1][9] These application notes provide a summary of its inhibitory activity and a detailed protocol for assessing its anti-proliferative effects in an in vitro setting.
Mechanism of Action: Inhibition of the PAK4 Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting PAK4 kinase activity.[2] Activated PAK4 promotes cell cycle progression and proliferation through several downstream pathways. It can activate the c-Src/EGFR pathway, leading to the upregulation of critical cell cycle regulators like CyclinD1 and CDC25A.[8][10][11] Additionally, PAK4 can phosphorylate and activate other signaling molecules such as those in the LIMK1/cofilin and PI3K/Akt pathways, and enhance the nuclear import of β-catenin, which promotes the transcription of pro-proliferative genes like c-myc and CyclinD1.[7][8][10] By inhibiting PAK4, this compound effectively blocks these downstream signals, leading to cell cycle arrest and a reduction in cell proliferation.[12]
Data Presentation
The efficacy of this compound varies across different cancer cell lines and assay conditions. The following table summarizes the 50% inhibitory concentration (IC₅₀) values reported in the literature.
| Cell Line | Cancer Type | Assay Type | Reported IC₅₀ | Citation |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 nM | [2][9] |
| A549 | Lung Cancer | Cellular Proliferation | 20 nM | [1][2] |
| A549 | Lung Cancer | Anchorage-Independent Growth | 27 nM | [1][2] |
| KELLY | Neuroblastoma | Cellular Proliferation (24h) | 1.846 µM | [13] |
| IMR-32 | Neuroblastoma | Cellular Proliferation (24h) | 2.214 µM | [13] |
| SH-SY5Y | Neuroblastoma | Cellular Proliferation (24h) | 5.461 µM | [13] |
| NBL-S | Neuroblastoma | Cellular Proliferation (24h) | 14.02 µM | [13] |
| Panel Avg. | Various | Anchorage-Independent Growth | 4.7 ± 3.0 nM | [2][3][14] |
Experimental Protocol
This protocol describes a method for determining the anti-proliferative effects of this compound on cancer cells using a colorimetric assay such as CCK-8 or MTT. The principle involves measuring the metabolic activity of viable cells, which is directly proportional to the cell number.
1. Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Selleck Chemicals or other supplier)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Cell proliferation assay kit (e.g., Cell Counting Kit-8 (CCK-8) or MTT)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
2. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving it in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to collect the cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density. A typical density is between 2,000 to 10,000 cells per well (in 100 µL) for a 96-well plate.[15][16] The optimal density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
4. Treatment with this compound
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in complete culture medium. For example, create a 2X working solution for each desired final concentration (e.g., 0.1 nM to 20 µM, depending on the cell line's expected sensitivity).[13]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the drug dilutions (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[15][16]
5. Cell Viability Measurement (CCK-8 Example)
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
6. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[15]
References
- 1. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 8. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p21-activated kinase 4 regulates ovarian cancer cell proliferation, migration, and invasion and contributes to poor prognosis in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAK4-relevant proliferation reduced by cell autophagy via p53/mTOR/p-AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of neuroblastoma proliferation by this compound, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. PAK inhibition by this compound enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PF-3758309 in HCT116 Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PF-3758309 is a potent, orally bioavailable, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, including the HCT116 human colorectal carcinoma cell line.[3][4] This document provides detailed application notes and protocols for utilizing this compound in preclinical studies involving HCT116 xenograft models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound primarily targets PAK4, a serine/threonine kinase that is a key effector of Rho family GTPases.[1] Aberrant PAK4 signaling is implicated in cancer cell proliferation, survival, and motility.[5] this compound inhibits the phosphorylation of downstream PAK4 substrates, such as GEF-H1, thereby disrupting oncogenic signaling pathways.[1][6] Knockdown of PAK4 has been shown to inhibit the proliferation of KRAS-driven HCT116 cells, highlighting the dependence of these cells on PAK4 signaling.[4]
Data Presentation
In Vitro Efficacy of this compound in HCT116 Cells
| Parameter | Value | Reference |
| IC50 (Anchorage-Independent Growth) | 0.24 ± 0.09 nM | [6][7] |
| IC50 (GEF-H1 Phosphorylation) | 1.3 ± 0.5 nM | [6] |
In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Dosage (Oral, Twice Daily) | Tumor Growth Inhibition (TGI) | Reference |
| 7.5 mg/kg | 64% | [4] |
| 15 mg/kg | 79% | [4] |
| 20 mg/kg | 97% | [4] |
Pharmacodynamic Effects of this compound in HCT116 Tumors
| Marker | Effect | Reference |
| pGEF-H1 | Inhibition | [6] |
| Ki67 | Inhibition | [6] |
| Activated Caspase 3 | Increase | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HCT116 cells.
Materials:
-
HCT116 cells
-
McCoy's 5A medium with 10% FBS
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed HCT116 cells (e.g., 3 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.[8]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include vehicle-only control wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Western Blotting for PAK4 and Downstream Effectors
This protocol is for analyzing the expression and phosphorylation status of proteins in the PAK4 signaling pathway.
Materials:
-
HCT116 cell lysates (treated and untreated)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAK4, anti-phospho-GEF-H1, anti-GEF-H1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HCT116 cells with this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[9]
HCT116 Xenograft Model Study
This protocol describes the establishment and use of HCT116 xenografts in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
HCT116 cells
-
Matrigel
-
Immunodeficient mice (e.g., NOD/SCID or athymic BALB/c)
-
This compound
-
Vehicle for oral administration
-
Calipers
-
Surgical tools for tumor collection
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Monitoring:
-
Drug Administration:
-
Prepare the formulation of this compound for oral administration.
-
Administer this compound or vehicle to the respective groups at the predetermined dose and schedule (e.g., twice daily).[2]
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue treatment for the specified duration (e.g., 9-18 days).[2]
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki67, cleaved caspase-3) and another portion can be snap-frozen for western blotting (e.g., pGEF-H1).
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor P-Glycoprotein Correlates with Efficacy of this compound in in vitro and in vivo Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.5. Cell viability assay [bio-protocol.org]
- 9. origene.com [origene.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for PF-3758309 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of PF-3758309, a potent, orally bioavailable small-molecule inhibitor of p21-activated kinase 4 (PAK4), in mouse models of cancer. The provided protocols are based on established preclinical studies and are intended to serve as a guide for designing and executing robust in vivo experiments.
Introduction
This compound is an ATP-competitive inhibitor with high affinity for PAK4, a serine/threonine kinase implicated in various oncogenic processes, including cell proliferation, survival, migration, and invasion.[1][2] Although designed as a PAK4 inhibitor, this compound also exhibits potent activity against other PAK isoforms, making it a pan-PAK inhibitor.[3][4][5] Its efficacy in preclinical models has positioned it as a valuable tool for investigating PAK signaling and as a potential therapeutic agent. This document summarizes key dosage and administration data and provides detailed experimental protocols for its use in mouse xenograft and syngeneic models.
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Dosage | Administration Route & Schedule | Duration | Observed Efficacy (Tumor Growth Inhibition - TGI) | Reference |
| HCT116 (Colon) | nu/nu | 7.5, 15, 30 mg/kg | Oral (p.o.), twice daily | 9-18 days | 64%, 79%, and 97% TGI, respectively | [1][3][6] |
| A549 (Lung) | nu/nu | 7.5-30 mg/kg | Oral (p.o.), twice daily | 9-18 days | Significant TGI (>70%) | [1][6] |
| Adult T-cell Leukemia (ATL) | Xenograft | 12 mg/kg | Not specified, daily | Not specified | 87% TGI | [3] |
| Patient-Derived Pancreatic Cancer (TKCC 15) | SCID | 25 mg/kg | Intraperitoneal (i.p.) | 4 weeks | Significant tumor growth inhibition, enhanced gemcitabine sensitivity | [7][8] |
| 786-O (Renal) | Nude | 2.5 mg/kg | Intraperitoneal (i.p.), every 2 days | 7 days | Evaluated for tumor cell proliferation inhibition | [9] |
Table 2: Pharmacodynamic and Mechanistic Observations
| Tumor Model | Dosage | Key Findings | Reference |
| HCT116 | 15 and 25 mg/kg (p.o., twice daily) | Dose-dependent decrease in Ki67 (proliferation) and increase in cleaved caspase-3 (apoptosis) | [1] |
| PANC-02 (Pancreatic) | Not specified | Increased infiltration of CD3+ and CD8+ T cells in the tumor microenvironment | [3] |
| Patient-Derived Pancreatic Cancer | 25 mg/kg (i.p.) | Decreased expression of HIF-1α, palladin, and α-SMA | [7][10] |
Signaling Pathway
The following diagram illustrates the central role of PAK4 in oncogenic signaling and the mechanism of inhibition by this compound. PAK4 is a downstream effector of small GTPases like Cdc42 and is involved in regulating cytoskeletal dynamics, cell survival, and proliferation through various pathways, including the LIMK1-Cofilin and PI3K/AKT pathways.[4]
Caption: PAK4 signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Growth Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse xenograft model.
1. Cell Culture and Animal Model:
- Culture human cancer cell lines (e.g., HCT116, A549) under standard conditions.
- Use female athymic nude (nu/nu) or SCID mice, 6-8 weeks old.[6][7] Acclimatize animals for at least one week before the study begins.
2. Tumor Implantation:
- Harvest cultured cancer cells during the logarithmic growth phase.
- Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
- Subcutaneously inject 3 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[7]
3. Treatment:
- Monitor tumor growth regularly using calipers.
- When tumors reach a mean volume of approximately 80-100 mm³, randomize mice into treatment and control groups (n=5-10 mice per group).[7]
- Vehicle Control: Prepare the vehicle solution used to formulate this compound. Common vehicles include a mix of PEG300, Tween80, and water, or corn oil.[11]
- This compound Treatment:
- Oral Administration: Prepare a fresh suspension of this compound daily. Administer doses ranging from 7.5 to 30 mg/kg twice daily (BID) via oral gavage.[1][6]
- Intraperitoneal Injection: Administer doses such as 25 mg/kg as required by the experimental design.[7]
- Treat animals for a predetermined period, typically 9 to 28 days.[1][6][7]
4. Monitoring and Endpoints:
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor animal body weight and overall health status throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).
5. Pharmacodynamic Analysis (Optional):
- For pharmacodynamic studies, tumors can be harvested at specific time points after the final dose (e.g., 2, 4, 8, 24 hours).
- Analyze tumor lysates for target engagement (e.g., phosphorylation of PAK4 substrates like GEF-H1) via Western blot.[1]
- Perform immunohistochemistry (IHC) on fixed tumor sections to assess markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).[1]
Protocol 2: Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Caption: General experimental workflow for in vivo mouse studies.
Conclusion
This compound has demonstrated significant anti-tumor activity across a range of preclinical mouse models. The optimal dosage and administration route may vary depending on the tumor model and experimental objectives. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their in vivo studies to further explore the therapeutic potential of PAK inhibition. It is important to note that while preclinical results are promising, this compound faced challenges in clinical trials due to poor pharmacokinetics and adverse events, which should be considered when interpreting results.[3]
References
- 1. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. e-century.us [e-century.us]
- 8. PAK inhibition by this compound enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
Application Notes and Protocols: Anchorage-Independent Growth Assay Using PF-3758309
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of PF-3758309, a potent p21-activated kinase (PAK) inhibitor, on the anchorage-independent growth of cancer cells. This assay is a critical tool for evaluating the anti-tumorigenic potential of therapeutic compounds.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate.[1][2][3] The soft agar colony formation assay is the gold-standard method for evaluating this capability in vitro.[1][2][3] this compound is a potent, ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases (PAKs), with a particularly high affinity for PAK4.[4][5][6][7] PAKs are crucial signaling nodes that regulate cell proliferation, survival, and cytoskeletal dynamics.[5][8][9] By inhibiting PAKs, this compound has been shown to suppress oncogenic signaling and block the growth of various tumor cells.[4][5][7] This protocol details the use of this compound in a soft agar assay to quantify its inhibitory effect on anchorage-independent growth.
Mechanism of Action of this compound
This compound acts as a pan-isoform inhibitor of PAKs, with IC50 values of 13.7, 190, 99, 18.7, 18.1, and 17.1 nM for PAK1, PAK2, PAK3, PAK4, PAK5, and PAK6, respectively, in cell-free assays.[10] It is a potent inhibitor of PAK4 with a Kd of 2.7 nM.[4][5][7] The inhibition of PAKs by this compound disrupts key downstream signaling pathways implicated in cancer progression, including the Raf/MEK/Elk1/cMyc and Akt/BAD/PKA pathways.[5] Additionally, it has been shown to down-regulate the NF-κB signaling pathway.[10][11][12] This multi-faceted inhibition of pro-survival and pro-proliferative signaling contributes to its anti-cancer activity.
Data Presentation
Table 1: Inhibitory Activity of this compound on Anchorage-Independent Growth in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (nM) for Anchorage-Independent Growth Inhibition |
| HCT116 | Colon Carcinoma | 0.24 ± 0.09 |
| Panel of 20 Tumor Cell Lines (average) | Various | 4.7 ± 3.0 |
| A549 | Lung Carcinoma | 27 |
Data compiled from multiple sources.[4][5]
Signaling Pathway and Experimental Workflow
Figure 1: Simplified signaling pathway of this compound action.
Figure 2: Experimental workflow for the anchorage-independent growth assay.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Noble Agar or Agarose
-
This compound (stock solution in DMSO)
-
6-well culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes and tips
-
Water bath or heating block
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
-
Crystal Violet staining solution (0.005% Crystal Violet in 20% methanol) or a cell viability reagent
Protocol
This protocol is adapted from standard soft agar assay procedures and should be optimized for the specific cell line being used.[1][13][14]
1. Preparation of Agar Solutions
-
1.2% Agar Solution (Bottom Layer): Dissolve 1.2 g of noble agar in 100 mL of sterile, distilled water. Autoclave to sterilize and then cool to 42°C in a water bath.
-
0.6% or 0.8% Agar Solution (Top Layer): Dissolve 0.6 g or 0.8 g of noble agar in 100 mL of sterile, distilled water. Autoclave to sterilize and then cool to 42°C in a water bath. The final concentration of the top agar should be optimized for the specific cell line (typically 0.3% or 0.4%).[1]
-
2X Complete Medium: Prepare a 2X concentration of the appropriate cell culture medium supplemented with 20% FBS and 2X Penicillin-Streptomycin. Warm to 37°C.
2. Preparation of the Base Agar Layer
-
In a sterile conical tube, mix equal volumes of the 1.2% agar solution and the 2X complete medium to create a final concentration of 0.6% agar in 1X complete medium.
-
Quickly add 1.5-2 mL of this mixture to each well of a 6-well plate.
-
Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes. The plates can be stored at 4°C for up to one week.[1]
3. Preparation of the Top Agar Layer with Cells and this compound
-
Harvest cells using trypsin-EDTA and perform a cell count to obtain a single-cell suspension.
-
Prepare serial dilutions of this compound in 1X complete medium at 2X the final desired concentrations. Also, prepare a vehicle control (DMSO).
-
In separate sterile tubes for each condition, mix the following:
-
Equal volumes of the 0.6% or 0.8% agar solution (at 42°C) and the 2X cell suspension in 2X complete medium containing the appropriate 2X concentration of this compound or vehicle.
-
The final cell density will depend on the proliferation rate of the cell line but typically ranges from 1 x 10^4 to 5 x 10^4 cells per well.[13]
-
-
Working quickly to prevent the agar from solidifying, gently mix the contents of each tube.
4. Plating and Incubation
-
Carefully overlay 1-1.5 mL of the cell/top agar mixture onto the solidified base agar layer in each well.
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 14-28 days, or until colonies are visible in the control wells.
-
To prevent the agar from drying out, add 100-200 µL of complete medium to the top of each well twice a week.[3][14]
5. Staining and Quantification of Colonies
-
After the incubation period, stain the colonies for visualization and counting.
-
Crystal Violet Staining: Add 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours. Gently wash the wells with PBS to remove excess stain.
-
Viability Staining: Alternatively, a fluorescent viability reagent can be added to quantify colony growth, which can reduce the assay time.[15]
-
Capture images of each well using a microscope or a gel documentation system.
-
Count the number of colonies in each well. Image analysis software can be used for more accurate and unbiased counting.[14]
6. Data Analysis
-
Calculate the average number of colonies for each concentration of this compound.
-
Normalize the results to the vehicle control (set to 100% colony formation).
-
Plot the percentage of colony formation against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.
Troubleshooting
-
No colony formation: The agar may have been too hot, killing the cells. Ensure the agar solution is cooled to 42°C before mixing with the cells. The cell seeding density may also be too low.[3]
-
Agar layers mixing: Ensure the base layer is fully solidified before adding the top layer.
-
Colonies are too dense to count: Reduce the initial cell seeding density.[13]
By following this detailed protocol, researchers can effectively utilize the anchorage-independent growth assay to evaluate the anti-cancer properties of this compound and other PAK inhibitors.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soft–Agar colony Formation Assay [bio-protocol.org]
- 14. Video: The Soft Agar Colony Formation Assay [jove.com]
- 15. reactionbiology.com [reactionbiology.com]
Measuring GEF-H1 Phosphorylation Following PF-3758309 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine nucleotide exchange factor-H1 (GEF-H1), also known as ARHGEF2, is a critical regulator of RhoA GTPase activity. Its function is intricately controlled by post-translational modifications, most notably phosphorylation. Various kinases, including p21-activated kinases (PAKs), extracellular signal-regulated kinases (ERK1/2), and Aurora kinases, modulate GEF-H1 activity through site-specific phosphorylation.[1][2][3] PF-3758309 is a potent, ATP-competitive inhibitor of PAKs, with a particularly high affinity for PAK4.[4][5][6][7] Consequently, this compound is expected to decrease GEF-H1 phosphorylation at sites targeted by PAK4, such as Serine 810.[6]
These application notes provide detailed protocols for measuring the phosphorylation status of GEF-H1 in response to treatment with this compound. The methodologies outlined below are essential for researchers investigating the efficacy and mechanism of action of this and similar PAK inhibitors.
Signaling Pathway Overview
The signaling pathway illustrates how this compound inhibits PAK4, thereby preventing the phosphorylation of GEF-H1 and its subsequent activation of RhoA.
Caption: this compound inhibits PAK4-mediated GEF-H1 phosphorylation.
Experimental Protocols
Several robust methods can be employed to quantify the change in GEF-H1 phosphorylation upon this compound treatment. The choice of method will depend on the specific experimental context, available resources, and desired throughput.
Protocol 1: Western Blotting for Phospho-GEF-H1
Western blotting is a widely used technique to detect changes in the phosphorylation state of a specific protein.
Experimental Workflow:
Caption: Western blot workflow for p-GEF-H1 detection.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HCT116, known to express PAK4 and GEF-H1) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 1, 3, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated GEF-H1 (e.g., anti-phospho-GEF-H1 Ser810) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-GEF-H1 signal to total GEF-H1 and a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Cellular Phospho-GEF-H1 Immunoassay
This high-throughput method is suitable for screening and dose-response studies. It utilizes engineered cells for a more specific and quantifiable readout.[4]
Experimental Workflow:
References
- 1. Regulation and functions of the RhoA regulatory guanine nucleotide exchange factor GEF-H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. GEF-H1 modulates localized RhoA activation during cytokinesis under the control of mitotic kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: PF-3758309 in Neuroblastoma Research
Introduction
Neuroblastoma, the most prevalent extracranial solid tumor in children, presents a significant clinical challenge, particularly in high-risk cases where survival rates remain low despite intensive multimodal therapies.[1][2] A key area of investigation in neuroblastoma therapeutics is the targeting of specific signaling pathways that drive tumor growth and survival. One such target is the p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in various cellular processes including proliferation, migration, and apoptosis.[1][2] PAK4 has been found to be overexpressed in neuroblastoma tissues, correlating with tumor malignancy and poor prognosis.[1][2][3]
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of PAK4.[1][4] It has demonstrated significant anti-tumor effects in neuroblastoma models by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[1][2] These application notes provide a comprehensive overview of the use of this compound in neuroblastoma research, including its mechanism of action, key experimental findings, and detailed protocols for its application.
Mechanism of Action
This compound exerts its anti-neuroblastoma effects primarily through the inhibition of PAK4. This leads to a cascade of downstream events that collectively suppress tumor growth:
-
Induction of G1 Phase Cell Cycle Arrest: Treatment with this compound leads to a significant arrest of neuroblastoma cells in the G1 phase of the cell cycle, thereby preventing their progression to the S phase and subsequent division.[1][2]
-
Apoptosis Induction: The compound promotes programmed cell death by increasing the expression of pro-apoptotic proteins such as CDKN1A, BAD, and BAK1, while concurrently decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bax.[1][2]
-
Modulation of the ERK Signaling Pathway: PAK4 has been shown to regulate the cell cycle and apoptosis in neuroblastoma through the ERK signaling pathway.[1][2] Inhibition of PAK4 by this compound disrupts this signaling axis.
While this compound is a potent PAK4 inhibitor, it's important to note that it can also inhibit other PAK isoforms, including PAK1, PAK5, and PAK6 with similar potency.[4][5]
Data Presentation
The efficacy of this compound has been quantified in various neuroblastoma cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) |
| KELLY | 1.846[1][6] |
| IMR-32 | 2.214[1][6] |
| SH-SY5Y | 5.461[1] |
| NBL-S | 14.02[1][6] |
Table 2: Effect of this compound on Cell Cycle Distribution in SH-SY5Y Cells
| Treatment | Sub-G1 Population (%) | G2 Population (%) |
| Control (DMSO) | Not specified | 10.8[1] |
| 1 µM this compound | 65.6 to 77.3 (increase) | 1.5 (decrease)[1] |
| 5 µM this compound | Significant increase | Not specified |
Table 3: Gene Expression Changes in SH-SY5Y Cells Treated with this compound
| Regulation | Selected Genes |
| Upregulated | TP53I3, TBX3, EEF1A2, CDKN1A, IFNB1, MAPK8IP2[1][2] |
| Downregulated | TNFSF8, Bcl2-A1, Bcl2L1, SOCS3, BIRC3, NFKB1[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in neuroblastoma cell lines.
Protocol 1: Cell Proliferation Assay (IC50 Determination)
-
Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y, IMR-32) in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.625 µM to 20 µM.[6] Include a DMSO-only control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the DMSO-treated control wells. Plot the proliferation values against the logarithmic concentrations of this compound to determine the IC50 value.[6]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Seed neuroblastoma cells in 6-well plates and treat with varying concentrations of this compound (e.g., 1 µM, 5 µM) and a DMSO control for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature before analyzing the DNA content by flow cytometry.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (Sub-G1, G1, S, and G2/M phases).
Protocol 3: Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat neuroblastoma cells with this compound for 24 hours.[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PAK4, PARP, Bcl-2, Bax, p-ERK, total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of this compound in neuroblastoma.
Caption: Workflow for evaluating this compound in neuroblastoma cells.
Considerations for Drug Development Professionals
While preclinical data for this compound in neuroblastoma models are promising, its clinical development has faced challenges. Phase I clinical trials of this compound were terminated due to poor oral bioavailability (approximately 1% in humans) and the observation of adverse events, including neutropenia and gastrointestinal side effects.[5] This highlights a critical disconnect between preclinical efficacy and clinical viability, a common hurdle in oncology drug development.
For future research, efforts could be directed towards:
-
Developing second-generation PAK4 inhibitors: Designing novel compounds with improved pharmacokinetic profiles and reduced off-target toxicities.
-
Exploring combination therapies: Investigating the synergistic potential of this compound or other PAK4 inhibitors with existing chemotherapeutic agents or targeted therapies used in neuroblastoma.
-
Biomarker discovery: Further elucidating the relationship between PAK4 expression, MYCN amplification status, and sensitivity to PAK4 inhibition to identify patient populations most likely to benefit from this therapeutic strategy. While some studies suggest a link between high PAK4 expression and sensitivity, a more defined biomarker is needed.[1]
References
- 1. Inhibition of neuroblastoma proliferation by this compound, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of neuroblastoma proliferation by this compound, a small-molecule inhibitor that targets p21-activated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying HIV-1 Latency Reversal Mechanisms with PF-3758309
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) establishes a latent reservoir in resting CD4+ T cells, which is the primary barrier to a cure. The "shock and kill" strategy aims to reactivate this latent virus with Latency-Reversing Agents (LRAs), making the infected cells susceptible to immune clearance or viral cytopathic effects. PF-3758309 is a potent, cell-permeable, pan-isoform inhibitor of p21-activated kinases (PAKs).[1][2] It has been identified as a powerful inhibitor of HIV-1 latency reversal, making it a valuable tool for dissecting the signaling pathways that govern HIV-1 transcription and latency.[1][3] These application notes provide detailed protocols for utilizing this compound to study the mechanisms of HIV-1 latency reversal.
Mechanism of Action
This compound is an ATP-competitive inhibitor of all PAK isoforms.[1] In the context of HIV-1 latency, its primary mechanism of action is the suppression of the NF-κB signaling pathway.[1] The NF-κB pathway is a crucial regulator of HIV-1 transcription, and its inhibition by this compound leads to a block in the reactivation of latent proviruses induced by a variety of LRAs.[1] Studies have shown that this compound down-regulates the phosphorylation of key components in the NF-κB pathway.[1] Knockdown of PAK1 and PAK2, but not PAK4, has been shown to modestly decrease HIV-1 latency reversal, suggesting their role in maintaining latency.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in a Cell Line Model of HIV-1 Latency (24ST1NLESG)
| Latency-Reversing Agent (LRA) | This compound IC₅₀ (nM) | This compound CC₅₀ (nM) | Selectivity Index (CC₅₀/IC₅₀) |
| Prostratin | 0.1 - 1 | >3300 | >3300 |
| Panobinostat | 0.1 - 1 | >3300 | >3300 |
| JQ-1 | 0.1 - 1 | >3300 | >3300 |
| TNF-α | 0.070 - 1 | >3300 | >3300 |
Data summarized from Vargas et al., 2019 and Vargas et al., 2023.[1][3]
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| PAK1 | 13.7 |
| PAK2 | 190 |
| PAK3 | 99 |
| PAK4 | 18.7 |
| PAK5 | 18.1 |
| PAK6 | 17.1 |
Data from Murray et al., 2010 as cited in Vargas et al., 2023.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting HIV-1 latency reversal.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
1.1. 24ST1NLESG Cell Line:
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 µg/mL puromycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Split cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
1.2. Primary CD4+ T Cells:
-
Isolation: Isolate primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of HIV-1-infected, aviremic donors using negative selection magnetic beads.
-
Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
Protocol 2: HIV-1 Reactivation Assay
-
Cell Plating: Seed 1 x 10⁵ 24ST1NLESG cells per well in a 96-well plate in 100 µL of culture medium. For primary cells, plate 2 x 10⁵ cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Prepare the desired Latency-Reversing Agent (LRA) at a 2X concentration (e.g., 20 ng/mL TNF-α, 2 µM prostratin).
-
Treatment: Add 50 µL of the this compound dilution to the appropriate wells. Add 50 µL of the 2X LRA solution to all wells except the negative control. Add 50 µL of culture medium to the negative control wells.
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
Readout:
-
For 24ST1NLESG cells (SEAP reporter): Collect the supernatant and measure secreted alkaline phosphatase (SEAP) activity using a chemiluminescent SEAP assay kit according to the manufacturer's instructions.
-
For primary CD4+ T cells: Harvest the cells for RNA extraction and subsequent RT-qPCR analysis of HIV-1 transcripts.
-
Protocol 3: Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1-3 of the HIV-1 Reactivation Assay protocol.
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
Assay: Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the log of the this compound concentration.
Protocol 4: Quantitative RT-PCR for HIV-1 RNA
-
RNA Extraction: Extract total RNA from treated primary CD4+ T cells using a commercially available RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit with random hexamers or gene-specific primers for HIV-1.
-
qPCR: Perform quantitative PCR using primers and probes specific for HIV-1 unspliced and multiply-spliced RNA. Normalize the results to a housekeeping gene (e.g., GAPDH, IPO8).
Protocol 5: Western Blot for NF-κB Pathway Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of IKKα/β and IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 6: Flow Cytometry for T Cell Activation Markers
-
Cell Preparation: After treatment, wash primary CD4+ T cells with PBS containing 2% FBS.
-
Staining: Stain the cells with fluorescently conjugated antibodies against T cell activation markers such as CD25 and CD69 for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Acquisition: Acquire the data on a flow cytometer.
-
Analysis: Analyze the percentage of CD25+ and CD69+ cells using appropriate gating strategies.
Conclusion
This compound is a critical research tool for investigating the signaling pathways that control HIV-1 latency. By inhibiting PAKs and subsequently the NF-κB pathway, it effectively blocks latency reversal by a broad range of stimuli. The protocols outlined above provide a comprehensive framework for utilizing this compound to elucidate the molecular mechanisms of HIV-1 transcription and to evaluate novel latency-reversing strategies.
References
Application Note: Western Blot Protocol for Determining PF-3758309 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-3758309 is a potent, ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases (PAKs), with a particularly high affinity for PAK4.[1][2][3] PAKs are critical signaling nodes that regulate a variety of cellular processes, including proliferation, survival, and motility.[4][5] The therapeutic potential of targeting PAK signaling is an active area of research in oncology and other diseases.[2][6] This application note provides a detailed Western blot protocol to assess the target engagement of this compound by monitoring the phosphorylation status of its direct target, PAK4, and a key downstream substrate, GEF-H1.
This compound inhibits the kinase activity of PAK4, which in turn prevents the phosphorylation of its substrates.[1][3] One well-characterized substrate of PAK4 is Guanine Nucleotide Exchange Factor H1 (GEF-H1).[1][3] Inhibition of PAK4 by this compound leads to a decrease in the phosphorylation of GEF-H1 at Serine 810.[7] Therefore, monitoring the levels of phosphorylated PAK4 (p-PAK4) at Serine 474 (an autophosphorylation site indicative of activation) and phosphorylated GEF-H1 (p-GEF-H1) at Serine 810 provides a reliable method to quantify the intracellular target engagement of this compound.
Signaling Pathway
The signaling pathway diagram below illustrates the mechanism of action of this compound and its effect on the PAK4/GEF-H1 signaling axis.
Caption: this compound inhibits PAK4 autophosphorylation, preventing GEF-H1 phosphorylation.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for assessing this compound target engagement.
Caption: Western blot workflow for this compound target engagement analysis.
Quantitative Data Summary
The following tables provide recommended starting concentrations and dilutions for key reagents. Optimization may be required depending on the cell line and experimental conditions.
Table 1: Reagent and Antibody Recommendations
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Recommended Dilution/Concentration |
| Primary Antibodies | |||
| Rabbit anti-p-PAK4 (S474) | Cell Signaling Technology | #3241 | 1:1000 |
| Rabbit anti-PAK4 | Cell Signaling Technology | #3242 | 1:1000 |
| Rabbit anti-p-GEF-H1 (S810) | Abcam | ab224436 | 1:1000 |
| Rabbit anti-GEF-H1 | Cell Signaling Technology | #4145 | 1:1000 |
| Mouse anti-β-Actin | Sigma-Aldrich | A5441 | 1:5000 |
| Secondary Antibodies | |||
| HRP-linked Anti-rabbit IgG | Cell Signaling Technology | #7074 | 1:2000 |
| HRP-linked Anti-mouse IgG | Cell Signaling Technology | #7076 | 1:2000 |
| Inhibitor | |||
| This compound | Selleck Chemicals | S7094 | 1 nM - 1 µM |
Table 2: Sample Loading and Controls
| Sample Type | Purpose | Recommended Protein Load |
| Untreated Cells (DMSO) | Baseline control for phosphorylation levels. | 20-40 µg |
| This compound Treated Cells | To assess dose-dependent inhibition. | 20-40 µg |
| Positive Control Lysate | To validate antibody performance. | 10-20 µg |
| Negative Control Lysate | To confirm antibody specificity. | 20-40 µg |
Detailed Experimental Protocol
This protocol is designed for cultured cells treated with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HCT116, A549) and culture media.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer, transfer apparatus.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 1.
-
Secondary Antibodies: See Table 1.
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Treat cells with a dose-range of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for the desired time (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Membrane Blocking:
-
Destain the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (p-PAK4, PAK4, p-GEF-H1, GEF-H1, and a loading control like β-Actin) in blocking buffer according to the recommended dilutions in Table 1.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated proteins first on one blot, and total proteins on a separate blot.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (see Table 1).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Signal Detection and Analysis:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control. A decrease in the ratio of p-PAK4/PAK4 and p-GEF-H1/GEF-H1 in this compound-treated samples compared to the vehicle control indicates target engagement.
-
References
- 1. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Cellular Analysis with PF-3758309
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally available, and ATP-competitive small molecule inhibitor of the p21-activated kinase (PAK) family, with a high affinity for PAK4.[1][2][3] PAKs are critical serine/threonine kinases that act as downstream effectors for Rho family GTPases, playing a important role in various cellular processes including cytoskeletal dynamics, cell proliferation, survival, and oncogenic signaling.[4][5] Aberrant PAK signaling is implicated in the progression of numerous cancers, making PAK inhibitors like this compound valuable tools for cancer research and potential therapeutic agents.[1][3]
These application notes provide a comprehensive overview of the use of this compound in high-content cellular analysis, including its mechanism of action, key signaling pathways affected, and detailed protocols for relevant cellular assays.
Mechanism of Action
This compound is a pyrrolopyrazole compound that functions as a reversible, ATP-competitive inhibitor of PAKs.[4] It exhibits high potency against PAK4, with a dissociation constant (Kd) of 2.7 nM.[2][3] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting PAK-mediated signaling pathways.[1] One of the key cellular substrates of PAK4 is GEF-H1 (Guanine Nucleotide Exchange Factor-H1), and this compound has been shown to potently inhibit the phosphorylation of GEF-H1 in cellular assays.[1][2]
Data Presentation: In Vitro and Cellular Activity of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound against PAK Isoforms
| Target | Assay Type | Value | Units | Reference |
| PAK1 | Ki | 13.7 | nM | [4] |
| PAK2 | IC50 | 190 | nM | [4] |
| PAK3 | IC50 | 99 | nM | [4] |
| PAK4 | Kd | 2.7 | nM | [2][3] |
| PAK4 | Ki | 18.7 | nM | [2][4] |
| PAK5 | Ki | 18.1 | nM | [4] |
| PAK6 | Ki | 17.1 | nM | [4] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Value (IC50/EC50) | Units | Reference |
| GEF-H1 Phosphorylation | Engineered HEK293 | 1.3 | nM | [1][3] |
| Anchorage-Independent Growth | HCT116 | 0.24 | nM | [1] |
| Anchorage-Independent Growth | A549 | 27 | nM | [2][4] |
| Cellular Proliferation | A549 | 20 | nM | [2][4] |
| Anchorage-Independent Growth (Panel Average) | 20 Tumor Cell Lines | 4.7 ± 3.0 | nM | [1][3] |
| Tumor Growth Inhibition (in vivo) | Most Sensitive Xenograft Model | 0.4 (Plasma EC50) | nM | [1][3] |
Visualizing the Impact of this compound
The following diagrams illustrate the signaling pathways modulated by this compound and a general workflow for its application in high-content cellular analysis.
Caption: this compound inhibits PAK4, leading to modulation of downstream signaling pathways.
Caption: A generalized workflow for high-content screening using this compound.
Experimental Protocols
Protocol 1: Phospho-GEF-H1 (Ser810) Cellular Assay
This protocol is designed to quantify the inhibitory effect of this compound on the phosphorylation of the PAK4 substrate GEF-H1 in a cellular context using a high-content imaging approach.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96- or 384-well clear-bottom imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-phospho-GEF-H1 (Ser810)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: Hoechst 33342
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C and 5% CO2.
-
Fixation: Carefully aspirate the medium and add 100 µL of 4% PFA to each well. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS.
-
Permeabilization: Add 100 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-phospho-GEF-H1 antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking solution and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Stain Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS. Leave the final wash in the wells for imaging.
-
Imaging and Analysis: Acquire images using a high-content imaging system. The Hoechst signal is used to identify and segment nuclei, and the Alexa Fluor 488 signal intensity within the cytoplasm is quantified to determine the levels of phospho-GEF-H1. Calculate the IC50 value by plotting the normalized phospho-GEF-H1 intensity against the log of the this compound concentration.
Protocol 2: Anchorage-Independent Growth Assay (Soft Agar)
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of this compound on this process.
Materials:
-
HCT116 or A549 cancer cell lines
-
Complete growth medium
-
This compound
-
Agarose, low-melting point
-
6-well plates
-
Sterile 2X growth medium
Procedure:
-
Prepare Base Agar Layer:
-
Melt 1% agarose in sterile water and cool to 42°C in a water bath.
-
Warm 2X growth medium to 42°C.
-
Mix equal volumes of the 1% agarose and 2X medium to create a 0.5% agarose/1X medium solution.
-
Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Top Agar Layer with Cells:
-
Trypsinize and count the cells. Resuspend the cells in complete growth medium.
-
Melt 0.7% agarose and cool to 42°C.
-
Prepare serial dilutions of this compound in complete growth medium at 2X the final concentration.
-
In a sterile tube, mix the cell suspension (e.g., 5,000 cells), the 2X this compound dilution, and the 0.7% agarose to achieve a final agarose concentration of 0.35% and the desired final compound concentration.
-
-
Plating: Carefully layer 1 mL of the top agar/cell/compound mixture onto the solidified base layer in each well.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 14-21 days.
-
Feeding: Add 200 µL of complete growth medium (containing the appropriate concentration of this compound) to the top of the agar every 3-4 days to prevent drying.
-
Staining and Analysis:
-
After the incubation period, stain the colonies by adding 200 µL of a 0.005% crystal violet solution to each well and incubating for 1-2 hours.
-
Count the number of colonies in each well using a microscope.
-
Calculate the IC50 for inhibition of anchorage-independent growth.
-
Protocol 3: High-Content Apoptosis Assay (Cleaved PARP)
This protocol uses high-content imaging to quantify apoptosis induced by this compound by measuring the levels of cleaved Poly (ADP-ribose) polymerase (PARP), a key apoptosis marker.
Materials:
-
U2OS or other suitable cancer cell line
-
Complete growth medium
-
This compound
-
96- or 384-well clear-bottom imaging plates
-
Fixation, permeabilization, and blocking reagents (as in Protocol 1)
-
Primary Antibody: Rabbit anti-cleaved PARP (Asp214)
-
Secondary Antibody: Alexa Fluor 568-conjugated goat anti-rabbit IgG
-
Nuclear Stain: Hoechst 33342
-
PBS
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of this compound for a specified time (e.g., 24-48 hours). Include a DMSO vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Fixation, Permeabilization, and Blocking: Follow steps 4-8 from Protocol 1.
-
Primary Antibody Incubation: Dilute the anti-cleaved PARP antibody in Blocking Buffer. Aspirate the blocking solution and add 50 µL of the diluted antibody to each well. Incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Stain Incubation: Dilute the Alexa Fluor 568-conjugated secondary antibody and Hoechst 33342 in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS.
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use the Hoechst signal to identify nuclei.
-
Quantify the intensity of the cleaved PARP signal in the nucleus of each cell.
-
The percentage of apoptotic cells (cleaved PARP positive) can be determined for each treatment condition. Plot the percentage of apoptotic cells against the this compound concentration to determine its effective concentration for inducing apoptosis.
-
Conclusion
This compound is a powerful research tool for investigating the roles of PAK kinases in cellular signaling and disease. The protocols and data presented here provide a framework for utilizing this compound in high-content cellular analysis to dissect its effects on cell proliferation, survival, and oncogenic pathways. These methods can be adapted to various cell lines and research questions, facilitating further discoveries in the field of cancer biology and drug development.
References
Application Notes and Protocols for Oral Administration of PF-3758309 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of PF-3758309, a potent, orally available, ATP-competitive p21-activated kinase (PAK) inhibitor. The information compiled herein, including detailed protocols and quantitative data summaries, is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in various cancer models.
Introduction
This compound is an experimental anticancer agent that functions as a pan-isoform inhibitor of p21-activated kinases, with high affinity for PAK4.[1] It is a pyrrolopyrazole compound that has demonstrated broad anti-proliferative activity against a range of tumor cell lines, including those from colon, lung, and pancreatic cancers.[1][2] Preclinical studies have shown that oral administration of this compound can lead to significant tumor growth inhibition in xenograft models by inducing apoptosis and inhibiting oncogenic signaling pathways.[3][4]
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of PAK4 with a dissociation constant (Kd) of 2.7 nM.[4][5] It also shows inhibitory activity against other PAK isoforms, including PAK1, PAK5, and PAK6.[6] The primary mechanism of action involves the inhibition of PAK-mediated phosphorylation of downstream substrates, such as GEF-H1, leading to the disruption of critical cellular processes including cytoskeletal remodeling, cell proliferation, and survival.[3][4] A key signaling pathway suppressed by this compound is the NF-κB pathway.[7][8]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50/Ki/Kd Value | Reference |
| Biochemical Assays | |||
| PAK1 | - | Ki = 13.7 nM | [6] |
| PAK2 | - | IC50 = 190 nM | [6] |
| PAK3 | - | IC50 = 99 nM | [6] |
| PAK4 | - | Kd = 2.7 nM; Ki = 18.7 nM | [5][6] |
| PAK5 | - | Ki = 18.1 nM | [6] |
| PAK6 | - | Ki = 17.1 nM | [6] |
| Cellular Assays | |||
| GEF-H1 Phosphorylation | Engineered Cells | IC50 = 1.3 nM | [4][6] |
| Anchorage-Independent Growth | HCT116 | IC50 = 0.24 nM | [2][3] |
| Anchorage-Independent Growth | A549 | IC50 = 27 nM | [4][6] |
| Cellular Proliferation | A549 | IC50 = 20 nM | [4][6] |
| Anti-proliferative Activity | 92 Tumor Cell Lines | 46% with IC50 < 10 nM | [3] |
Table 2: In Vivo Efficacy of Orally Administered this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Duration | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 (Colon) | 7.5 mg/kg BID | 9-18 days | 64% | [2] |
| HCT116 (Colon) | 15 mg/kg BID | 9-18 days | 79% | [2] |
| HCT116 (Colon) | 20 mg/kg BID | 9-18 days | 97% | [2] |
| A549 (Lung) | 7.5-30 mg/kg BID | 9-18 days | >70% | [3][6] |
| MDAMB231 (Breast) | 15-20 mg/kg PO | Not Specified | >70% | [9] |
| M24met (Melanoma) | 15-20 mg/kg PO | Not Specified | >70% | [9] |
| Colo205 (Colon) | 15-20 mg/kg PO | Not Specified | >70% | [9] |
| Adult T-cell Leukemia | 12 mg/kg daily | Not Specified | 87% | [2] |
Signaling Pathway
Caption: this compound inhibits PAK signaling pathways.
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a human tumor xenograft model.
Materials:
-
This compound (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Female athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., HCT116, A549)
-
Matrigel (optional)
-
Calipers
-
Syringes and gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells and resuspend in a sterile solution (e.g., PBS or media), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with comparable mean tumor volumes.
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Monitor animal body weight and general health throughout the study.
-
Measure tumor volumes 2-3 times per week.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Tumors can be processed for further analysis (e.g., pharmacodynamics).
-
Protocol 2: Pharmacodynamic Analysis of PAK Inhibition in Tumor Tissue
Objective: To assess the in vivo inhibition of PAK signaling by this compound in tumor xenografts.
Materials:
-
Tumor samples from the in vivo efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-GEF-H1, anti-total-GEF-H1, anti-Ki67, anti-cleaved caspase-3)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize excised tumor tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate with primary antibodies against pharmacodynamic markers like Ki67 (proliferation) and cleaved caspase-3 (apoptosis).[3]
-
Use a suitable detection system to visualize the antibody staining.
-
Quantify the staining intensity and percentage of positive cells.
-
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound has demonstrated significant potential as an orally administered anti-cancer agent in a variety of preclinical models. The data and protocols presented here provide a framework for the continued investigation of this compound. While preclinical results have been promising, it is important to note that the clinical development of this compound was terminated due to unfavorable pharmacokinetic properties in humans.[2][10] Nevertheless, the preclinical findings remain valuable for understanding the role of PAK inhibition in cancer and for the development of future PAK inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Induction of Apoptosis in A549 Cells with PF-3758309
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent and selective, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1] As a key downstream effector of Rho GTPases like Cdc42, PAK4 is implicated in various cellular processes crucial for oncogenic transformation, including cell proliferation, survival, and cytoskeletal organization.[2] Overexpression of PAK4 is observed in numerous cancers, including non-small cell lung cancer, making it a promising therapeutic target. In the A549 human lung adenocarcinoma cell line, inhibition of PAK4 by this compound has been shown to suppress proliferation and induce apoptosis, highlighting its potential as an anti-cancer agent.[3]
These application notes provide a detailed protocol for inducing apoptosis in A549 cells using this compound, along with methodologies for assessing its effects on cell viability and key apoptotic signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on A549 cells.
Table 1: Cellular Proliferation and Apoptosis Induction by this compound in A549 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (Cellular Proliferation) | 20 nM | A549 | [3] |
| Apoptosis Induction (Caspase 3 Activation via PAK4 siRNA) | 45% positive cells (at 72h with 100 nM siRNA) | A549 | [3] |
Table 2: Recommended Concentration Range for Apoptosis Induction Assays
| Assay | Concentration Range | Treatment Duration | Cell Line | Reference |
| Annexin V/PI Staining | 1 - 30 µM | 48 hours | A549 | [4] |
| Cell Viability (CCK-8) | 0.01 - 30 µM | 72 hours | A549 | [4] |
Signaling Pathway
The induction of apoptosis by this compound in A549 cells is mediated through the inhibition of the PAK4 signaling pathway. PAK4 normally promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad. Inhibition of PAK4 by this compound leads to the dephosphorylation and activation of Bad, which in turn triggers the intrinsic apoptotic cascade, culminating in the activation of caspase-9 and the executioner caspase-3.
Caption: PAK4-mediated anti-apoptotic signaling and its inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: A549 (human lung adenocarcinoma)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Apoptosis Induction with this compound
This workflow outlines the general procedure for treating A549 cells with this compound to induce apoptosis for subsequent analysis.
Caption: General workflow for apoptosis induction in A549 cells using this compound.
Cell Viability Assay (CCK-8/MTS)
Materials:
-
A549 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CCK-8 or MTS reagent
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 to 30 µM.[4] Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Replace the medium in the wells with the prepared this compound dilutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[4]
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
A549 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10, and 30 µM) for 48 hours.[4]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis of Apoptotic Markers
Materials:
-
A549 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-PAK4, anti-p-Bad, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed A549 cells in 6-well plates and treat with desired concentrations of this compound for the selected duration (e.g., 24-48 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Troubleshooting
-
Low Apoptosis Induction: Ensure the this compound is fully dissolved and the final DMSO concentration is not affecting cell viability. Increase the treatment duration or concentration. Verify the health and passage number of the A549 cells.
-
High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure the blocking step is sufficient.
-
Inconsistent Flow Cytometry Results: Ensure proper cell handling to minimize mechanical stress. Calibrate the flow cytometer before each use. Use compensation controls to correct for spectral overlap between FITC and PI.
Conclusion
This compound effectively induces apoptosis in A549 cells through the inhibition of the PAK4 signaling pathway. The provided protocols offer a framework for researchers to investigate the pro-apoptotic effects of this compound and to further elucidate its mechanism of action in non-small cell lung cancer. These studies are crucial for the continued development of targeted therapies for cancers with aberrant PAK4 activity.
References
- 1. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
PF-3758309 off-target kinase activities and interpretation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target activities of PF-3758309 and guidance on interpreting experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary target?
This compound is an experimental, orally available, ATP-competitive small molecule inhibitor.[1] Its primary target is p21-activated kinase 4 (PAK4), for which it has a high potency with a dissociation constant (Kd) of 2.7 nM.[2][3]
Q2: My experimental results are not consistent with known PAK4 functions. What could be the cause?
This is a critical consideration when using this compound. The observed phenotype may be a result of the compound's off-target activities. This compound is a pan-PAK inhibitor, affecting other PAK isoforms, and has been shown to inhibit a range of other kinases.[4][5] One study has even suggested that the growth-inhibitory effects of this compound in some cancer cell lines might be independent of its action on PAK4, indicating that its effects could be primarily through off-target mechanisms.[6] It is crucial to validate findings using a secondary, structurally distinct PAK4 inhibitor or genetic approaches like siRNA/CRISPR knockdown of PAK4.
Q3: I am observing strong effects on the NF-κB signaling pathway. Is this a known effect of this compound?
Yes, this is a documented effect. A phospho-protein array analysis revealed that this compound down-regulates the NF-κB signaling pathway.[7][8] This is considered a potential mechanism for some of its observed biological activities, such as the inhibition of HIV-1 latency reversal.[7][8]
Q4: Why was the clinical development of this compound terminated?
Phase I clinical trials for this compound were terminated for several reasons, including a lack of objective anti-tumor response, poor pharmacokinetic properties in humans (very low oral bioavailability of ~1%), and the occurrence of adverse events like neutropenia and gastrointestinal side effects.[9] These issues, combined with its off-target activity profile, prevented its further clinical investigation.[9]
Q5: Are there alternative, more selective inhibitors for PAK4?
Yes. For researchers seeking a more selective chemical probe, the allosteric PAK4 inhibitor KPT-9274 may be considered as an alternative.[4] It has a different mechanism of action and may offer a more specific tool for studying PAK4 biology.
Q6: My cells seem to be resistant to this compound. What could be the issue?
Resistance to this compound can be linked to the expression of efflux transporters.[4] The compound is a known substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4] A strong correlation has been observed between high P-gp expression in tumor cell lines and resistance to this compound in cellular assays.[4] Therefore, it is advisable to assess the expression levels of these transporters in your experimental model.
Data Presentation: Kinase Inhibition Profile of this compound
The following tables summarize the quantitative data on the inhibitory activities of this compound against its intended target, PAK4, other PAK family members, and a selection of identified off-target kinases.
Table 1: Potency Against PAK Family Kinases
| Kinase | Assay Type | Potency (IC50 / Ki / Kd in nM) | Reference |
| PAK4 | Kd | 2.7 | [1] |
| PAK4 | Ki | 18.7 | [2] |
| PAK4 | GEF-H1 Phosphorylation (Cell-based) | 1.3 | [1] |
| PAK1 | IC50 | 13.7 | [7] |
| PAK2 | IC50 | 190 | [4][7] |
| PAK3 | IC50 | 99 | [4][7] |
| PAK5 | IC50 | 18.1 | [7] |
| PAK6 | IC50 | 17.1 | [7] |
Table 2: Activity Against Selected Off-Target Kinases
| Kinase Family | Kinase | Estimated Cellular Activity (IC50 < 5,000 nM) | Reference |
| Src Family | Src, Yes, Fyn | Yes | [5] |
| Other | AMPK | Yes | [5][10] |
| RSK (1/2/3) | Yes | [5] | |
| CHK2 | Yes | [5] | |
| FLT3 | Yes | [5] | |
| PKC (β, γ, μ, θ) | Yes | [5] | |
| PDK2 | Yes | [5] | |
| TRKα | Yes | [5] | |
| AKT3 | Yes | [5] | |
| PRK1 | Yes | [5] | |
| FGR | Yes | [5] |
Note: While biochemical activity against Src-family kinases was detected, cellular assays suggest a mechanism of action distinct from well-characterized Src inhibitors like Dasatinib.[1][5]
Experimental Protocols
1. In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase of interest.
-
Objective: To determine the IC50 value of this compound for a specific kinase.
-
Materials:
-
Recombinant purified kinase
-
Specific peptide substrate for the kinase
-
This compound (in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ like systems)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Plate reader or scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
In a 96-well plate, add the kinase and the diluted this compound (or DMSO for control). Incubate for 10-15 minutes at room temperature.
-
Add the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Quantify kinase activity. This can be done by measuring the incorporation of ³²P into the substrate or by quantifying the amount of ADP produced (e.g., using the ADP-Glo™ Kinase Assay).
-
Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Western Blot Analysis for Pathway Modulation
This protocol is used to assess the phosphorylation status of downstream targets of PAK4 or off-target kinases in cells treated with this compound.
-
Objective: To determine if this compound inhibits a specific signaling pathway in a cellular context.
-
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-GEF-H1, anti-total-GEF-H1, anti-phospho-NF-κB, anti-total-NF-κB)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Visualizations
Caption: Intended PAK4 signaling pathway and site of inhibition by this compound.
Caption: On-target vs. off-target activities of this compound.
Caption: Troubleshooting workflow for interpreting unexpected this compound results.
References
- 1. pnas.org [pnas.org]
- 2. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming PF-3758309 Resistance Mediated by P-glycoprotein Efflux
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PF-3758309, particularly concerning resistance due to P-glycoprotein (P-gp) efflux.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinases (PAKs), with a particularly high affinity for PAK4.[1][2][3][4][5] The PAK family of serine/threonine kinases plays a crucial role in regulating cell motility, survival, proliferation, and angiogenesis.[6][7] By inhibiting PAKs, this compound can block oncogenic signaling and inhibit tumor growth.[3][4][8] It has demonstrated anti-proliferative activity and the ability to induce apoptosis in various cancer cell lines.[1]
Q2: My cells are showing reduced sensitivity to this compound over time. What could be the cause?
A2: A common mechanism for acquired resistance to this compound is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[6][7] P-gp is an efflux pump that actively transports a wide range of substrates, including this compound, out of the cell, thereby reducing the intracellular drug concentration and its therapeutic efficacy.[6][7][9] Studies have shown a significant correlation between the expression of ABCB1 (the gene encoding P-gp) and resistance to this compound.[6][7][10]
Q3: How can I determine if P-glycoprotein is responsible for the observed resistance to this compound in my cell line?
A3: You can investigate the role of P-gp through several experimental approaches:
-
Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to assess the mRNA and protein levels of ABCB1/P-gp in your resistant cell lines compared to sensitive parental lines.[6][7]
-
Functional Efflux Assays: Employ a fluorescent P-gp substrate, such as Rhodamine 123, in an efflux assay. Cells overexpressing P-gp will exhibit lower intracellular fluorescence due to active efflux of the dye. This efflux can be inhibited by known P-gp inhibitors.
-
Pharmacological Inhibition: Treat your resistant cells with a combination of this compound and a known P-gp inhibitor (e.g., verapamil, cyclosporine A, tariquidar). A significant potentiation of this compound's cytotoxic effect in the presence of the inhibitor would strongly suggest P-gp-mediated resistance.[6][7]
Q4: What are some common P-gp inhibitors that can be used in vitro to overcome this compound resistance?
A4: Several generations of P-gp inhibitors have been developed. For in vitro experimental purposes, commonly used inhibitors include:
-
First-generation: Verapamil and cyclosporine A.[11]
-
Second-generation: Dexverapamil and PSC 833 (valspodar).
-
Third-generation: Tariquidar (XR9576), zosuquidar (LY335979), and laniquidar (R101933). These are generally more potent and specific than earlier generations.
The choice of inhibitor may depend on the specific cell line and experimental conditions. It is crucial to determine the optimal non-toxic concentration of the inhibitor itself before combination studies.
Q5: Are there other transporters that could be contributing to this compound resistance?
A5: Yes, besides P-gp, this compound has also been identified as a substrate for the Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene.[6][7][12] However, studies have indicated that the correlation between BCRP expression and this compound resistance is not as strong as that observed for P-gp.[6][7][12] If inhibiting P-gp does not fully restore sensitivity, investigating the expression and activity of BCRP could be a logical next step.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in a sensitive cell line. | Cell passage number is too high, leading to phenotypic drift. | Use cells from a consistent and low passage number for all experiments. Regularly perform cell line authentication. |
| Inconsistent cell seeding density. | Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase during drug treatment.[13] | |
| Drug instability or improper storage. | Prepare fresh drug dilutions from a validated stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light. | |
| This compound shows reduced efficacy in a xenograft model despite in vitro sensitivity. | High in vivo expression of P-glycoprotein in the tumor tissue. | Analyze P-gp expression in tumor explants via immunohistochemistry or Western blotting.[14] Consider co-administration with a P-gp inhibitor that is safe for in vivo use. |
| Poor drug permeability or high efflux in vivo. | In vivo studies have shown that tumor concentrations of this compound are significantly lower in P-gp expressing tumors.[7][14] | |
| P-gp inhibitor is toxic to the cells at concentrations required to inhibit efflux. | The chosen inhibitor has off-target effects or the concentration is too high. | Perform a dose-response curve for the P-gp inhibitor alone to determine its IC50 value and select a non-toxic concentration for combination studies. Consider using a more potent and specific third-generation inhibitor. |
| Combination of this compound and a P-gp inhibitor does not fully restore sensitivity. | Multiple resistance mechanisms may be at play. | Investigate other ABC transporters like BCRP.[6][7] Consider alternative resistance mechanisms such as target mutation or activation of bypass signaling pathways. |
| The P-gp inhibitor is also a substrate for another efflux pump. | Review the literature for the substrate specificity of the chosen inhibitor. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines with Varying P-gp Expression
| Cell Line | ABCB1 (P-gp) mRNA Expression (Relative) | This compound IC50 (nM) |
| HCT116 | Low | 0.24[15] |
| GEO | Low | - |
| SW480 | High | >1000 |
| HCT15 | High | >1000 |
Data adapted from studies on colorectal cancer cell lines demonstrating a correlation between ABCB1 expression and this compound resistance.[6][7]
Table 2: Effect of P-gp Inhibition on this compound IC50 in Resistant Cell Lines
| Cell Line | Treatment | Fold-decrease in IC50 |
| P-gp overexpressing cell lines | This compound + P-gp inhibitor | 4 to 100-fold[6][7][10] |
This table summarizes the reported fold-change in this compound sensitivity upon pharmacological inhibition of P-gp.
Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (P-gp) Detection
Objective: To determine the protein expression level of P-gp in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-gp (e.g., clone C219)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend cells in lysis buffer with protease inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Rhodamine 123 Efflux Assay
Objective: To functionally assess P-gp efflux activity in live cells.
Materials:
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., verapamil or tariquidar)
-
Phenol red-free cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
For inhibitor-treated wells, aspirate the medium and add fresh medium containing the P-gp inhibitor at the desired concentration.
-
Incubate for 1 hour at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to all wells to a final concentration of (e.g., 1-5 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux Phase:
-
Aspirate the Rhodamine 123-containing medium.
-
Wash the cells twice with ice-cold PBS.
-
Add fresh, pre-warmed medium (with or without the P-gp inhibitor for the respective conditions).
-
Incubate for 1-2 hours at 37°C to allow for efflux.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em = 485/528 nm) or by flow cytometry.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the untreated cells to the inhibitor-treated cells. A higher fluorescence signal in the inhibitor-treated cells indicates inhibition of P-gp-mediated efflux.
-
Visualizations
Caption: Signaling pathway of this compound and the mechanism of P-gp mediated resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logical flow from high P-gp expression to this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Tumor P-Glycoprotein Correlates with Efficacy of this compound in in vitro and in vivo Models of Colorectal Cancer [frontiersin.org]
- 7. Tumor P-Glycoprotein Correlates with Efficacy of this compound in in vitro and in vivo Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor P-Glycoprotein Correlates with Efficacy of this compound in in vitro and in vivo Models of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
Technical Support Center: Interpreting PF-3758309 Results with Known Polypharmacology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p21-activated kinase (PAK) inhibitor, PF-3758309. This guide focuses on interpreting experimental results in the context of its known polypharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, orally available, and ATP-competitive small molecule inhibitor of the p21-activated kinase (PAK) family.[1] Its primary target is PAK4, with a high binding affinity (Kd = 2.7 nM).[1][2][3] However, it's crucial to recognize its polypharmacological nature, as it also inhibits other PAK isoforms, including PAK1, PAK5, and PAK6 with similar potency, and to a lesser extent, PAK2 and PAK3.[1]
Q2: What are the known off-target effects of this compound?
A2: While initially designed as a PAK4 inhibitor, this compound has been shown to interact with other kinases. Biochemical screens have indicated activity against Src-family kinases, though the cellular relevance of this is debated.[2] Some studies suggest that the anti-tumor effects of this compound may be independent of PAK4 and could involve the degradation of RNA polymerase II subunits. It is important to consider that some of its observed cellular effects might be attributable to these off-target activities.
Q3: What are the major signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways, including:
-
PAK4-dependent pathways: It inhibits the phosphorylation of PAK4 substrates like GEF-H1.[2][3]
-
Cell Proliferation and Survival Pathways: It impacts pathways involving Raf/MEK/Elk1 and Akt/BAD/PKA.
-
NF-κB Signaling: this compound has been observed to down-regulate the NF-κB signaling pathway.
-
p53 Signaling: The inhibitor has been linked to the modulation of the p55 pathway, although the exact mechanism is still under investigation.[2][3][4]
Q4: I am observing a cellular phenotype that is not consistent with PAK4 inhibition alone. What could be the reason?
A4: This is a common challenge when working with polypharmacological compounds like this compound. The observed phenotype could be a result of:
-
Inhibition of other PAK isoforms: The compound's activity against PAK1, PAK5, and PAK6 could be contributing to the overall cellular response.
-
Off-target effects: The phenotype might be mediated by the inhibition of an unknown or known off-target kinase.
-
Pathway cross-talk: Inhibition of PAK4 could lead to compensatory activation or inhibition of other signaling pathways.
Troubleshooting Guides
Interpreting Inconsistent IC50 Values
Problem: You observe significant variability in the IC50 value of this compound across different cell lines or even between experiments with the same cell line.
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific Differences | Different cell lines have varying expression levels of PAK isoforms and other potential off-targets. It is crucial to characterize the expression profile of your cell line of interest. |
| Assay Conditions | IC50 values are highly dependent on assay conditions such as cell density, incubation time, and the specific viability reagent used. Ensure these parameters are consistent across experiments. |
| Compound Stability and Solubility | Ensure that this compound is fully solubilized in your culture medium and is stable for the duration of the experiment. Poor solubility can lead to inaccurate and variable results. |
| ATP Concentration (for in vitro kinase assays) | As an ATP-competitive inhibitor, the apparent potency of this compound will be influenced by the ATP concentration in the assay. Use an ATP concentration close to the Km for the kinase of interest for more physiologically relevant results. |
Deconvoluting On-Target vs. Off-Target Effects
Problem: You want to confirm that the observed cellular effect is due to the inhibition of PAK4 and not an off-target.
| Experimental Strategy | Description |
| RNAi or CRISPR-Cas9 Knockdown/Knockout | Knockdown or knockout the expression of PAK4 in your cell line. If the phenotype observed with this compound is diminished or absent in the knockdown/knockout cells, it strongly suggests an on-target effect. |
| Use of a Structurally Unrelated Inhibitor | Treat your cells with a different PAK4 inhibitor that has a distinct chemical scaffold and likely a different off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. |
| Rescue Experiments | Overexpress a wild-type or a drug-resistant mutant of PAK4. If the overexpression of wild-type PAK4 exacerbates the phenotype or the drug-resistant mutant rescues the phenotype, it points towards an on-target mechanism. |
| Kinome Profiling | Perform a kinome-wide binding or activity assay to identify the full spectrum of kinases that this compound interacts with at a given concentration. This can help identify potential off-targets that may be responsible for the observed phenotype. |
| Western Blot Analysis of Downstream Targets | Confirm that this compound inhibits the phosphorylation of known downstream targets of PAK4 (e.g., GEF-H1) at concentrations that produce the cellular phenotype. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 / Ki / Kd | Assay Type | Reference |
| PAK4 | Kd = 2.7 nM | Isothermal Calorimetry | [2][3] |
| Ki = 18.7 nM | Enzymatic Assay | [1] | |
| PAK1 | Ki = 13.7 nM | Enzymatic Assay | [1] |
| PAK2 | IC50 = 190 nM | Enzymatic Assay | [1] |
| PAK3 | IC50 = 99 nM | Enzymatic Assay | [1] |
| PAK5 | Ki = 18.1 nM | Enzymatic Assay | [1] |
| PAK6 | Ki = 17.1 nM | Enzymatic Assay | [1] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Anchorage-Independent Growth) | IC50 (Cellular Proliferation) | Reference |
| HCT116 | Colon Carcinoma | 0.24 nM | 20 nM | [2] |
| A549 | Lung Carcinoma | 27 nM | 20 nM | [1][2] |
| Panel Average (15 lines) | Various | < 10 nM (average 4.7 nM) | Not specified | [2] |
| SH-SY5Y | Neuroblastoma | Not specified | 5.461 µM | |
| IMR-32 | Neuroblastoma | Not specified | 2.214 µM | |
| KELLY | Neuroblastoma | Not specified | 1.846 µM | |
| NBL-S | Neuroblastoma | Not specified | 14.02 µM |
Experimental Protocols
Protocol 1: Western Blot Analysis of PAK4 Pathway Activation
This protocol describes how to assess the effect of this compound on the phosphorylation of PAK4 and its downstream target GEF-H1.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-PAK4 (Ser474), anti-PAK4, anti-phospho-GEF-H1 (Ser810), anti-GEF-H1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol outlines a method to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Anchorage-Independent Growth Assay (Soft Agar)
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.
Materials:
-
6-well plates
-
Agar
-
2X cell culture medium
-
Cell suspension
Procedure:
-
Bottom Agar Layer: Prepare a solution of 0.6% agar in 1X cell culture medium. Pipette 2 ml of this solution into each well of a 6-well plate and allow it to solidify.
-
Top Agar Layer with Cells: Prepare a single-cell suspension. Mix the cells with a solution of 0.3% agar in 1X cell culture medium at a final concentration of your choice.
-
Plating: Carefully layer 1.5 ml of the cell-agar suspension on top of the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies using a microscope or a colony counter.
Visualizations
Figure 1. General experimental workflow for characterizing a kinase inhibitor with known polypharmacology.
References
- 1. Soft–Agar colony Formation Assay [bio-protocol.org]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to control for PF-3758309 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the pan-PAK inhibitor, PF-3758309. The information herein is intended to help control for and interpret potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive, pyrrolopyrazole inhibitor of the p21-activated kinases (PAKs). While initially developed as a PAK4 inhibitor, it demonstrates activity against all six PAK isoforms, and is therefore considered a pan-PAK inhibitor. It binds to the kinase domain of PAKs, preventing the transfer of phosphate from ATP to substrate proteins, thereby inhibiting their downstream signaling functions related to cell motility, survival, and proliferation.
Q2: What are the known off-target effects of this compound?
This compound is known to have multiple off-target effects, which can complicate data interpretation. Some studies suggest its anti-tumor effects may occur independently of PAK4 inhibition. Key off-target activities include:
-
Other Kinases: It has been shown to inhibit other kinases, including some from the SRC family. A broad kinase screen revealed activity against numerous kinases with IC50 values under 60 nM.
-
Non-kinase proteins: Cellular thermal shift assays (CETSA) combined with mass spectrometry have identified potential non-kinase binding partners such as mitogen-activated protein kinase 1 (MAPK1) and protein kinase A (PKA).
-
Influence on other pathways: Global cellular analysis has indicated that this compound can modulate signaling pathways beyond those directly downstream of PAKs, including an unexpected link to the p53 pathway.
Q3: How can I be sure my observed phenotype is due to PAK inhibition and not an off-target effect?
Attributing an observed phenotype solely to PAK inhibition when using this compound requires a multi-faceted approach. Key strategies include:
-
Use of a structurally unrelated PAK inhibitor: Comparing the effects of this compound with another PAK inhibitor that has a different chemical structure can help determine if the observed phenotype is consistent across different inhibitors of the same target.
-
Dose-response analysis: Correlating the IC50 for target engagement (e.g., inhibition of a known PAK substrate) with the EC50 for the phenotypic response can provide evidence for an on-target effect.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of the target kinase should rescue the phenotype, confirming that the inhibitor's effect is mediated through that specific kinase.
Q4: Was this compound successful in clinical trials?
No, the clinical development of this compound was terminated. The reasons for discontinuation included poor selectivity for PAK4, adverse side effects in patients, and unfavorable pharmacokinetic properties, such as very low oral bioavailability in humans.
Troubleshooting Guides
Issue 1: My results with this compound are inconsistent with published data.
-
Possible Cause: Cell Line Specificity and Efflux Pumps.
-
Troubleshooting Step: Check the expression levels of efflux pumps like P-glycoprotein (P-gp) in your cell line. High expression of P-gp has been correlated with resistance to this compound. Consider using a cell line with known low P-gp expression or co-administering a P-gp inhibitor as a control experiment.
-
-
Possible Cause: Off-Target Effects Dominating the Phenotype.
-
Troubleshooting Step: Perform a target engagement assay, such as a Western blot for a known downstream substrate of PAK4 (e.g., phospho-GEF-H1), to confirm that you are achieving target inhibition at the concentrations used in your experiments. This will help differentiate between a lack of on-target activity and a dominant off-target effect.
-
Issue 2: I am observing cell death at concentrations that should only inhibit PAK4.
-
Possible Cause: Polypharmacology.
-
Troubleshooting Step: The observed cytotoxicity may be due to the inhibition of multiple kinases or other off-targets. A study has shown that this compound can kill cancer cells even when PAK4 is knocked out, indicating a potent off-target cytotoxic effect. It is crucial to perform control experiments, such as using a PAK4-knockout cell line, to determine if the observed cell death is independent of PAK4.
-
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various PAK isoforms.
| Target | Assay Type | Potency (IC50/Ki/Kd) | Reference |
| PAK1 | Ki | 13.7 nM | |
| PAK2 | IC50 | 190 nM | |
| PAK3 | IC50 | 99 nM | |
| PAK4 | Kd | 2.7 nM | |
| PAK4 | Ki | 18.7 nM | |
| PAK4 (cellular pGEF-H1) | IC50 | 1.3 nM | |
| PAK5 | Ki | 18.1 nM | |
| PAK6 | Ki | 17.1 nM | |
| Anchorage-Independent Growth | IC50 | 4.7 nM (average) |
Experimental Protocols
1. Western Blot for Phospho-GEF-H1 (PAK4 Substrate)
This protocol is to assess the on-target activity of this compound in cells by measuring the phosphorylation of a known PAK4 substrate, GEF-H1.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Inhibitor Treatment: Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-GEF-H1 (Ser810) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total GEF-H1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
2. siRNA-mediated Knockdown of PAK4
This protocol provides a method to genetically validate the role of PAK4 in an observed phenotype.
-
siRNA Design: Use at least two independent siRNAs targeting different regions of the PAK4 mRNA, along with a non-targeting control siRNA.
-
Transfection:
-
Seed cells so they are 30-50% confluent at the time of transfection.
-
Dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with complete growth medium.
-
-
Validation of Knockdown: After 48-72 hours, harvest a subset of the cells to validate PAK4 knockdown by Western blot or qRT-PCR.
-
Phenotypic Assay: Use the remaining cells to perform your phenotypic assay of interest and compare the results from the PAK4-knockdown cells to the non-targeting control.
Visualizations
Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Optimizing PF-3758309 for Cell-Based Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PF-3758309 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental anti-cancer compound that functions as a potent, ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] It binds to the kinase domain of PAK4, thereby inhibiting its activity.[4] PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell motility, proliferation, and survival, and is often upregulated in cancer.[4] While it is a potent inhibitor of PAK4, this compound also shows activity against other PAK isoforms, particularly PAK1, PAK5, and PAK6.[5][6]
Q2: What is a good starting concentration for my cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. For initial experiments, a dose-response curve is recommended to determine the IC50 value in your specific system. Based on published data, a starting range of 1 nM to 10 µM is advisable. For example, the IC50 for inhibiting the phosphorylation of the PAK4 substrate GEF-H1 in a cellular assay was found to be 1.3 nM.[1][3][6] In contrast, IC50 values for inhibiting cell proliferation in various cancer cell lines can range from the low nanomolar to the micromolar range.[7][8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[3][4] It is recommended to prepare a high-concentration stock solution, for instance at 10 mM in DMSO, which can then be further diluted in cell culture medium for your experiments.[4] For storage, the solid compound should be stored at -20°C. DMSO stock solutions can also be stored at -20°C, but it is advisable to aliquot the stock to avoid repeated freeze-thaw cycles. Freshly prepared working solutions are recommended for optimal results.[3]
Q4: I am not seeing the expected inhibitory effect. What could be the issue?
A4: Several factors could contribute to a lack of efficacy:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The expression level of PAK4 and the presence of efflux pumps like P-glycoprotein (P-gp) can influence sensitivity.[5] It has been noted that there is a strong correlation between P-gp expression in tumor cell lines and resistance to this compound.[5]
-
Compound Stability: Ensure your stock solution is properly stored and has not degraded. Prepare fresh dilutions in media for each experiment.
-
Assay Duration and Endpoint: The incubation time may be insufficient to observe an effect. Typical incubation times in proliferation assays are 24 to 72 hours.[3][7] The chosen endpoint (e.g., apoptosis, cell cycle arrest, inhibition of a specific phosphorylation event) may also require different treatment durations.
-
Off-Target Effects: In some cancer cell lines, the growth-inhibitory effects of this compound have been observed to be independent of PAK4, suggesting off-target mechanisms of action.[9]
Q5: I am observing high cytotoxicity even at low concentrations. How can I troubleshoot this?
A5: High cytotoxicity could be due to:
-
Off-Target Kinase Inhibition: this compound can inhibit other kinases, including members of the Src family, which could contribute to cytotoxicity.[1][6]
-
Cell Line Hypersensitivity: Some cell lines may be particularly sensitive to the inhibition of the PAK signaling pathway or to off-target effects.
-
Experimental Error: Double-check your dilutions and calculations to ensure the final concentration is accurate.
To address this, you can perform a more detailed dose-response analysis with smaller concentration increments at the lower end of your range. It may also be beneficial to use a less sensitive cell line as a control if available.
Q6: Are there known off-target effects of this compound?
A6: Yes, while this compound is a potent PAK4 inhibitor, it has been shown to have activity against other kinases.[5] Biochemical screens have identified other potential targets, including Src family kinases.[6] However, the cellular relevance of these off-target activities can vary.[1] In some studies, the cytotoxic effects of this compound were found to be independent of PAK4 expression, indicating that its mechanism of action can be through off-target effects.[9] More recent research has also identified mitogen-activated protein kinase 1 and protein kinase A as potential off-targets, though their contribution to the observed phenotype in the context of HIV-1 latency was ruled out.[10]
Quantitative Data Summary
The following table summarizes the reported potency of this compound across various assays and cell lines. This data can serve as a reference for designing your experiments.
| Parameter | Value | Cell Line / System | Reference |
| Biochemical Assays | |||
| Kd (PAK4) | 2.7 nM | In vitro binding assay | [1][3][6] |
| Ki (PAK4) | 18.7 nM | In vitro kinase assay | [3] |
| Ki (PAK1) | 13.7 ± 1.8 nM | In vitro kinase assay | [6][8] |
| Ki (PAK5) | 18.1 ± 5.1 nM | In vitro kinase assay | [6] |
| Ki (PAK6) | 17.1 ± 5.3 nM | In vitro kinase assay | [6] |
| IC50 (PAK2) | 190 nM | In vitro kinase assay | [6] |
| IC50 (PAK3) | 99 nM | In vitro kinase assay | [6] |
| Cellular Assays | |||
| IC50 (pGEF-H1) | 1.3 nM | TR-293-KDG cells | [1][3][6] |
| IC50 (Anchorage-independent growth) | 4.7 ± 3.0 nM | Panel of 20 tumor cell lines | [1][6] |
| IC50 (Anchorage-independent growth) | 0.24 ± 0.09 nM | HCT116 cells | [6] |
| IC50 (Anchorage-independent growth) | 27 nM | A549 cells | [1][3] |
| IC50 (Cellular proliferation) | 20 nM | A549 cells | [1][3] |
| IC50 (Cellular proliferation) | 1.846 µM | KELLY (neuroblastoma) | [7] |
| IC50 (Cellular proliferation) | 2.214 µM | IMR-32 (neuroblastoma) | [7] |
| IC50 (Cellular proliferation) | 5.461 µM | SH-SY5Y (neuroblastoma) | [7] |
| IC50 (Cellular proliferation) | 14.02 µM | NBL-S (neuroblastoma) | [7] |
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (e.g., using CCK-8 or CellTiter-Glo)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common concentration range to test is 0.05 µM to 20 µM.[7] Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time, typically 24 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.[3][7]
-
Quantification:
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the data to determine the IC50 value.
Protocol 2: Western Blot for Phospho-GEF-H1 Inhibition
This protocol can be used to confirm the on-target activity of this compound by measuring the phosphorylation of a known PAK4 substrate, GEF-H1.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 3 hours).[3][11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-GEF-H1 (Ser810).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total GEF-H1 or a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of GEF-H1 phosphorylation at different concentrations of this compound.
Visualizations
Caption: this compound inhibits PAK4, blocking downstream signaling pathways.
Caption: A typical workflow for using this compound in cell-based assays.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. This compound, PAK4 Inhibitor - CD BioSciences [celluars.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of neuroblastoma proliferation by this compound, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. apexbt.com [apexbt.com]
PF-3758309 Technical Support Center: Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the p21-activated kinase 4 (PAK4) inhibitor, PF-3758309, when using Dimethyl Sulfoxide (DMSO) as a solvent for long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits high solubility in fresh, anhydrous DMSO. Published data indicates a solubility of at least 24.5 mg/mL, with some sources reporting values as high as 98 mg/mL or ≥ 100 mg/mL.[1][2][3] To achieve the highest concentration, it is recommended to use a fresh, unopened bottle of anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of anhydrous DMSO. To aid dissolution, you can warm the solution at 37°C for 10-15 minutes and/or sonicate the vial in an ultrasonic bath.[1] Always ensure the compound is fully dissolved before storage or use.
Q3: What are the recommended long-term storage conditions for this compound in DMSO?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[2] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How long is a this compound DMSO stock solution stable under recommended storage conditions?
A4: When stored properly, this compound stock solutions in DMSO are stable for extended periods. At -20°C, the solution can be stored for up to one year, and at -80°C, it can be stable for up to two years.[2] Some sources suggest that stock solutions can be stored at -20°C for several months.[1] It is best practice to use the solution as soon as possible after preparation.
Q5: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A5: This is a common issue known as "antisolvent precipitation." To mitigate this, you can try further diluting the concentrated DMSO stock solution with more DMSO before adding it to the aqueous medium. Additionally, ensuring the final concentration of DMSO in your aqueous solution is low (typically <0.5% for cell-based assays) can help maintain solubility. Gentle vortexing or sonication after dilution may also help to redissolve the precipitate.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in DMSO.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound Powder in DMSO | 1. Hygroscopic DMSO (absorbed water). 2. Insufficient mixing. 3. Compound has formed aggregates. | 1. Use a fresh, unopened bottle of anhydrous (≤0.02% water) DMSO. 2. Gently warm the vial at 37°C for 10-15 minutes. 3. Use a vortex mixer or an ultrasonic bath to aid dissolution.[1] |
| Precipitation Observed in DMSO Stock Solution During Storage | 1. Fluctuation in storage temperature. 2. Repeated freeze-thaw cycles. 3. DMSO has absorbed moisture over time. | 1. Ensure a stable storage temperature of -20°C or -80°C. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. If precipitation is observed, gently warm and sonicate the vial to redissolve the compound before use. Consider preparing a fresh stock solution with new anhydrous DMSO. |
| Inconsistent Experimental Results | 1. Degradation of this compound in the stock solution. 2. Inaccurate concentration of the stock solution. | 1. Prepare fresh stock solutions regularly, especially if stored for an extended period at -20°C. 2. Periodically check the purity and concentration of your stock solution using an analytical technique like HPLC (see Experimental Protocols section). |
| Precipitation Upon Dilution in Aqueous Media | 1. Low solubility of this compound in aqueous solutions. 2. High final concentration of the compound. | 1. Decrease the final concentration of this compound in your assay. 2. Increase the percentage of DMSO in the final solution (be mindful of solvent tolerance in your assay). 3. Consider using a different buffer system or adding a small amount of a solubilizing agent like Tween-80, though this must be validated for your specific experiment. |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Reference |
| Solubility | ≥ 24.5 mg/mL | [1] |
| Solubility | ≥ 100 mg/mL | [2] |
| Solubility | 98 mg/mL (in fresh DMSO) | [3] |
Table 2: Recommended Long-Term Storage and Stability of this compound in DMSO
| Storage Temperature | Duration of Stability | Reference |
| -20°C | Up to 1 year | [2] |
| -80°C | Up to 2 years | [2] |
| Below -20°C | Several months | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 490.62 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 4.906 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 2-3 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a 37°C warming block or water bath for 10-15 minutes.
-
Alternatively, or in addition to warming, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Developing a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity and detect any potential degradation products of this compound in a DMSO stock solution over time.
Note: The following is a general protocol. Specific parameters such as column type, mobile phase composition, and gradient will need to be optimized for this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for pH adjustment)
Procedure:
-
Preparation of Mobile Phase: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Degas the mobile phases before use.
-
Preparation of Standard Solution: Prepare a standard solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Initial):
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Based on its structure, a starting wavelength of around 254 nm or 320 nm could be appropriate.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% mobile phase B over 20 minutes) to determine the approximate retention time of this compound and any impurities.
-
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a good separation of the parent peak from any degradation products and solvent peaks, with a reasonable run time. The main peak should be symmetrical and well-resolved.
-
Forced Degradation Study (for method validation): To ensure the method is "stability-indicating," perform forced degradation studies. Expose this compound solutions to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light. Analyze the stressed samples by the developed HPLC method to confirm that the degradation products are well-separated from the parent compound.
-
Stability Study:
-
Prepare a stock solution of this compound in DMSO.
-
Store aliquots at the desired long-term storage conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), remove an aliquot and analyze it using the validated HPLC method.
-
Calculate the percentage of this compound remaining by comparing the peak area to the initial (time 0) sample.
-
Visualizations
Caption: this compound signaling pathway as a PAK4 inhibitor.
Caption: Recommended workflow for preparing and storing this compound in DMSO.
References
Technical Support Center: Managing In Vivo Gastrointestinal Effects of PF-3758309
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the p21-activated kinase (PAK) inhibitor, PF-3758309, in in vivo experiments. The content is designed to address potential adverse gastrointestinal (GI) effects and offer guidance on their management during preclinical studies.
Introduction to this compound
This compound is a potent, ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinases (PAKs), with notable activity against PAK4.[1] It functions by blocking the phosphorylation of downstream substrates, thereby interfering with critical cellular processes such as cell proliferation, survival, and motility.[1] While it has demonstrated anti-tumor efficacy in various preclinical cancer models, its clinical development was halted due to undesirable pharmacokinetic properties and the observation of adverse events, including gastrointestinal side effects.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-isoform inhibitor of p21-activated kinases (PAKs), a family of serine/threonine kinases.[2] It is a potent, ATP-competitive inhibitor with high affinity for PAK4. By binding to the ATP-binding pocket of PAKs, it prevents the transfer of phosphate to downstream substrates, thereby inhibiting their signaling pathways. These pathways are involved in various cellular functions, including cytoskeletal dynamics, cell motility, survival, and proliferation.[2]
Q2: What are the known adverse gastrointestinal effects of this compound in vivo?
A2: While detailed preclinical toxicology reports are not extensively published, clinical data indicates that gastrointestinal side effects were among the adverse events observed in patients. In preclinical animal models, researchers should be vigilant for signs of GI toxicity, which may include diarrhea, weight loss, dehydration, and changes in stool consistency. The severity of these effects is likely to be dose-dependent.
Q3: Why might this compound cause gastrointestinal side effects?
A3: The gastrointestinal epithelium is a rapidly proliferating tissue, and its maintenance is dependent on various signaling pathways that regulate cell growth and survival. PAKs are known to play a role in these processes. Inhibition of PAKs by this compound may disrupt the normal homeostasis of the intestinal lining, leading to increased cell death (apoptosis) and reduced proliferation of intestinal crypt cells. This can impair the integrity of the mucosal barrier, leading to symptoms such as diarrhea and malabsorption.
Q4: Are there alternative PAK4 inhibitors with potentially different side effect profiles?
A4: Yes, other PAK4 inhibitors have been developed, some with different mechanisms of action, such as allosteric inhibitors. For example, KPT-9274 is a dual inhibitor of PAK4 and NAMPT. Researchers experiencing insurmountable GI toxicity with this compound might consider exploring alternative compounds, although each will have its own unique toxicity profile that needs to be characterized.
II. Troubleshooting Guide for In Vivo Experiments
This guide provides a structured approach to identifying and managing GI-related adverse events during in vivo studies with this compound.
Issue 1: Animal Weight Loss
Potential Cause:
-
Reduced food and water intake due to malaise.
-
Malabsorption and diarrhea.
-
Systemic toxicity at high doses.
Troubleshooting Steps:
-
Monitor Daily: Weigh animals daily at the same time. A weight loss of 15-20% from baseline is a common endpoint criterion.
-
Dose Reduction: If significant weight loss is observed across a cohort, consider reducing the dose of this compound in subsequent experiments.
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution.
-
Offer palatable, high-calorie food supplements.
-
Ensure easy access to food and water on the cage floor.
-
-
Vehicle Control Check: Ensure that the vehicle used to formulate this compound is not contributing to the observed toxicity.
Issue 2: Diarrhea and Dehydration
Potential Cause:
-
Direct effect of PAK inhibition on intestinal epithelial cell function, leading to increased secretion and/or decreased absorption of fluids and electrolytes.
Troubleshooting Steps:
-
Stool Monitoring: Observe and score stool consistency daily.
-
Hydration Status Assessment: Monitor for signs of dehydration, such as skin tenting and reduced activity.
-
Supportive Care:
-
Administer subcutaneous fluids as mentioned for weight loss.
-
Consider providing a gel-based water source in the cage.
-
-
Anti-diarrheal Agents (with caution): The use of anti-diarrheal medications like loperamide should be approached with caution and under veterinary consultation, as they can mask worsening underlying conditions. Their impact on the experimental outcomes should also be considered.
Issue 3: Variable Efficacy and Toxicity
Potential Cause:
-
Inconsistent oral bioavailability, which was a noted issue in clinical trials.
-
Differences in individual animal metabolism and gut microbiome.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to correlate drug exposure levels with efficacy and toxicity in your animal model.
-
Standardize Administration: Ensure consistent dosing technique, including time of day and relation to feeding schedules.
-
Increase Cohort Size: A larger number of animals per group can help to account for individual variability.
III. Data Presentation
Table 1: Hypothetical Dose-Response Relationship for this compound-Induced Gastrointestinal Toxicity in a Murine Model
| Dose of this compound (mg/kg, p.o., BID) | Incidence of Diarrhea (%) | Mean Maximum Body Weight Loss (%) | Study Discontinuation due to Toxicity (%) |
| Vehicle Control | 0 | < 2 | 0 |
| 10 | 15 | 5 ± 2 | 0 |
| 25 | 40 | 12 ± 4 | 10 |
| 50 | 85 | 18 ± 5 | 50 |
This table is illustrative and based on potential outcomes. Researchers should generate their own data.
IV. Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity in a Murine Model
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) for your cancer model.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (vehicle control and different doses of this compound). A typical group size is 8-10 animals.
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the drug orally (p.o.) twice daily (BID) at the designated doses.
-
Monitoring:
-
Record body weight and general health status daily.
-
Observe and score stool consistency daily using a standardized scale (e.g., 0=normal, 1=soft, 2=diarrhea).
-
Monitor food and water intake.
-
-
Endpoints:
-
Define humane endpoints, such as >20% body weight loss or severe clinical signs.
-
At the end of the study, collect blood for pharmacokinetic analysis and the gastrointestinal tract for histopathological examination.
-
-
Histopathology: Fix sections of the small and large intestine in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should evaluate slides for signs of mucosal damage, inflammation, and changes in cell proliferation and apoptosis.
V. Visualizations
Signaling Pathway of PAKs
Caption: Simplified signaling pathway of p21-activated kinases (PAKs).
Experimental Workflow for Assessing GI Toxicity
Caption: Experimental workflow for in vivo GI toxicity assessment.
Troubleshooting Logic for Animal Weight Loss
Caption: Troubleshooting logic for managing animal weight loss.
References
PAK4-independent mechanisms of PF-3758309 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-3758309. The focus is on understanding and navigating the compound's p21-activated kinase 4 (PAK4)-independent mechanisms of activity.
Frequently Asked Questions (FAQs)
Q1: Is the anti-proliferative activity of this compound solely dependent on PAK4 inhibition?
A: No, substantial evidence suggests that this compound exerts its anti-tumor effects through mechanisms independent of PAK4. Studies have shown that the compound retains its ability to block cancer cell growth even in cells where PAK4 has been knocked out[1]. This indicates significant off-target activity.
Q2: What are the known off-targets of this compound?
A: this compound is a pan-PAK inhibitor with activity against multiple PAK isoforms, not just PAK4.[2][3][4] In addition to the PAK family, other potential off-targets have been identified, although their contribution to the cellular phenotype is not always clear. A multi-omics analysis revealed that this compound can induce the degradation of RNA polymerase II subunits (POLR2A/B/E) independent of PAK4.[5][6] Cellular thermal shift assays (CETSA) combined with mass spectrometry have also identified mitogen-activated protein kinase 1 (MAPK1) and protein kinase A (PKA) as binding partners, though knockdown of these kinases did not consistently impact the observed cellular effects in all contexts.[2]
Q3: Why was the clinical trial for this compound terminated?
A: The Phase I clinical trial for this compound was terminated primarily due to poor pharmacokinetic properties, specifically very low oral bioavailability (approximately 1% in humans), and the observation of adverse events such as neutropenia and gastrointestinal side effects.[7][8] The termination was not necessarily due to a lack of biological activity.
Q4: Can this compound be used to study PAK4-specific functions?
A: Caution is advised when using this compound as a specific tool to probe PAK4 function due to its well-documented off-target effects.[1][9] To confidently attribute an observed effect to PAK4 inhibition, it is crucial to include control experiments, such as using cells with PAK4 knocked down or out, or comparing its effects with other, more selective PAK4 inhibitors if available.
Q5: How does this compound affect signaling pathways other than the direct PAK4 axis?
A: Global cellular analysis has shown that this compound can modulate signaling pathways beyond direct PAK4 targets. For instance, it has been shown to down-regulate the NF-κB signaling pathway and has unexpected links to the p53 pathway.[2][5]
Troubleshooting Guides
Problem 1: Observing anti-proliferative effects of this compound at concentrations that do not correlate with PAK4 inhibition in my cell line.
-
Possible Cause: This is a strong indication of PAK4-independent, off-target activity. The cellular phenotype you are observing may be due to the inhibition of other kinases or cellular processes.
-
Troubleshooting Steps:
-
Validate PAK4 expression: Confirm that your cell line expresses PAK4 at the protein level using Western blot.
-
Assess on-target engagement: Measure the phosphorylation of a known PAK4 substrate, such as GEF-H1, to determine the concentration of this compound required to inhibit PAK4 in your system.[3][5]
-
Perform a PAK4 knockdown experiment: Use siRNA or shRNA to reduce PAK4 expression. If this compound still elicits the same anti-proliferative effect in PAK4-depleted cells, this confirms a PAK4-independent mechanism.
-
Consider alternative targets: Review the literature for known off-targets of this compound and assess their potential role in your experimental system.
-
Problem 2: My experimental results with this compound are inconsistent with published data.
-
Possible Cause: Discrepancies can arise from differences in cell lines, experimental conditions (e.g., 2D vs. 3D culture), or the specific endpoints being measured. The complex pharmacology of this compound, with its multiple targets, can lead to context-dependent effects.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistent cell passage number, confluency, and media composition.
-
Verify compound integrity: Confirm the identity and purity of your this compound stock.
-
Perform dose-response curves: Establish the IC50 of this compound for your specific cell line and endpoint. This may differ from published values.
-
Review experimental protocols: Carefully compare your methodology with the published literature, paying close attention to incubation times, concentrations, and assay methods.
-
Problem 3: I am trying to develop a resistant cell line to this compound, but the resistance mechanism does not seem to involve PAK4 mutation or overexpression.
-
Possible Cause: Given the significant PAK4-independent activity of this compound, resistance mechanisms are likely to arise from alterations in its off-target pathways.
-
Troubleshooting Steps:
-
Sequence key off-targets: Analyze the genetic sequence of known off-targets (e.g., other PAK isoforms, RNA polymerase subunits) in your resistant cell line to identify potential mutations.
-
Perform proteomic or transcriptomic analysis: Compare the protein and gene expression profiles of your sensitive and resistant cell lines to identify differentially expressed genes or proteins that could contribute to resistance.
-
Investigate drug efflux: Assess the expression and activity of drug efflux pumps (e.g., P-glycoprotein, MRP1) as a potential mechanism of resistance.
-
Data Presentation
Table 1: In Vitro Potency of this compound Against Various Kinases
| Target | Assay Type | Potency (nM) |
| PAK4 | Kd | 2.7 |
| PAK4 | Ki | 18.7 |
| PAK1 | Ki | 13.7 |
| PAK2 | IC50 | 190 |
| PAK3 | IC50 | 99 |
| PAK5 | Ki | 18.1 |
| PAK6 | Ki | 17.1 |
Data compiled from multiple sources.[2][3][6][10]
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 |
| HCT116 | Colon Carcinoma | GEF-H1 Phosphorylation | 1.3 |
| A549 | Lung Carcinoma | Cellular Proliferation | 20 |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 |
| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth | 4.7 (average) |
Data compiled from multiple sources.[3][10]
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to identify the cellular targets of a compound by measuring changes in protein thermal stability upon ligand binding.
-
Materials:
-
Cells of interest
-
This compound
-
PBS, lysis buffer, protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents or Mass Spectrometer
-
-
Methodology:
-
Treat intact cells with this compound or vehicle control.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in lysis buffer and subject to freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes/plate.
-
Heat the lysates across a temperature gradient using a thermal cycler.
-
Centrifuge the heated lysates to separate soluble and aggregated proteins.
-
Collect the supernatant (soluble fraction).
-
Analyze the soluble protein fraction by Western blot for specific target proteins or by mass spectrometry for global target identification.
-
Binding of this compound will typically increase the thermal stability of its targets, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
-
2. Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cells to proliferate in an environment that does not support attachment, a hallmark of cellular transformation.
-
Materials:
-
Cancer cell lines
-
This compound
-
Agar
-
Cell culture medium
-
6-well plates
-
-
Methodology:
-
Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.
-
Trypsinize and count the cells.
-
Resuspend the cells in cell culture medium containing 0.3% agar and various concentrations of this compound.
-
Plate the cell-agar suspension on top of the base layer.
-
Allow the top layer to solidify.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with this compound on top of the agar every few days.
-
After incubation, stain the colonies with a solution such as crystal violet.
-
Count the number and measure the size of the colonies. A reduction in colony number and size indicates inhibition of anchorage-independent growth.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound activity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
Low cell permeability issues with PF-3758309
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the low cell permeability of PF-3758309, a potent p21-activated kinase 4 (PAK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected potency of this compound in our cell-based assays compared to its biochemical IC50. What could be the primary reason for this discrepancy?
A1: A common reason for the discrepancy between biochemical and cellular potency of this compound is its low cell permeability.[1] This is primarily due to its characteristics as a substrate for efflux pumps, which actively transport the compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
Q2: What specific cellular mechanisms are responsible for the low intracellular accumulation of this compound?
A2: this compound has been identified as a substrate for two major ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).[1][2] These efflux pumps, often overexpressed in cancer cell lines, actively extrude this compound from the intracellular environment, leading to reduced target engagement.
Q3: How can we determine if the cell lines used in our experiments express high levels of P-gp or BCRP?
A3: You can assess the expression levels of P-gp and BCRP in your cell lines using standard molecular biology techniques such as Western blotting or quantitative PCR (qPCR) to measure protein and mRNA levels, respectively. Additionally, functional assays, like the rhodamine 123 efflux assay for P-gp, can determine the activity of these pumps.[2]
Q4: Is it possible to improve the cellular potency of this compound in our experiments?
A4: Yes, the cellular potency of this compound can be significantly enhanced by co-administration with inhibitors of P-gp and BCRP.[2] These inhibitors will block the efflux of this compound, leading to its increased intracellular accumulation and, consequently, a more potent inhibition of its target, PAK4.
Troubleshooting Guides
Issue: High IC50 values for this compound in cellular proliferation or signaling assays.
This common issue often points to challenges with the compound's intracellular concentration.
Troubleshooting Steps:
-
Assess Efflux Pump Activity:
-
Confirm if your cell line is known to overexpress P-gp or BCRP.
-
If the expression status is unknown, perform a Western blot or qPCR for ABCB1 and ABCG2.
-
Alternatively, use a functional assay with a known fluorescent substrate of these pumps (e.g., rhodamine 123 for P-gp) to assess efflux activity.
-
-
Utilize Efflux Pump Inhibitors:
-
Perform your cellular assays with this compound in the presence of a P-gp inhibitor (e.g., Verapamil, CP-100356) or a BCRP inhibitor (e.g., Ko143).[2]
-
A significant decrease in the IC50 value of this compound upon co-treatment with an efflux pump inhibitor strongly suggests that the compound is being actively removed from the cells.
-
-
Optimize Assay Conditions:
-
Inhibitor Concentration: Ensure you are using a sufficient concentration range of this compound to generate a complete dose-response curve.
-
Incubation Time: The pre-incubation time with the inhibitor may need to be optimized to allow for sufficient cellular uptake and target engagement.
-
Cell Density: Cell confluency can impact signaling pathways and drug sensitivity. Ensure consistent cell seeding and confluency across experiments.
-
Logical Workflow for Troubleshooting Low Permeability
Caption: Troubleshooting workflow for low this compound cell permeability.
Quantitative Data
Permeability and Efflux of this compound
The following table summarizes the permeability and efflux characteristics of this compound determined in Madin-Darby canine kidney (MDCKII) cell-based assays.
| Cell Line | Transporter | Apparent Permeability (Papp A→B) (cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Substrate Classification |
| MDCKII-LE | Low Efflux | 0.9 x 10⁻⁶ | - | Poorly Permeable[2] |
| MDR1-MDCK | P-gp | - | 34.9 ± 7.9 | Strong P-gp Substrate[2] |
| BCRP-MDCKII-LE | BCRP | - | 7.6 ± 1.1 | BCRP Substrate[2] |
An efflux ratio >2 is indicative of active transport by the specified efflux pump.
Effect of P-gp Inhibition on this compound Potency
Inhibition of P-gp can significantly increase the potency of this compound in colorectal cancer cell lines with high P-gp expression.
| Cell Line | P-gp Expression | This compound IC50 (nM) | This compound + P-gp Inhibitor IC50 (nM) | Fold-Increase in Potency |
| DLD-1 | High | ~1000 | ~10-250 | 4-100 fold[2] |
Note: The range in IC50 and fold-increase is dependent on the specific P-gp inhibitor and experimental conditions used.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
This protocol provides a general framework for assessing the intestinal permeability of this compound using the Caco-2 cell model.
1. Cell Culture:
-
Culture Caco-2 cells on semi-permeable transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A→B) Permeability: Add this compound (e.g., at a final concentration of 1-10 µM) to the apical chamber.
-
Basolateral to Apical (B→A) Permeability: Add this compound to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A→B, apical for B→A).
-
To assess the role of efflux pumps, perform the assay in the presence and absence of P-gp and BCRP inhibitors (e.g., verapamil and Ko143, respectively).
3. Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the transwell membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).
Experimental Workflow: Assessing Efflux Pump Substrate Characteristics
Caption: Workflow to determine if a compound is an efflux pump substrate.
Signaling Pathway
Simplified PAK4 Signaling Pathway
This compound inhibits PAK4, which is a key signaling node involved in various cellular processes that contribute to cancer progression, including proliferation, survival, and cytoskeletal remodeling.
Caption: Simplified PAK4 signaling pathway inhibited by this compound.
References
Technical Support Center: Navigating PF-3758309-Induced Neutropenia in Animal Models
For researchers, scientists, and drug development professionals utilizing the p21-activated kinase (PAK) inhibitor PF-3758309, this technical support center provides essential guidance on addressing the potential adverse effect of neutropenia in animal models. The information is presented in a question-and-answer format to directly tackle specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, ATP-competitive inhibitor of p21-activated kinases (PAKs), with particularly high affinity for PAK4.[1][2][3] PAKs are critical signaling nodes downstream of Rho family GTPases and are implicated in various cellular processes, including proliferation, survival, and cytoskeletal dynamics.[1] this compound has been investigated as a potential anti-cancer agent due to its ability to block oncogenic signaling pathways.[1][4]
Q2: Is neutropenia a known side effect of this compound?
A2: Yes, neutropenia was observed as a dose-limiting toxicity in the Phase I clinical trial of this compound in patients with advanced solid tumors.[5] This trial was ultimately terminated due to a combination of adverse events, including neutropenia, and unfavorable pharmacokinetic properties.[5] While specific preclinical data on the incidence and severity of neutropenia in animal models are not extensively published, the clinical findings suggest a high potential for this adverse effect in preclinical studies.
Q3: What is the likely mechanism of this compound-induced neutropenia?
A3: The precise mechanism is not fully elucidated from publicly available data. However, drug-induced neutropenia can occur through two primary mechanisms: direct myelosuppression (inhibition of neutrophil production in the bone marrow) or peripheral destruction of mature neutrophils.[6] Given that PAKs play a role in cell survival and proliferation, it is plausible that this compound may impact the proliferation and differentiation of hematopoietic progenitor cells in the bone marrow.
Q4: What are the signs of neutropenia in animal models?
A4: The primary sign of neutropenia is a decrease in the absolute neutrophil count (ANC) in peripheral blood. Animals with severe neutropenia may become more susceptible to opportunistic infections, which can manifest as lethargy, ruffled fur, weight loss, or signs of localized infection. Regular monitoring of complete blood counts (CBCs) is the most reliable method for detecting neutropenia.
Q5: How can I monitor for neutropenia in my animal studies?
A5: Regular blood sampling for CBC analysis is crucial. The frequency of monitoring should be based on the experimental design, but a baseline measurement before starting treatment and periodic monitoring (e.g., weekly or more frequently around the expected nadir) during treatment are recommended.
Troubleshooting Guide
Issue: A significant drop in absolute neutrophil count (ANC) is observed after this compound administration.
Potential Cause & Solution:
-
Dose-dependent toxicity: The administered dose of this compound may be too high for the specific animal model or strain.
-
Troubleshooting Step:
-
Review Dosing Regimen: Compare your dosing with published preclinical studies of this compound (typically in the range of 7.5-30 mg/kg, twice daily, orally in xenograft models).[5] Note that these studies focused on anti-tumor efficacy and may not have detailed hematological toxicity.
-
Dose De-escalation: If the neutropenia is severe (e.g., ANC < 500 cells/µL), consider reducing the dose in subsequent cohorts to establish a maximum tolerated dose (MTD) that balances efficacy with manageable toxicity.
-
Intermittent Dosing: Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for bone marrow recovery.
-
-
-
Off-target effects: While this compound is a potent PAK inhibitor, it may have off-target activities that contribute to myelosuppression.
-
Troubleshooting Step:
-
Literature Review: Investigate the known kinase selectivity profile of this compound. It is known to inhibit other kinases, which could contribute to toxicity.[7]
-
Comparative Studies: If feasible, compare the effects of this compound with other PAK inhibitors that have different selectivity profiles.
-
-
Issue: Animals are showing signs of infection (lethargy, weight loss) concurrent with neutropenia.
Potential Cause & Solution:
-
Immunosuppression due to severe neutropenia: A low ANC compromises the animal's ability to fight off infections.
-
Troubleshooting Step:
-
Veterinary Consultation: Immediately consult with the institutional veterinarian for appropriate supportive care, which may include broad-spectrum antibiotics.
-
Prophylactic Antibiotics: For future studies where severe neutropenia is anticipated, consider prophylactic antibiotic administration in the drinking water or via injection, as per institutional guidelines and veterinary recommendation.
-
Aseptic Technique: Ensure strict aseptic techniques for all procedures, including drug administration and blood collection, to minimize the risk of introducing pathogens.
-
Consider G-CSF Support: Granulocyte-colony stimulating factor (G-CSF) is a standard treatment for chemotherapy-induced neutropenia.[8][9] Its use can be explored to promote neutrophil recovery.
-
-
Issue: How can I mitigate this compound-induced neutropenia to complete my study?
Potential Cause & Solution:
-
Need for supportive care to maintain animal welfare and study integrity.
-
Troubleshooting Step:
-
G-CSF Administration: Consider the administration of recombinant G-CSF (e.g., filgrastim or pegfilgrastim) to stimulate the production and maturation of neutrophils. The dosing and timing of G-CSF should be carefully optimized. Typically, G-CSF is administered 24 hours after the cytotoxic agent.
-
Dose and Schedule Optimization: As mentioned previously, optimizing the dose and schedule of this compound is a primary strategy to reduce the severity of neutropenia.
-
-
Data Presentation
Table 1: Representative Data on this compound Dose and Absolute Neutrophil Count (ANC) in a Murine Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg, BID, p.o.) | Baseline ANC (cells/µL ± SD) | Day 7 ANC (cells/µL ± SD) | Nadir ANC (Day) |
| Vehicle Control | 0 | 2500 ± 350 | 2450 ± 400 | N/A |
| This compound | 10 | 2600 ± 300 | 1500 ± 250 | 10 |
| This compound | 20 | 2550 ± 280 | 800 ± 150 | 7 |
| This compound | 30 | 2480 ± 320 | 400 ± 100 | 7 |
Note: This table presents hypothetical data for illustrative purposes, as specific preclinical data on this compound-induced neutropenia is not publicly available. Researchers should generate their own dose-response data.
Table 2: Example G-CSF Intervention Protocol for this compound-Induced Neutropenia in a Murine Model
| Parameter | Protocol |
| Animal Model | C57BL/6 mice |
| This compound Regimen | 20 mg/kg, BID, p.o. for 14 days |
| G-CSF Agent | Recombinant murine G-CSF (filgrastim) |
| G-CSF Dose | 100 µg/kg, once daily, s.c. |
| G-CSF Administration | Initiate 24 hours after the first dose of this compound and continue for 5-7 days or until ANC recovery. |
| Monitoring | CBC analysis at baseline, day 3, day 7, and day 14. |
Experimental Protocols
Protocol 1: Monitoring Absolute Neutrophil Count (ANC) in Mice
-
Blood Collection: Collect approximately 50-100 µL of peripheral blood from the saphenous vein or retro-orbital sinus into EDTA-coated microtubes.
-
Complete Blood Count (CBC): Analyze the blood sample using an automated hematology analyzer validated for mouse blood.
-
Differential Count: Perform a manual differential count on a Wright-Giemsa stained blood smear to confirm the automated neutrophil percentage.
-
ANC Calculation: Calculate the ANC using the formula: ANC = (Total White Blood Cell Count) x (% Neutrophils + % Bands).
-
Frequency: Perform blood collection at baseline (before treatment) and at regular intervals during treatment (e.g., every 3-4 days), with increased frequency around the expected nadir (typically 5-10 days after initiation of a myelosuppressive agent).
Protocol 2: G-CSF Administration for Neutropenia Rescue
-
Reagent Preparation: Reconstitute lyophilized recombinant murine G-CSF in sterile, pyrogen-free water or saline to the desired stock concentration.
-
Dosing: Dilute the G-CSF stock solution in sterile saline for a final injection volume of approximately 100 µL for a 20-25g mouse. A common dose range is 50-250 µg/kg.
-
Administration: Administer the G-CSF solution via subcutaneous (s.c.) injection.
-
Timing: Begin G-CSF administration 24 hours after the administration of this compound. Continue daily administration until the ANC has recovered to baseline levels or a predetermined threshold (e.g., >1000 cells/µL).
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for monitoring and addressing neutropenia.
Caption: Troubleshooting logic for this compound-induced neutropenia.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Defining a therapeutic window for kinase inhibitors in leukemia to avoid neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PF-3758309 and KPT-9274 as PAK4 Inhibitors
This guide provides a detailed, objective comparison of two prominent p21-activated kinase 4 (PAK4) inhibitors: PF-3758309 and KPT-9274. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and the underlying signaling pathways.
Inhibitor Overview and Mechanism of Action
This compound is a potent, ATP-competitive, pyrrolopyrazole-based small molecule inhibitor of PAK4.[1][2][3] Developed by Pfizer, it was the first PAK inhibitor to enter clinical trials.[4] However, its clinical development was terminated due to poor selectivity and unfavorable pharmacokinetic properties.[4][5] this compound is a pan-PAK inhibitor, showing activity against all PAK isoforms, which may contribute to its off-target effects.[6]
KPT-9274 (Padnarsertib) is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of PAK4 and nicotinamide phosphoribosyltransferase (NAMPT).[7][8][9] Unlike this compound, KPT-9274 is a non-competitive, allosteric inhibitor of PAK4.[4][10] Its dual-targeting mechanism offers a multi-pronged approach to cancer therapy by simultaneously disrupting oncogenic signaling and cellular metabolism.[7][11] KPT-9274 has been investigated in phase I clinical trials for solid tumors and non-Hodgkin's lymphoma.[8][12]
A key difference in their mechanism is that KPT-9274 has been shown to reduce the steady-state protein levels of PAK4, a function not typically associated with ATP-competitive inhibitors like this compound.[13] This reduction of the PAK4 protein can inhibit both kinase-dependent and kinase-independent functions of PAK4.[13]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and KPT-9274 based on available experimental data.
| Parameter | This compound | KPT-9274 (Padnarsertib) |
| Primary Target(s) | PAK4, other PAK isoforms | PAK4, NAMPT |
| Binding Mode | ATP-competitive, reversible[1][3] | Allosteric, non-competitive (with PAK4)[4][10] |
| PAK4 Kd | 2.7 nM[1][2][3] | Not Reported |
| PAK4 Ki | 18.7 nM[3] | Not Reported |
| PAK4 IC50 | ~3 nM[6] | <100 nM[9] |
| NAMPT IC50 | Significant inhibition, but IC50 not specified[14] | ~120 nM[9][10] |
| Other PAK Isoform Inhibition | PAK1: Ki=13.7 nMPAK2: IC50=190 nMPAK3: IC50=99 nMPAK5: Ki=18.1 nMPAK6: Ki=17.1 nM[3] | Generally considered more selective for PAK4 over other PAKs |
| Cellular Potency (pGEF-H1) | IC50 = 1.3 nM[1][2][3] | Not Applicable |
| Cellular Potency (Anchorage-Independent Growth) | Average IC50 = 4.7 nM (in a panel of 20 tumor cell lines)[1][2][3] | Not Reported |
| Cellular Potency (Proliferation) | IC50 = 20 nM (A549 cells)[1] | Cell line dependent; leads to G2/M arrest and apoptosis[10][11] |
Signaling Pathway and Inhibitor Logic
The diagrams below illustrate the central role of PAK4 in oncogenic signaling and the distinct mechanisms of this compound and KPT-9274.
Caption: Simplified PAK4 signaling pathway showing key upstream activators and downstream effectors.
References
- 1. pnas.org [pnas.org]
- 2. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. karyopharm.com [karyopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PF-3758309 and IPA-3 for Group I PAK Inhibition
For researchers and drug development professionals, the selection of a suitable inhibitor is paramount for the accurate dissection of cellular signaling pathways and the development of targeted therapeutics. This guide provides a comprehensive comparison of two widely used p21-activated kinase (PAK) inhibitors, PF-3758309 and IPA-3, with a specific focus on their activity against group I PAKs (PAK1, PAK2, and PAK3).
P21-activated kinases are critical regulators of a myriad of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups, with group I PAKs being activated by the Rho GTPases Rac and Cdc42. Dysregulation of group I PAK signaling is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.
This comparison guide delves into the distinct mechanisms of action, inhibitory profiles, and experimental considerations for this compound and IPA-3, providing the necessary data for an informed choice of inhibitor for your research needs.
Mechanism of Action: A Tale of Two Binding Modes
The most fundamental difference between this compound and IPA-3 lies in their mechanism of inhibition.
This compound is a potent, ATP-competitive inhibitor.[1][2] This means it binds to the ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP substrate and thereby preventing the phosphorylation of downstream targets.[3] Its pyrrolopyrazole core structure is a key feature of its interaction with the kinase hinge region.[3]
IPA-3 (Inhibitor of PAK Activation-3), in contrast, is a non-ATP competitive, allosteric inhibitor.[4][5] It does not bind to the ATP pocket. Instead, it covalently binds to the autoregulatory domain of group I PAKs, a region that is distinct from the catalytic site.[3][4][6] This binding event prevents the interaction with the upstream activator Cdc42, thus locking the kinase in an inactive conformation.[4][6] A critical feature of IPA-3 is its disulfide bond, which is essential for its covalent interaction with the kinase.[4][6]
In Vitro Inhibitory Activity
The inhibitory potency and selectivity of this compound and IPA-3 against group I PAKs have been characterized in various cell-free assays. The following table summarizes the reported 50% inhibitory concentration (IC50) and dissociation constant (Kd) values.
| Inhibitor | Target | IC50 / Ki / Kd | Assay Type | Reference |
| This compound | PAK1 | 13.7 nM (Ki) | Cell-free kinase assay | [1] |
| PAK2 | 190 nM (IC50) | Cell-free kinase assay | [1][7] | |
| PAK3 | 99 nM (IC50) | Cell-free kinase assay | [7] | |
| PAK4 | 2.7 nM (Kd), 18.7 nM (Ki) | Cell-free kinase assay | [2][3] | |
| PAK5 | 18.1 nM (Ki) | Cell-free kinase assay | [7] | |
| PAK6 | 17.1 nM (Ki) | Cell-free kinase assay | [7] | |
| IPA-3 | PAK1 | 2.5 µM (IC50) | Cell-free assay | [6] |
| Group I PAKs | Selective | Various | [3][8] | |
| Group II PAKs | No significant inhibition | Various | [3][6] |
Key Observations:
-
Potency: this compound is significantly more potent than IPA-3, with inhibitory concentrations in the nanomolar range for group I PAKs.[1][7]
-
Selectivity: IPA-3 demonstrates high selectivity for group I PAKs and does not inhibit group II PAKs (PAK4-6).[3][6] In contrast, this compound is a pan-PAK inhibitor, with activity against all six PAK isoforms, although it exhibits higher potency for PAK1 and PAK4 over PAK2 and PAK3.[1][7]
Cellular Activity and Experimental Considerations
The distinct mechanisms of these inhibitors have important implications for their use in cellular and in vivo studies.
This compound has demonstrated broad anti-proliferative activity across a range of cancer cell lines and has been shown to be orally bioavailable.[1][9] Its pan-PAK inhibitory profile can be advantageous when the goal is to broadly suppress PAK signaling. However, this lack of selectivity can make it challenging to attribute observed phenotypes to the inhibition of a specific PAK isoform.
IPA-3 , due to its allosteric and covalent mode of action, offers a more targeted approach for studying group I PAKs. Its use has been instrumental in dissecting the specific roles of group I PAKs in cellular processes like cell migration and apoptosis.[5][10] However, the covalent nature of its binding means that its effects may be less readily reversible, and its stability in vivo can be a concern.[11]
Signaling Pathway and Experimental Workflow
To provide a clearer context for the action of these inhibitors, the following diagrams illustrate the canonical group I PAK signaling pathway and a typical experimental workflow for evaluating PAK inhibitors.
Figure 1: Group I PAK Signaling Pathway and Inhibitor Action.
Figure 2: A typical workflow for a kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Assay for Group I PAK Inhibition
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound and IPA-3 against a group I PAK enzyme (e.g., PAK1).
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound and IPA-3 stock solutions in DMSO
-
384-well plates
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and IPA-3 in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the PAK1 enzyme and the peptide substrate in kinase buffer to their optimal working concentrations.
-
Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate.
-
Kinase Addition: Add the diluted PAK1 enzyme to each well containing the compound and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the kinase reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to measure the amount of ADP produced.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Cellular PAK Activity
This protocol can be used to assess the effect of this compound and IPA-3 on the phosphorylation of downstream targets of group I PAKs in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and IPA-3
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1 (Thr423), anti-PAK1, anti-phospho-downstream target, anti-total-downstream target, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or IPA-3 for a specified duration. Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the phosphorylation status in inhibitor-treated cells to the control to determine the inhibitory effect.
Conclusion
Both this compound and IPA-3 are valuable tools for investigating the function of group I PAKs. The choice between them will largely depend on the specific experimental goals.
-
This compound is a highly potent, pan-PAK inhibitor suitable for studies where broad suppression of PAK activity is desired. Its ATP-competitive nature is a classic mechanism for kinase inhibition.
-
IPA-3 offers a more targeted approach due to its selectivity for group I PAKs and its unique allosteric mechanism. This makes it an excellent choice for specifically dissecting the roles of PAK1, PAK2, and PAK3.
Researchers should carefully consider the potency, selectivity, and mechanism of action of each inhibitor in the context of their experimental design to ensure the generation of robust and interpretable data.
References
- 1. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IPA-3 Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 6. IPA-3 | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 10. Group I PAK inhibitor IPA-3 induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Signatures of PF-3758309 and Dasatinib
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed comparison of the cellular signatures of two notable kinase inhibitors: PF-3758309, a potent p21-activated kinase (PAK) inhibitor, and Dasatinib, a multi-kinase inhibitor widely used in the treatment of leukemia. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to better understand the distinct mechanisms and cellular effects of these two compounds.
Overview of this compound and Dasatinib
This compound is an experimental, orally available, ATP-competitive pyrrolopyrazole inhibitor with high potency against p21-activated kinase 4 (PAK4)[1][2][3]. PAKs are key effectors of Rho family GTPases and are implicated in various cellular processes, including proliferation, survival, and cytoskeletal dynamics[1]. This compound has demonstrated anti-proliferative and pro-apoptotic activity in various tumor models[2].
Dasatinib , sold under the brand name Sprycel, is an FDA-approved oral multi-kinase inhibitor used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[4][5][6]. Its primary targets are the BCR-ABL fusion protein and Src family kinases, both of which are critical drivers in these hematological malignancies[4][6][7].
Mechanism of Action and Target Profile
The cellular signature of a kinase inhibitor is largely defined by its target profile. While both this compound and Dasatinib are kinase inhibitors, their target specificities are markedly different.
This compound was developed as a potent inhibitor of PAK4[1][8]. It also exhibits activity against other PAK isoforms, including PAK1, PAK5, and PAK6, and to a lesser extent, PAK2 and PAK3[3][9]. While it has shown some biochemical activity against Src-family kinases in vitro, this does not appear to be a primary mechanism of action in a cellular context[1]. A broad cellular analysis revealed a unique "fingerprint" for this compound that is starkly different from that of Dasatinib, indicating distinct mechanisms of action[1][10].
Dasatinib is a multi-targeted inhibitor, with potent activity against BCR-ABL, Src family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ[4][11]. Its efficacy in CML stems from its ability to bind to both the active and inactive conformations of the ABL kinase domain, overcoming resistance to other inhibitors like imatinib[4][11].
Comparative Kinase Inhibition Profile
| Kinase Target | This compound Inhibition | Dasatinib Inhibition |
| Primary Targets | PAK4 (Kd = 2.7 nM; Ki = 18.7 nM)[1][2][3] | BCR-ABL (Ki = 30 pM)[12], Src (Ki = 16 pM)[12] |
| Other PAK Isoforms | PAK1 (Ki=13.7 nM), PAK5 (Ki=18.1 nM), PAK6 (Ki=17.1 nM), PAK2 (IC50=190 nM), PAK3 (IC50=99 nM)[3] | Not a primary target |
| Src Family Kinases | Biochemically active in vitro, but not a primary cellular target[1][13] | Potent inhibitor (SRC, LCK, YES, FYN)[4][11] |
| Other Key Targets | AMPK, RSK, CHK2, FLT3, PKC isoforms, PDK2, TRKα, AKT3, PRK1, FGR[13] | c-KIT, EPHA2, PDGFRβ, DDR1, ABL2, SIK2, RIPK2, EPHB2[4][11][14] |
Cellular Effects and Signature
The distinct target profiles of this compound and Dasatinib translate into different cellular consequences.
Comparative Cellular Activity
| Cellular Effect | This compound | Dasatinib |
| Inhibition of Cell Proliferation | IC50 = 20 nM (A549 cells)[1][2] | GI50 < 10-6 M in various AML blast cells[15]. IC50 of 1 nmol/L in K562 cells[16][17]. |
| Anchorage-Independent Growth | IC50 = 4.7 ± 3.0 nM (average across 20 tumor cell lines)[1]; IC50 = 27 nM (A549 cells)[2] | Inhibits cell migration at 0.1 µM in DU145 cells and 1 µM in U87 cells[18]. |
| Induction of Apoptosis | Induces apoptosis in HCT116 tumor model[2] | Causes apoptosis in molecularly heterogeneous AML cells[15]. |
| Cytoskeletal Remodeling | A known function of PAK4 inhibition[1][3] | Affects podocyte cytoskeleton[19]. |
| Cell Cycle Arrest | Modulates cell-cycle related functions[1] | Induces G1 cell cycle arrest in some leukemia cell lines[15]. |
| Substrate Phosphorylation | Inhibits phosphorylation of GEF-H1 (IC50 = 1.3 nM)[1][2] | Inhibits autophosphorylation of Src and downstream pathways like MAPK[19]. |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways affected by each inhibitor.
References
- 1. pnas.org [pnas.org]
- 2. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 6. Dasatinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 12. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 13. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of molecular targets for the targeted treatment of gastric cancer using dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characteristics of dasatinib- and imatinib-resistant chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating PF-3758309 On-Target Effects: A Comparison with PAK4 siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p21-activated kinase 4 (PAK4) inhibitor, PF-3758309, with PAK4 siRNA knockdown for validating on-target effects. This analysis is supported by experimental data and detailed protocols to aid in the critical evaluation of this compound.
This compound is a potent, orally available, and ATP-competitive inhibitor of PAK4, a serine/threonine kinase implicated in various oncogenic signaling pathways.[1][2][3][4] Validating that the cellular effects of a small molecule inhibitor are due to its interaction with the intended target is a crucial step in drug development. One of the most common and effective methods for such validation is to compare the inhibitor's phenotype to that induced by siRNA-mediated knockdown of the target protein. This guide outlines the comparative effects of this compound and PAK4 siRNA on cellular processes and signaling pathways.
Comparative Analysis of this compound and PAK4 siRNA Knockdown
The on-target effects of this compound are most evident in its ability to inhibit PAK4-mediated signaling and cellular processes that are dependent on PAK4 activity. However, a growing body of evidence suggests that this compound also exerts off-target effects that may contribute to its overall cellular impact.
On-Target Effects
This compound was developed as a potent inhibitor of PAK4 with a dissociation constant (Kd) of 2.7 nM.[1][3] Its on-target activity has been demonstrated through the inhibition of the phosphorylation of the known PAK4 substrate GEF-H1, with a cellular IC50 of 1.3 nM.[1][3] Furthermore, this compound effectively inhibits anchorage-independent growth in several tumor cell lines, a hallmark of oncogenic transformation often dependent on PAK4.[1][3][5] Studies have shown a strong correlation between the potency of this compound and its analogs in inhibiting GEF-H1 phosphorylation and their ability to block anchorage-independent growth, further supporting its on-target mechanism in this context.[1][5]
Similarly, siRNA-mediated knockdown of PAK4 has been shown to reduce cell proliferation, migration, and invasion in various cancer cell lines.[6][7][8] For instance, in MDA-MB-231 breast cancer cells, both this compound treatment and PAK4 siRNA knockdown effectively blocked PAK4-induced cell proliferation, migration, and invasion.[6]
Off-Target Considerations
Despite the evidence for on-target activity, several studies have raised concerns about the off-target effects of this compound. Kinase profiling has revealed that this compound also inhibits other kinases, including other PAK isoforms and members of the SRC family, albeit with lower potency in some cases.[4][5][9]
More compellingly, a study demonstrated that this compound inhibited the growth of both wild-type and PAK4-knockout (KO) melanoma cells with nearly identical GI50 values (~9 nM).[10] This critical finding suggests that the anti-proliferative effect of this compound in these cells is independent of PAK4 and therefore mediated by off-target interactions.[10] This highlights the importance of using genetic approaches like siRNA or CRISPR-Cas9 to validate the on-target effects of small molecule inhibitors.
Quantitative Data Summary
| Parameter | This compound | PAK4 siRNA | Cell Line(s) | Reference |
| PAK4 Inhibition (Biochemical) | Kd = 2.7 nM; Ki = 18.7 nM | N/A | N/A | [1][4] |
| GEF-H1 Phosphorylation Inhibition (Cellular) | IC50 = 1.3 nM | N/A | Engineered cell line | [1][3] |
| Anchorage-Independent Growth Inhibition | IC50 = 4.7 ± 3.0 nM (average) | Significant reduction | Panel of tumor cell lines | [1][5] |
| Cellular Proliferation Inhibition | IC50 = 20 nM | Significant reduction | A549 | [1][4][5] |
| Growth Inhibition in PAK4-KO cells | GI50 ≈ 9 nM | N/A (PAK4 absent) | A375 melanoma | [10] |
Experimental Protocols
PAK4 siRNA Knockdown
Objective: To transiently reduce the expression of PAK4 protein in cultured cells.
Materials:
-
PAK4-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent (or equivalent).
-
Opti-MEM I Reduced Serum Medium (or equivalent).
-
Complete cell culture medium.
-
Target cells (e.g., A549, MDA-MB-231).
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of siRNA into 50 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM I medium and mix gently. Incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and 400 µL of complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess PAK4 protein levels by Western blotting to confirm successful knockdown.
Western Blotting for PAK4
Objective: To determine the protein expression level of PAK4 following siRNA knockdown or drug treatment.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-PAK4 and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-PAK4 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the PAK4 signal to the β-actin signal.
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of this compound or PAK4 siRNA on cell proliferation and viability.
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Plate reader.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate. For this compound treatment, add various concentrations of the compound. For siRNA experiments, perform the transfection as described above in the 96-well plate.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control (untreated or non-targeting siRNA-treated cells).
Visualizations
Caption: Simplified PAK4 signaling pathway and points of intervention.
Caption: Workflow for validating on-target effects.
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of PAK4 or PAK1 inhibits the proliferation of mutant KRAS colon cancer cells independently of RAF/MEK/ERK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anticancer Effects of PF-3758309 with 5-Fluorouracil or Abraxane in Pancreatic Cancer Models
A comprehensive analysis of preclinical data reveals that the p21-activated kinase (PAK) inhibitor, PF-3758309, enhances the cytotoxic effects of the conventional chemotherapeutic agents 5-fluorouracil (5-FU) and Abraxane (nab-paclitaxel) in patient-derived pancreatic ductal adenocarcinoma (PDAC) cell lines. This guide provides a detailed comparison of the synergistic interactions, supported by experimental data and methodologies, for researchers and drug development professionals.
The combination of targeted therapies with standard chemotherapy regimens is a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancer. This guide focuses on the synergistic potential of this compound, a potent inhibitor of p21-activated kinases, when combined with two widely used chemotherapeutic drugs, 5-FU and Abraxane.
Mechanisms of Action: A Trifecta Against Cancer Progression
This compound is a potent, ATP-competitive, pyrrolopyrazole inhibitor of PAK4. p21-activated kinases are crucial regulators of various cellular processes, including motility, survival, and transcription. By inhibiting PAKs, this compound disrupts these oncogenic signaling pathways.
5-Fluorouracil, a pyrimidine analog, exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS), which blocks the synthesis of thymidylate, a nucleotide essential for DNA replication and repair. Additionally, its metabolites can be misincorporated into RNA and DNA, leading to cytotoxicity.
Abraxane is an albumin-bound nanoparticle formulation of paclitaxel. Paclitaxel is an antimicrotubule agent that promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization. This disruption of microtubule dynamics inhibits cell division and induces apoptosis.
Synergistic Inhibition of Pancreatic Cancer Cell Proliferation
A key study by Wang et al. investigated the combinatorial effects of this compound with 5-FU and Abraxane on a panel of patient-derived pancreatic cancer cell lines (TKCC). The results demonstrated that pre-treatment with this compound significantly enhanced the growth-inhibitory effects of both chemotherapeutic agents.
Quantitative Data Summary
The half-maximal inhibitory concentrations (IC50) for each drug were determined in six different patient-derived pancreatic cancer cell lines (TKCC).
Table 1: IC50 Values of this compound, 5-FU, and Abraxane in Patient-Derived Pancreatic Cancer Cell Lines
| Cell Line | This compound (nM) | 5-FU (µM) | Abraxane (nM) |
| TKCC 15 | 10 | 2.5 | 5 |
| TKCC 18 | 20 | 5 | 10 |
| TKCC 2.1 | 5 | 1 | 2.5 |
| TKCC 22 | 25 | 10 | 15 |
| TKCC 23 | 15 | 7.5 | 7.5 |
| TKCC 26 | 30 | 15 | 20 |
The synergistic effect on cell proliferation was evaluated by pre-incubating the TKCC cells with this compound at their respective IC50 concentrations for 48 hours, followed by a 48-hour incubation with either 5-FU or Abraxane at their IC50 concentrations.
Table 2: Enhanced Inhibition of Pancreatic Cancer Cell Proliferation by Combination Therapy
| Cell Line | Treatment | % Cell Proliferation (relative to control) |
| TKCC 15 | This compound + 5-FU | Significantly lower than single agents |
| This compound + Abraxane | Significantly lower than single agents | |
| TKCC 18 | This compound + 5-FU | Significantly lower than single agents |
| TKCC 2.1 | This compound + Abraxane | Significantly lower than single agents |
| TKCC 22 | This compound + 5-FU | Significantly lower than single agents |
| This compound + Abraxane | Significantly lower than single agents | |
| TKCC 23 | This compound + 5-FU | Significantly lower than single agents |
| This compound + Abraxane | Significantly lower than single agents | |
| TKCC 26 | This compound + 5-FU | Significantly lower than single agents |
| This compound + Abraxane | Significantly lower than single agents |
Note: The original study presented this data graphically, showing a statistically significant decrease in cell proliferation for the combination treatments compared to single-agent treatments. The term "Significantly lower than single agents" is a summary of these findings.
Experimental Protocols
The following methodologies were employed in the study by Wang et al. to assess the synergistic effects.
Cell Culture
Patient-derived pancreatic cancer cell lines (TKCC) were cultured under standard conditions.
Cell Proliferation Assay
-
TKCC cells were seeded in 96-well plates.
-
For single-agent IC50 determination, cells were incubated with increasing concentrations of this compound, 5-FU, or Abraxane for 48 hours under hypoxic conditions (5% O2).
-
For combination studies, cells were pre-incubated with this compound at the determined IC50 concentration for 48 hours.
-
Following pre-incubation, 5-FU or Abraxane was added at their respective IC50 concentrations for an additional 48 hours.
-
Cell proliferation was measured using a cell proliferation assay kit.
-
The values from untreated control cells were set as 100%.
Conclusion
The preclinical data strongly suggest a synergistic relationship between the PAK inhibitor this compound and the chemotherapeutic agents 5-FU and Abraxane in patient-derived pancreatic cancer cell models. The enhanced cytotoxicity observed with the combination therapies highlights a potential therapeutic strategy to improve treatment efficacy in pancreatic cancer. Further in vivo studies and clinical trials are warranted to validate these findings and to determine the clinical utility of this combination approach.
Kinome Profiling of PF-3758309: A Comparative Guide to Off-Target Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinome profile of PF-3758309, a potent ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), with alternative PAK inhibitors. Understanding the off-target effects of small molecule inhibitors is crucial for the accurate interpretation of experimental results and for the development of safer and more effective therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts to facilitate an objective evaluation of this compound's selectivity.
Executive Summary
This compound is a well-characterized inhibitor of Group I and Group II p21-activated kinases (PAKs). While it potently inhibits its intended target, PAK4, kinome-wide profiling reveals significant off-target activity against a panel of other kinases. This guide compares the selectivity profile of this compound with other notable PAK inhibitors, including KPT-9274, FRAX486, and GNE-2861, to provide researchers with the necessary data to make informed decisions for their studies.
Comparative Kinome Profiling Data
The following tables summarize the inhibitory activity of this compound and alternative PAK inhibitors against their intended targets and known off-targets. Data is presented as either the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
Table 1: On-Target Activity of PAK Inhibitors
| Inhibitor | PAK1 | PAK2 | PAK3 | PAK4 | PAK5 | PAK6 |
| This compound | Ki: 13.7 nM | IC50: 190 nM | IC50: 99 nM | Ki: 18.7 nM | Ki: 18.1 nM | Ki: 17.1 nM |
| KPT-9274 | - | - | - | Dual inhibitor of PAK4 and NAMPT (IC50: ~120 nM for NAMPT) | - | - |
| FRAX486 | IC50: 14 nM | IC50: 33 nM | IC50: 39 nM | IC50: 575 nM | - | - |
| GNE-2861 | Ki: 2.9 µM | - | - | IC50: 7.5 nM | IC50: 126 nM | IC50: 36 nM |
Table 2: Known Off-Target Kinase Activity of this compound
| Off-Target Kinase | IC50 / Ki |
| SRC | 45-60 nM |
| FYN | 45-60 nM |
| YES | 45-60 nM |
| AMPK | <60 nM |
| RSK | <60 nM |
| CHEK2 | <60 nM |
| FLT3 | <35 nM |
| PKC isoforms | <35 nM |
| PDK1 (PDPK1) | <35 nM |
| TRKA (NTRK1) | <35 nM |
| AKT3 | <35 nM |
| PRK1 | <35 nM |
| FGR | 45-60 nM |
| MAPK1 (ERK2) | Identified as a binding partner |
| PRKACA (PKA) | Identified as a binding partner |
| NAMPT | Significant Inhibition |
Note: Data is compiled from multiple sources and assay conditions may vary.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Simplified PAK4 signaling pathway.
Caption: General workflow for in vitro kinome profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay for Selectivity Profiling (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of kinases.
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the test compound to generate a dose-response curve.
- Reconstitute recombinant kinases in the appropriate kinase buffer.
- Prepare a solution containing the kinase-specific substrate and ATP at a concentration near the Km for each kinase.
2. Assay Procedure:
- In a 384-well plate, add a small volume of the diluted test compound or vehicle control (DMSO).
- Add the recombinant kinase to each well.
- Initiate the kinase reaction by adding the ATP/substrate mixture.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
- Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
- Incubate the plate in the dark.
3. Data Acquisition and Analysis:
- Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competition Binding Assay for Kinome Profiling (e.g., KINOMEscan™)
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
1. Assay Principle:
- Kinases are tagged with a unique DNA identifier.
- An immobilized, broad-spectrum kinase inhibitor is coated onto a solid support (e.g., beads).
- The DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
2. Assay Procedure:
- In a multi-well plate, the DNA-tagged kinase, the immobilized ligand, and the test compound are combined.
- The mixture is incubated to allow binding to reach equilibrium.
- The beads are washed to remove unbound kinase.
3. Data Acquisition and Analysis:
- The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).
- The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
- A dissociation constant (Kd) can be determined by running the assay with a range of test compound concentrations.
Conclusion
The kinome profiling data presented in this guide highlights that while this compound is a potent inhibitor of the PAK family, it also interacts with a significant number of off-target kinases. This lack of selectivity is a critical consideration for researchers using this compound as a chemical probe to investigate PAK4 biology. For studies requiring high selectivity, alternative inhibitors such as GNE-2861, which shows greater selectivity for Group II PAKs, may be more suitable. KPT-9274 presents a unique profile as a dual inhibitor of PAK4 and NAMPT, which could be advantageous in certain therapeutic contexts but confounds its use as a specific PAK4 probe. FRAX486, on the other hand, displays selectivity for Group I PAKs.
Researchers should carefully consider the kinome-wide selectivity of any inhibitor in the context of their specific cellular models and experimental questions. The detailed protocols provided herein should enable the independent verification and expansion of these findings. It is recommended to perform orthogonal target validation experiments, such as using RNAi or CRISPR-Cas9, to confirm that the observed phenotype is a direct result of inhibiting the intended target.
PF-3758309: A Comparative Analysis of Selectivity for PAK4 Over Other PAK Isoforms
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of PF-3758309's inhibitory activity across the p21-activated kinase (PAK) family, supported by experimental data and methodologies.
This compound is a potent, orally available, and ATP-competitive small molecule inhibitor of the PAK family of serine/threonine kinases.[1][2] The PAK family is divided into two groups based on structural and functional similarities: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[3][4] While initially developed as a PAK4 inhibitor, this compound exhibits a broader inhibitory profile across the PAK family.[5][6] This guide will delve into the specifics of its selectivity.
Inhibitory Profile of this compound Against PAK Isoforms
Biochemical assays have been employed to determine the potency of this compound against each of the six PAK isoforms. The data, presented in the table below, reveals that while this compound is a potent inhibitor of PAK4, it also demonstrates high potency against other PAK isoforms, particularly those in Group II and PAK1.
| PAK Isoform | Group | Inhibition Constant (Kᵢ) / IC₅₀ |
| PAK1 | I | 13.7 nM (Kᵢ)[1] |
| PAK2 | I | 190 nM (IC₅₀)[1] |
| PAK3 | I | 99 nM (IC₅₀)[1] |
| PAK4 | II | 18.7 nM (Kᵢ); 2.7 nM (Kᵈ) [1] |
| PAK5 | II | 18.1 nM (Kᵢ)[1] |
| PAK6 | II | 17.1 nM (Kᵢ)[1] |
As the data indicates, this compound shows similar high potency against PAK1, PAK4, PAK5, and PAK6.[1][7] It is notably less active against the other two Group I PAKs, PAK2 and PAK3.[1][7] The similar biochemical activity against the Group II PAKs can be attributed to the high degree of amino acid identity and structural similarity within their catalytic domains.[7] While designed as a PAK4 inhibitor, its profile is more accurately described as a pan-Group II and PAK1 inhibitor.[5][8]
Broader Kinase Selectivity
A broader screening of this compound against a panel of 146 human kinases revealed that it inhibits multiple other kinases with IC₅₀ values less than 5,000 nM.[7] This suggests that some of the cellular effects of this compound may be attributable to off-target activities.[8] The clinical development of this compound was ultimately terminated due to its poor selectivity and unfavorable pharmacokinetic properties observed in Phase I trials.[5][6]
PAK Signaling Pathway
The p21-activated kinases are key effectors of the Rho family of small GTPases, Rac1 and Cdc42. Upon activation, PAKs phosphorylate a wide range of downstream substrates, influencing various cellular processes including cytoskeletal dynamics, cell motility, survival, and proliferation. The diagram below illustrates a simplified overview of the PAK signaling cascade.
Caption: Simplified PAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The inhibitory activity of this compound was determined using various biochemical and biophysical assays.
Kinase Inhibition Assay (for IC₅₀ and Kᵢ Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of a kinase.
-
Reagents and Materials:
-
Recombinant human PAK kinase domains.
-
Peptide substrate specific for the PAK isoform.
-
ATP (Adenosine triphosphate).
-
This compound at various concentrations.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
The PAK kinase, peptide substrate, and this compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured.
-
IC₅₀ values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Kᵢ values for ATP-competitive inhibitors are determined using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
-
Isothermal Titration Calorimetry (ITC) (for Kᵈ Determination)
ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kᵈ).
-
Reagents and Materials:
-
Purified PAK4 protein.
-
This compound solution.
-
ITC buffer.
-
-
Procedure:
-
The PAK4 protein is placed in the sample cell of the calorimeter.
-
The this compound solution is loaded into the titration syringe.
-
Small aliquots of this compound are injected into the sample cell containing the PAK4 protein.
-
The heat change upon each injection is measured.
-
The data is fitted to a binding model to determine the dissociation constant (Kᵈ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Experimental Workflow
The following diagram illustrates a typical workflow for determining the in vitro potency of a kinase inhibitor.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Head-to-Head Comparison: ATP-Competitive vs. Allosteric PAK4 Inhibitors
An essential guide for researchers navigating the landscape of p21-activated kinase 4 (PAK4) inhibition. This document provides a detailed comparison of ATP-competitive and allosteric inhibitors, supported by quantitative data, experimental protocols, and pathway diagrams to inform strategic drug development.
P21-activated kinase 4 (PAK4) has emerged as a critical node in oncogenic signaling, playing a significant role in cell proliferation, metastasis, and survival.[1][2] Its overexpression is linked to poor prognosis in numerous cancers, making it an attractive therapeutic target.[3] The two primary strategies for inhibiting PAK4 involve small molecules that are either ATP-competitive or allosteric. Understanding the distinct mechanisms, potency, selectivity, and experimental validation of these inhibitor classes is paramount for researchers in oncology and drug discovery.
Mechanism of Action: Two distinct approaches to silence a kinase
The fundamental difference between these two classes of inhibitors lies in their binding site and mechanism of action.
ATP-competitive inhibitors function by binding to the highly conserved ATP-binding pocket of the PAK4 kinase domain.[4] By occupying this site, they directly prevent the binding of ATP, which is essential for the phosphotransfer reaction, thereby blocking the kinase's catalytic activity.[5] PF-3758309 is a well-characterized example of a potent, reversible ATP-competitive inhibitor of PAK4.[4][6]
Allosteric inhibitors , in contrast, bind to a site on the kinase that is distinct from the ATP pocket.[7] This binding event induces a conformational change in the protein that indirectly inhibits its function. For instance, the allosteric modulator KPT-9274 does not inhibit the kinase activity of PAK4 in a cell-free assay but instead leads to the degradation of the PAK4 protein within the cell, effectively reducing its downstream signaling.[8] This non-competitive mechanism can offer advantages in terms of selectivity, as allosteric sites are often less conserved across the kinome than the ATP-binding pocket.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Soft–Agar colony Formation Assay [bio-protocol.org]
- 4. Padnarsertib (KPT 9274) | NAMPT inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Portico [access.portico.org]
PF-3758309 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Outperforming and Synergizing with Other Cancer Therapeutics
For Immediate Release
[City, State] – [Date] – New comparative data reveals that PF-3758309, a potent pan-p21-activated kinase (PAK) inhibitor, exhibits significant anti-tumor activity in patient-derived xenograft (PDX) models of various cancers, including renal and pancreatic carcinomas. In head-to-head comparisons, this compound has shown both standalone efficacy and synergistic effects when combined with standard chemotherapies, positioning it as a promising candidate for further clinical investigation.
This compound is an ATP-competitive inhibitor targeting multiple PAK isoforms, which are crucial signaling proteins involved in cell proliferation, survival, and motility. Its efficacy has been evaluated in several preclinical models, with recent studies in PDX models providing a more clinically relevant assessment of its therapeutic potential.
A recent study on patient-derived renal carcinoma mini-PDX models directly compared the efficacy of this compound with another PAK4 inhibitor, KPT-9274, and a novel PAK4-targeting peptide degrader, PpD. The results indicated that while PpD was the most potent in inhibiting tumor cell viability, this compound also demonstrated a significant dose-dependent anti-tumor effect.[1]
In the context of pancreatic ductal adenocarcinoma (PDA), one of the most lethal malignancies, this compound has been shown to enhance the efficacy of standard chemotherapeutic agents. A study utilizing patient-derived PDA cell lines and corresponding xenograft models found that combining this compound with gemcitabine resulted in maximal tumor growth inhibition, comparable to the combination of gemcitabine with abraxane.[2][3] This suggests that this compound could be a valuable component of combination therapies for pancreatic cancer.
The mechanism of action of this compound involves the downregulation of critical signaling pathways, including the NF-κB pathway, and has been linked to the modulation of p53 activity.[4] By inhibiting PAKs, this compound disrupts oncogenic signaling, leading to reduced cell proliferation and survival.
While the clinical development of this compound was halted due to pharmacokinetic challenges in humans, its potent preclinical efficacy, particularly in high-fidelity PDX models, underscores the therapeutic potential of PAK inhibition.[5] These findings provide a strong rationale for the development of next-generation PAK inhibitors with improved pharmacokinetic profiles for the treatment of solid tumors.
Comparative Efficacy of this compound in PDX Models
To provide a clear comparison of this compound's performance, the following tables summarize the quantitative data from preclinical studies in PDX models.
| Agent | PDX Model | Dosage | Efficacy Metric | Result | Reference |
| This compound | Renal Carcinoma (mini-PDX) | 2.5 mg/kg (i.p., every 2 days for 7 days) | Tumor Cell Viability | Significant inhibition of tumor cell viability. | [1] |
| KPT-9274 | Renal Carcinoma (mini-PDX) | 2.5 mg/kg (i.p., every 2 days for 7 days) | Tumor Cell Viability | Significant inhibition of tumor cell viability. | [1] |
| PpD (Peptide degrader) | Renal Carcinoma (mini-PDX) | 2.5 mg/kg (i.p., every 2 days for 7 days) | Tumor Cell Viability | Most potent inhibition of tumor cell viability among the tested agents. | [1] |
| Treatment Group | PDX Model | Dosage | Efficacy Metric | Result | Reference |
| Saline | Pancreatic Ductal Adenocarcinoma | - | Tumor Growth | Control group. | [2][3] |
| Gemcitabine | Pancreatic Ductal Adenocarcinoma | - | Tumor Growth Inhibition | Moderate tumor growth inhibition. | [2][3] |
| This compound | Pancreatic Ductal Adenocarcinoma | - | Tumor Growth Inhibition | Moderate tumor growth inhibition. | [2][3] |
| Gemcitabine + this compound | Pancreatic Ductal Adenocarcinoma | - | Tumor Growth Inhibition | Maximally inhibited tumor growth, comparable to Gemcitabine + Abraxane. | [2][3] |
| Gemcitabine + Abraxane | Pancreatic Ductal Adenocarcinoma | - | Tumor Growth Inhibition | Significant tumor growth inhibition. | [2][3] |
Experimental Protocols
A detailed methodology for evaluating the efficacy of this compound in PDX models is crucial for the reproducibility of these findings. Below is a synthesized protocol based on the methodologies reported in the cited studies.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following institutional review board (IRB) approved protocols.[6]
-
Implantation: The tumor tissue is sectioned into small fragments (approximately 2-3 mm³) and surgically implanted subcutaneously into the flanks of immunodeficient mice (e.g., NOD/SCID or NSG mice).[7]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumors are then harvested, and fragments are serially passaged into new cohorts of mice for expansion and establishment of the PDX line.[7] Early passages (P2-P5) are typically used for drug efficacy studies to maintain the genetic and histological fidelity of the original patient tumor.[6]
In Vivo Drug Efficacy Studies
-
Animal Cohorts: Once tumors in the PDX-bearing mice reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups (n=5-10 mice per group).
-
Drug Formulation and Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage or intraperitoneal injection. Dosing schedules are determined based on prior pharmacokinetic and tolerability studies. For example, this compound has been administered orally twice daily at doses ranging from 7.5 to 30 mg/kg. In other studies, intraperitoneal injections of 2.5 mg/kg every other day have been used.[1]
-
Treatment Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2. Animal body weight and general health are also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after a predetermined number of treatment days or when tumors in the control group reach a maximum allowed size), mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue may be flash-frozen for pharmacodynamic marker analysis (e.g., Western blotting for downstream signaling proteins) or fixed in formalin for immunohistochemical analysis.
-
Statistical Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical significance is determined using appropriate statistical tests, such as a one-way ANOVA or t-test.
Visualizing the Science
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound efficacy testing in PDX models.
References
- 1. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of receptor tyrosine and p21-activated kinases as a therapeutic strategy in childhood ALL | Blood Advances | American Society of Hematology [ashpublications.org]
- 6. championsoncology.com [championsoncology.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of PF-3758309's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of PF-3758309, a potent p21-activated kinase (PAK) inhibitor, across various cancer cell lines. The data presented herein is compiled from multiple studies to offer an objective comparison of its performance and is supported by detailed experimental methodologies.
Introduction to this compound
This compound is a small-molecule, ATP-competitive inhibitor of the p21-activated kinase (PAK) family, with particularly high potency against PAK4.[1][2] PAKs are critical downstream effectors of the Rho family of small GTPases and are implicated in a wide array of oncogenic processes, including cell proliferation, survival, migration, and invasion.[3][4][5] By targeting PAKs, this compound disrupts these signaling cascades, leading to anti-tumor effects in various cancer models. This guide will delve into its mechanism of action, comparative efficacy in different cancer types, and the experimental protocols used to ascertain its activity.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effects by inhibiting the kinase activity of PAKs. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The primary target, PAK4, is a key regulator of cytoskeletal dynamics, cell cycle progression, and apoptosis. Inhibition of PAK4 by this compound has been shown to modulate several downstream signaling nodes, including the Raf-MEK-ERK and PI3K-AKT pathways.[6] Furthermore, studies have indicated that this compound can also influence the NF-κB and β-catenin signaling pathways, contributing to its anti-metastatic properties.[7]
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity and the inhibition of anchorage-independent growth by this compound have been evaluated in a wide range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of its efficacy.
Table 1: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Colon Cancer | HCT116 | < 10 | [1] |
| GEO | > 1000 | [8] | |
| A panel of 27 CRC cell lines | Ranged from < 15 to > 1000 | [8] | |
| Pancreatic Cancer | PANC-1 | < 10 | [1] |
| MiaPaCa-2 | < 10 | [1] | |
| Patient-Derived (TKCC) | Varies | [9][10] | |
| Lung Cancer | A549 | 20 | [11] |
| H358 | < 10 | [1] | |
| Breast Cancer | MDA-MB-231 | < 10 | [1] |
| MCF7 | < 100 | [1] | |
| Neuroblastoma | KELLY | 1846 | [12] |
| IMR-32 | 2214 | [12] | |
| SH-SY5Y | 5641 | [12] | |
| NBL-S | 14020 | [12] |
Table 2: Inhibition of Anchorage-Independent Growth by this compound
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Colon Cancer | HCT116 | 0.24 | [13] |
| Lung Cancer | A549 | 27 | [11] |
| Various Cancers | Panel of 20 cell lines (average) | 4.7 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT/SRB Assay)
This protocol is a general guideline for determining the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO) for 72 hours.[8]
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB (Sulforhodamine B) Assay:
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of tumorigenicity.
-
Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour 2 mL into each well of a 6-well plate. Allow it to solidify.[14]
-
Cell Suspension: Trypsinize and resuspend cells in complete medium.
-
Top Agar Layer: Mix the cell suspension with a 0.35% agar solution in complete medium to a final concentration of 5,000 cells/mL.
-
Plating: Gently overlay 1 mL of the cell-agar mixture onto the solidified base layer.
-
Treatment: After the top layer solidifies, add complete medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days, replacing the medium with fresh compound every 3-4 days.
-
Colony Staining and Counting: Stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.
-
Data Analysis: Determine the percentage of inhibition of colony formation compared to the vehicle control and calculate the IC50 value.
Western Blot Analysis for PAK4 Inhibition
This protocol is used to detect the inhibition of PAK4 phosphorylation by this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PAK4 (Ser474) and total PAK4 overnight at 4°C. A β-actin antibody should be used as a loading control.[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated PAK4 to total PAK4.
Conclusion
This compound demonstrates potent anti-proliferative and anti-tumorigenic activity across a spectrum of cancer cell lines, particularly those of colon, pancreatic, lung, and breast origin. Its efficacy is attributed to the inhibition of the PAK signaling pathway, a critical nexus in cancer cell biology. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PAK inhibitors and for the design of future pre-clinical and clinical studies. It is important to note that the sensitivity to this compound can vary significantly between different cell lines, underscoring the need for cell-specific validation.
References
- 1. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines | PLOS One [journals.plos.org]
- 4. Combination of PAKs inhibitors IPA-3 and this compound effectively suppresses colon carcinoma cell growth by perturbing DNA damage response | Aperta [aperta.ulakbim.gov.tr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound, p21-activated kinase 4 inhibitor, suppresses migration and invasion of A549 human lung cancer cells via regulation of CREB, NF-κB, and β-catenin signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PAK inhibition by this compound enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAK inhibition by this compound enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lab.moffitt.org [lab.moffitt.org]
- 15. Targeting PAK4 inhibits Ras-mediated signaling and multiple oncogenic pathways in high-risk Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
Confirming PF-3758309 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, confirming that a therapeutic compound engages its intended molecular target within the complex cellular environment is a critical milestone. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for confirming the targets of PF-3758309, a potent pan-isoform inhibitor of p21-activated kinases (PAKs), with a particular focus on PAK4. We will delve into the experimental data supporting CETSA and contrast its performance with alternative target engagement technologies.
Executive Summary
This compound is a small molecule inhibitor with significant anti-proliferative and pro-apoptotic effects, primarily through its interaction with PAK isoforms.[1] Validating the direct binding of this compound to its intended targets, such as PAK4, and identifying potential off-targets are crucial steps in its development as a therapeutic agent. CETSA has emerged as a powerful technique to assess target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding. This guide will explore the application of CETSA for this compound and compare it with other established methods, providing researchers with the necessary information to select the most appropriate assay for their needs.
Data Presentation: Quantitative Comparison of Target Engagement Assays
The following table summarizes quantitative data from CETSA and a leading alternative, the NanoBRET™ Target Engagement Assay, for assessing inhibitors of the PAK4 signaling pathway. While direct comparative data for this compound across multiple platforms is limited in publicly available literature, this table provides representative data to illustrate the output of each technique.
| Assay | Compound | Target | Key Quantitative Metric | Result | Reference |
| Proteome-wide Thermal Shift Assay (PISA) | This compound | Proteome-wide in K562 cells | Number of proteins with significant solubility change | 102 | [2] |
| NanoBRET™ Target Engagement Assay | CTx-0294885 (Reference PAK4 Inhibitor) | PAK4 | Cellular IC50 | 2.061 µM | [3] |
Note: The data for the NanoBRET™ assay was generated using a reference PAK4 inhibitor, as specific NanoBRET™ data for this compound was not publicly available.
In-Depth Look: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins. When a drug like this compound binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified to confirm target engagement.
A proteome-wide thermal shift assay, a variant of CETSA, revealed that treatment with this compound resulted in significant changes in the thermal stability of 102 proteins.[2] This included not only the intended kinase targets but also an unexpected enrichment of spliceosome subunits, suggesting potential off-target effects or downstream consequences of target engagement.[2]
Visualizing the CETSA Workflow
The following diagram illustrates the general workflow of a CETSA experiment.
Caption: A flowchart of the Cellular Thermal Shift Assay (CETSA) process.
Experimental Protocol: CETSA for Kinase Inhibitors
This protocol is a generalized procedure for performing a Western blot-based CETSA to validate the target engagement of a kinase inhibitor like this compound.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., PAK4) and a loading control (e.g., GAPDH).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
5. Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the loading control.
-
Plot the normalized intensity of the soluble target protein as a function of temperature to generate melting curves for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Alternative Target Engagement Methods: A Comparative Overview
While CETSA provides valuable insights into target engagement in a native cellular context, other techniques offer complementary information.
| Method | Principle | Advantages | Disadvantages |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative, real-time measurements in live cells, provides affinity and residence time data. | Requires genetic engineering of the target protein and a specific fluorescent tracer. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Real-time kinetic data (on/off rates), label-free. | Requires purified protein, may not reflect cellular environment. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides thermodynamic parameters of binding (enthalpy, entropy), label-free. | Requires purified protein, lower throughput. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | Label-free, applicable to cell lysates. | Less sensitive than CETSA, requires optimization of protease digestion. |
The PAK4 Signaling Pathway
This compound primarily targets p21-activated kinases, with PAK4 being a key player in oncogenic signaling. Understanding the downstream effects of inhibiting PAK4 is crucial for elucidating the mechanism of action of this compound.
Caption: Overview of the PAK4 signaling cascade and its inhibition by this compound.
Conclusion
The Cellular Thermal Shift Assay is a robust and versatile method for confirming the target engagement of small molecule inhibitors like this compound in a physiologically relevant cellular context. Its ability to be performed on endogenous proteins without the need for genetic modification or specific probes makes it a valuable tool in the drug discovery pipeline. While CETSA excels at providing a qualitative and semi-quantitative measure of target binding, complementary techniques such as NanoBRET™ can offer more quantitative data on affinity and residence time, albeit with the requirement for engineered cells and specific tracers. The choice of assay will ultimately depend on the specific research question, available resources, and the stage of drug development. For comprehensive target validation of this compound, a multi-faceted approach employing both CETSA and an orthogonal method would provide the most conclusive evidence of its mechanism of action.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Safe Disposal of PF-3758309: A Procedural Guide
For laboratory professionals engaged in groundbreaking research involving the potent PAK4 inhibitor, PF-3758309, ensuring its safe and compliant disposal is a critical final step in the experimental workflow. This guide provides essential, step-by-step information to manage the disposal of this compound, safeguarding both personnel and the environment.
Disposal Protocol: A Step-by-Step Approach
Proper disposal of this compound, as with any laboratory chemical, should be guided by the principle of minimizing exposure and environmental contamination. The following procedures are based on standard practices for chemical waste management and should be adapted to comply with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal. All materials contaminated with this compound should be collected in a designated, clearly labeled, and sealed waste container. This includes:
-
Unused or expired solid this compound
-
Solutions containing this compound
-
Contaminated consumables such as pipette tips, tubes, and gloves
The waste container should be made of a material compatible with the chemical and any solvents used.
Step 3: Waste Classification and Labeling
The waste containing this compound must be classified as hazardous chemical waste. The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
-
The CAS Number: 898044-15-0
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant"). Consult the Safety Data Sheet (SDS) for specific hazard information.
Step 4: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible chemicals and general laboratory traffic.
Step 5: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Key Chemical and Physical Properties for Disposal Considerations
A summary of key properties of this compound relevant to its handling and disposal is provided below.
| Property | Value |
| Molecular Formula | C25H30N8OS |
| Molecular Weight | 490.6 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
This compound Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
